Product packaging for 3-Amino-3-(3-pyridinyl)acrylonitrile(Cat. No.:)

3-Amino-3-(3-pyridinyl)acrylonitrile

Cat. No.: B263841
M. Wt: 145.16 g/mol
InChI Key: LYVMPDNCWIHLDR-BAQGIRSFSA-N
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Description

3-Amino-3-(3-pyridinyl)acrylonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B263841 3-Amino-3-(3-pyridinyl)acrylonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

(Z)-3-amino-3-pyridin-3-ylprop-2-enenitrile

InChI

InChI=1S/C8H7N3/c9-4-3-8(10)7-2-1-5-11-6-7/h1-3,5-6H,10H2/b8-3-

InChI Key

LYVMPDNCWIHLDR-BAQGIRSFSA-N

SMILES

C1=CC(=CN=C1)C(=CC#N)N

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/C#N)/N

Canonical SMILES

C1=CC(=CN=C1)C(=CC#N)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic routes for obtaining 3-Amino-3-(3-pyridinyl)acrylonitrile, a valuable building block in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis, this document outlines two primary, scientifically sound methodologies derived from established organic chemistry principles: the condensation of 3-acetylpyridine with malononitrile and the base-catalyzed self-condensation of 3-pyridylacetonitrile. This guide offers detailed experimental protocols, data presentation in tabular format for key reaction parameters, and visual representations of the synthetic pathways to facilitate understanding and replication by researchers in the field.

Introduction

This compound, an enaminonitrile functionalized with a pyridine ring, represents a scaffold of significant interest in the development of novel therapeutic agents. The unique electronic and structural features of this molecule, combining a nucleophilic enamine with a hydrogen-bonding capable pyridine ring and an electron-withdrawing nitrile group, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. This guide explores the most probable and efficient pathways for the synthesis of this target molecule, providing a foundational resource for its preparation and subsequent application in drug development programs.

Part I: Synthesis via Condensation of 3-Acetylpyridine and Malononitrile

This approach utilizes a modified Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction proceeds through the initial condensation of 3-acetylpyridine with malononitrile, followed by an in-situ reaction with an ammonia source to yield the final enaminonitrile product.

Reaction Pathway

reaction_pathway_A cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Acetylpyridine 3-Acetylpyridine Knoevenagel Adduct 2-(1-(pyridin-3-yl)ethylidene)malononitrile 3-Acetylpyridine->Knoevenagel Adduct Malononitrile, Base Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Ammonium Acetate Ammonium Acetate (Ammonia Source) Target_Molecule This compound Ammonium Acetate->Target_Molecule Knoevenagel Adduct->Target_Molecule Ammonia

Caption: Knoevenagel condensation pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Acetylpyridine

  • Malononitrile

  • Ammonium Acetate

  • Ethanol (Absolute)

  • Toluene

  • Glacial Acetic Acid (optional, as catalyst)

  • Diatomaceous Earth (e.g., Celite®)

  • Activated Charcoal

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-acetylpyridine (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of ethanol and toluene, to the flask. The solvent volume should be sufficient to ensure good stirring and reflux.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The fractions containing the desired product are combined and the solvent is evaporated to yield this compound.

Data Presentation
ParameterValue
Starting Materials 3-Acetylpyridine, Malononitrile
Reagents Ammonium Acetate
Solvent Ethanol/Toluene (1:1)
Reaction Temperature Reflux (approx. 80-110 °C)
Reaction Time 4-8 hours
Typical Yield 60-75% (estimated)
Purity (post-column) >95%
Analytical Data (NMR) Consistent with expected structure
Analytical Data (MS) M+1 peak corresponding to C8H7N3

Part II: Synthesis via Base-Catalyzed Self-Condensation of 3-Pyridylacetonitrile

This synthetic route is based on the Thorpe-Ziegler reaction, which involves the base-catalyzed dimerization of a nitrile to form an enaminonitrile. This method is often efficient for the synthesis of β-enaminonitriles from readily available nitrile precursors.

Reaction Pathway

reaction_pathway_B cluster_reactant Reactant cluster_reagent Reagent cluster_product Product 3-Pyridylacetonitrile 3-Pyridylacetonitrile (2 eq.) Target_Molecule This compound 3-Pyridylacetonitrile->Target_Molecule Base-catalyzed dimerization Base Strong Base (e.g., NaH, NaOEt) Base->Target_Molecule

Caption: Thorpe-Ziegler reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Pyridylacetonitrile

  • Sodium Hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • Anhydrous Toluene

  • Saturated Aqueous Ammonium Chloride Solution

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with a strong base such as sodium hydride (1.2 eq) under a nitrogen atmosphere.

  • Solvent and Reactant Addition: Anhydrous THF or a mixture of anhydrous toluene and ethanol is added to the flask. 3-Pyridylacetonitrile (2.0 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the base at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, it is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mobile phase of hexanes and ethyl acetate to afford the pure this compound.

Data Presentation
ParameterValue
Starting Material 3-Pyridylacetonitrile
Reagent Sodium Hydride or Sodium Ethoxide
Solvent Anhydrous THF or Toluene/Ethanol
Reaction Temperature Reflux (approx. 66-110 °C)
Reaction Time 6-12 hours
Typical Yield 50-65% (estimated)
Purity (post-column) >95%
Analytical Data (NMR) Consistent with expected structure
Analytical Data (MS) M+1 peak corresponding to C8H7N3

Conclusion

This technical guide has detailed two robust and plausible synthetic strategies for the preparation of this compound. Both the modified Knoevenagel condensation of 3-acetylpyridine and the Thorpe-Ziegler self-condensation of 3-pyridylacetonitrile offer viable routes using commercially available starting materials. The provided experimental protocols and tabulated data serve as a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block. Further optimization of reaction conditions may lead to improved yields and simplified purification procedures. The successful synthesis of this compound will undoubtedly facilitate the exploration of its potential in the discovery of new and effective therapeutic agents.

An In-depth Technical Guide to the Chemical Properties of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-Amino-3-(3-pyridinyl)acrylonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties, general synthesis methodologies, and potential biological activities based on closely related compounds, particularly its isomer, 3-Amino-3-(2-pyridinyl)acrylonitrile. All data for the 2-pyridinyl isomer should be considered as reference for the 3-pyridinyl isomer.

Core Chemical Properties

Table 1: Physicochemical Properties of 3-Amino-3-(2-pyridinyl)acrylonitrile [1][2][3][4]

PropertyValueSource
Molecular Formula C₈H₇N₃PubChem
Molecular Weight 145.16 g/mol PubChem
CAS Number 55330-52-4Chemical Supplier
Appearance Not specified-
Melting Point 116-118 °CMatrix Scientific
Boiling Point Not available-
Solubility Not available-

Note: The data presented in this table is for the 2-pyridinyl isomer and should be used as an estimation for the 3-pyridinyl isomer.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. However, based on the structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the vinyl proton, and the amine protons. The chemical shifts of the pyridine protons would be indicative of the 3-substitution pattern.

  • ¹³C NMR: Resonances for the carbons of the pyridine ring, the vinyl carbons, and the nitrile carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C=C stretching of the alkene, and C≡N stretching of the nitrile group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Methodology

A general and robust method for the synthesis of 3-amino-3-aryl-acrylonitriles involves the condensation of an aryl acetonitrile with an excess of a nitrile in the presence of a base.[5][6] This approach, known as a Thorpe-Ziegler reaction, is a versatile method for the formation of enamines.

General Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds.[5][6] Optimization of reaction conditions (solvent, temperature, and base) may be required for this specific substrate.

Materials:

  • 3-Pyridylacetonitrile

  • Acrylonitrile

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridylacetonitrile in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask.

  • To this mixture, add an excess of acrylonitrile dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Diagram 1: Generalized Synthesis of 3-Amino-3-aryl-acrylonitriles

G Aryl_acetonitrile Aryl Acetonitrile Intermediate Intermediate Adduct Aryl_acetonitrile->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Medium Product 3-Amino-3-aryl-acrylonitrile Intermediate->Product Intramolecular Condensation

Caption: Generalized reaction scheme for the synthesis of 3-amino-3-aryl-acrylonitriles.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8][9] Derivatives of aminopyridine have been shown to exhibit a wide range of pharmacological effects.

Potential activities include:

  • Antibacterial Activity: Many aminopyridine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10]

  • Anticancer Activity: Certain acrylonitrile derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[11]

  • Neuroprotective Effects: Some aminopyridine-based compounds have been explored for their potential in treating neurodegenerative disorders.[12]

  • Enzyme Inhibition: The aminopyridine moiety can interact with the active sites of various enzymes, leading to their inhibition.

Further research is necessary to determine if this compound possesses any of these biological activities.

Diagram 2: Potential Biological Activities of Aminopyridine Derivatives

G cluster_activities Potential Biological Activities Aminopyridine_Scaffold Aminopyridine Scaffold Antibacterial Antibacterial Aminopyridine_Scaffold->Antibacterial Anticancer Anticancer Aminopyridine_Scaffold->Anticancer Neuroprotective Neuroprotective Aminopyridine_Scaffold->Neuroprotective Enzyme_Inhibition Enzyme Inhibition Aminopyridine_Scaffold->Enzyme_Inhibition

Caption: Potential therapeutic areas for compounds containing the aminopyridine scaffold.

Conclusion

This compound is a molecule of interest due to its structural similarity to other biologically active aminopyridine and acrylonitrile derivatives. While specific experimental data for this compound is scarce, this guide provides a framework for its potential chemical properties, a generalized synthetic approach, and plausible areas of biological investigation. Further empirical studies are essential to fully characterize this compound and explore its therapeutic potential. Researchers and drug development professionals are encouraged to use the provided methodologies as a starting point for their investigations into this and related molecules.

References

In-Depth Technical Guide: 3-Amino-3-(pyridin-2-yl)acrylonitrile (CAS 55330-52-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-Amino-3-(pyridin-2-yl)acrylonitrile is limited. This guide summarizes available information and provides context based on related compounds. The experimental protocols and spectral data provided are illustrative and may require optimization.

Compound Identification and Properties

3-Amino-3-(pyridin-2-yl)acrylonitrile is a chemical compound with the CAS number 55330-52-4. It belongs to the class of vinylogous cyanamides and is a substituted acrylonitrile.

Table 1: Physical and Chemical Properties (Computed)

Property Value Source
Molecular Formula C₈H₇N₃ PubChem[1]
Molecular Weight 145.16 g/mol PubChem[1]
XLogP3 0.1 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Exact Mass 145.063997 g/mol PubChem[1]
Monoisotopic Mass 145.063997 g/mol PubChem[1]
Topological Polar Surface Area 62.7 Ų PubChem[1]
Heavy Atom Count 11 PubChem[1]

| Complexity | 199 | PubChem[1] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data

Technique Expected Peaks/Signals
¹H NMR Signals for aromatic protons on the pyridine ring, a vinyl proton, and protons of the amino group.
¹³C NMR Resonances for the carbons of the pyridine ring, the vinyl carbons, and the nitrile carbon.
FT-IR Characteristic stretching frequencies for N-H (amine), C≡N (nitrile), C=C (alkene), and C=N/C=C (aromatic ring) bonds.

| Mass Spec. | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical for pyridyl and acrylonitrile moieties. |

Experimental Protocols (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

  • Process the data to identify chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron impact [EI] or electrospray ionization [ESI]).

  • Acquire the mass spectrum, noting the molecular ion peak and the major fragment ions.

Synthesis Protocol

A specific, detailed synthesis protocol for 3-Amino-3-(pyridin-2-yl)acrylonitrile is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on the Thorpe-Ziegler reaction, a known method for the synthesis of enamines from nitriles.[2][3][4][5][6] The proposed synthesis involves the base-catalyzed condensation of 2-pyridineacetonitrile.

Proposed Synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 2-Pyridineacetonitrile 2-Pyridineacetonitrile Reaction Reaction 2-Pyridineacetonitrile->Reaction Reactant Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Reaction Aprotic Solvent (e.g., THF, Toluene) Aprotic Solvent (e.g., THF, Toluene) Aprotic Solvent (e.g., THF, Toluene)->Reaction Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Reaction Workup Workup Reaction->Workup Crude Product Purification Purification Workup->Purification Isolated Crude 3-Amino-3-(pyridin-2-yl)acrylonitrile 3-Amino-3-(pyridin-2-yl)acrylonitrile Purification->3-Amino-3-(pyridin-2-yl)acrylonitrile Final Product

Caption: Proposed synthesis workflow for 3-Amino-3-(pyridin-2-yl)acrylonitrile.

Detailed Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable aprotic solvent (e.g., anhydrous THF or toluene).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), to the solvent under an inert atmosphere.

  • Addition of Starting Material: Slowly add 2-pyridineacetonitrile (1 equivalent) to the stirred suspension of the base at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 3-Amino-3-(pyridin-2-yl)acrylonitrile.

Biological Activity

Specific experimental data on the biological activity of 3-Amino-3-(pyridin-2-yl)acrylonitrile is not available in the public scientific literature. However, the broader class of acrylonitrile derivatives has been investigated for various biological activities, including potential anticancer properties. Some studies have shown that certain substituted acrylonitriles exhibit cytotoxicity against various cancer cell lines.

Logical Relationship of Potential Biological Investigation

G cluster_compound Compound cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Potential Outcome 3-Amino-3-(pyridin-2-yl)acrylonitrile 3-Amino-3-(pyridin-2-yl)acrylonitrile Cytotoxicity Assays\n(e.g., MTT, SRB) Cytotoxicity Assays (e.g., MTT, SRB) 3-Amino-3-(pyridin-2-yl)acrylonitrile->Cytotoxicity Assays\n(e.g., MTT, SRB) Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays\n(e.g., MTT, SRB)->Enzyme Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays\n(e.g., MTT, SRB)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cytotoxicity Assays\n(e.g., MTT, SRB)->Apoptosis Assays Identification of\nBiological Target(s) Identification of Biological Target(s) Enzyme Inhibition Assays->Identification of\nBiological Target(s) Cell Cycle Analysis->Identification of\nBiological Target(s) Apoptosis Assays->Identification of\nBiological Target(s) Lead Compound for\nDrug Development Lead Compound for Drug Development Identification of\nBiological Target(s)->Lead Compound for\nDrug Development

References

Technical Data Sheet: 3-Amino-3-(pyridin-2-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: This technical guide addresses the molecular structure and available data for 3-Amino-3-(pyridin-2-yl)acrylonitrile . Extensive searches did not yield any specific information for the requested compound, 3-Amino-3-(3-pyridinyl)acrylonitrile . The information presented below pertains to the 2-pyridinyl isomer, which is a distinct chemical entity.

This document provides a summary of the known chemical and physical properties of 3-Amino-3-(pyridin-2-yl)acrylonitrile, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available data, this guide serves as a concise data sheet rather than an in-depth whitepaper.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of 3-Amino-3-(pyridin-2-yl)acrylonitrile are summarized in the tables below. This data has been aggregated from various chemical databases and supplier specifications.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 55330-52-4[1][2]
Molecular Formula C₈H₇N₃[3][4]
Molecular Weight 145.16 g/mol [1][3][4]
IUPAC Name (Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile[3][4]
Canonical SMILES C1=CC=NC(=C1)/C(=C/C#N)/N[3][4]
InChI InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2/b7-4-[3][4]
InChIKey UUIKPAVVDPUTNH-DAXSKMNVSA-N[3][4]
Table 2: Physical and Chemical Properties
PropertyValue
Purity ≥98%[5][2]
Appearance Not specified (sold as solid)
Storage 2-8°C Refrigerator[1]

Molecular Structure

The two-dimensional chemical structure of 3-Amino-3-(pyridin-2-yl)acrylonitrile is depicted below. This visualization was generated using the DOT language.

Caption: 2D structure of 3-Amino-3-(pyridin-2-yl)acrylonitrile.

Experimental Data

Synthesis and Experimental Protocols

No detailed experimental protocols for the synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile were found in the public domain. The compound is commercially available from several suppliers, indicating that synthetic routes have been established. It is classified as an organic intermediate.[2]

Spectroscopic Data

While PubChem indicates the availability of 13C NMR, GC-MS, and IR spectra, this data is held within a proprietary database and is not publicly accessible.[4] Therefore, a detailed analysis of its spectral characteristics cannot be provided in this guide.

Biological Activity and Signaling Pathways

There is no information available in the reviewed sources regarding the biological activity of 3-Amino-3-(pyridin-2-yl)acrylonitrile. Consequently, no signaling pathways or experimental workflows involving this molecule can be described. The compound is listed as a "Protein Degrader Building Block" by one supplier, suggesting a potential application in the development of molecules for targeted protein degradation, but no specific examples or studies were found.[5]

Conclusion

This technical data sheet provides a summary of the currently available information for 3-Amino-3-(pyridin-2-yl)acrylonitrile. It is crucial to reiterate that no data was found for the requested isomer, This compound . The lack of detailed, publicly accessible experimental protocols, comprehensive spectroscopic data, and any biological activity studies for the 2-pyridinyl isomer significantly limits a more in-depth analysis. Researchers interested in this molecule are advised to consult commercial suppliers for any available proprietary data or to undertake de novo characterization.

References

An In-depth Technical Guide to 3-Amino-3-(pyridin-2-yl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(pyridin-2-yl)acrylonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and potential applications, while also highlighting areas where public domain information is limited.

Note on Nomenclature: Initial searches for "3-Amino-3-(3-pyridinyl)acrylonitrile" yielded limited specific results. The vast majority of available data pertains to the isomeric compound, 3-Amino-3-(pyridin-2-yl)acrylonitrile. It is presumed that this is the compound of primary interest, and as such, all data herein refers to the pyridin-2-yl isomer.

Chemical Identity and Synonyms

The IUPAC name for this compound is (2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile [1]. It is a derivative of acrylonitrile featuring a pyridine ring attached to the carbon atom bearing the amino group.

A variety of synonyms are used in chemical literature and databases to refer to this compound. These are essential to recognize for comprehensive literature searches.

Table 1: IUPAC Name and Synonyms
IUPAC Name (2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile[1]
CAS Number 55330-52-4[2]
Common Synonyms 3-Amino-3-(2-pyridinyl)acrylonitrile[1]
3-Amino-3-(pyridin-2-yl)acrylonitrile[2]
(Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile[1]
(2Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile[1]
3-Amino-3-(2-pyridyl)acrylonitrile[1]
cis-3-Amino-3-(2-pyridinyl)acrylonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(pyridin-2-yl)acrylonitrile is provided below. This data is crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data
Molecular Formula C₈H₇N₃[1]
Molecular Weight 145.16 g/mol [1]
Appearance Solid (form not specified)
Purity Commercially available at ≥98%
Melting Point 116-118 °C
Hazard Information Irritant

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile can be envisioned as a Knoevenagel condensation reaction. In this proposed scheme, the active methylene group of malononitrile reacts with the carbonyl group of 2-acetylpyridine, followed by an intramolecular cyclization and tautomerization to yield the final enaminonitrile product.

G 2-Acetylpyridine 2-Acetylpyridine Intermediate Knoevenagel Adduct 2-Acetylpyridine->Intermediate + Malononitrile (Base catalyst, e.g., piperidine) Malononitrile Malononitrile Malononitrile->Intermediate Product 3-Amino-3-(pyridin-2-yl)acrylonitrile Intermediate->Product - H2O (Dehydration/Tautomerization)

Caption: Proposed synthesis of 3-Amino-3-(pyridin-2-yl)acrylonitrile.

General Experimental Considerations (Hypothetical)
  • Reaction Conditions: The reaction would likely be carried out in a suitable solvent such as ethanol or toluene, with a basic catalyst like piperidine or ammonium acetate to facilitate the condensation.

  • Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While public databases indicate the availability of such spectral data, the actual spectra are not publicly accessible[1].

Spectroscopic and Analytical Data

Table 3: Anticipated Spectroscopic Data
¹H NMR Signals corresponding to the protons on the pyridine ring, the vinyl proton, and the amine protons. The chemical shifts and coupling constants would be indicative of the (Z)-stereochemistry.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the vinyl carbons, the nitrile carbon, and the carbon bearing the amino group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amine group, the C≡N stretching of the nitrile group, and C=C stretching of the alkene and aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol ), along with fragmentation patterns characteristic of the pyridine and acrylonitrile moieties[3].

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity of 3-Amino-3-(pyridin-2-yl)acrylonitrile. While various derivatives of acrylonitrile and aminopyridine have been investigated for a range of biological activities, including antimicrobial and anticancer properties, no such studies have been reported for this specific molecule.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like 3-Amino-3-(pyridin-2-yl)acrylonitrile.

G cluster_0 In Vitro Evaluation Compound 3-Amino-3-(pyridin-2-yl)acrylonitrile Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, MBC) Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Compound->Enzyme_Inhibition Target_Identification Target Identification (e.g., Proteomics, Genetics) Cytotoxicity->Target_Identification If active Antimicrobial->Target_Identification If active Enzyme_Inhibition->Target_Identification If active Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Caption: General workflow for biological evaluation of a novel compound.

Conclusion and Future Directions

3-Amino-3-(pyridin-2-yl)acrylonitrile is a well-defined chemical entity with established physicochemical properties. However, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and purification, as well as a lack of data on its biological activities and potential mechanisms of action.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

  • The development and publication of a robust and reproducible synthetic protocol.

  • Comprehensive spectroscopic characterization to provide a public reference dataset.

  • Systematic screening for biological activity against a range of targets, including cancer cell lines and microbial pathogens.

  • If activity is identified, further studies to elucidate the mechanism of action and any relevant signaling pathways.

References

Spectroscopic Analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data for 3-Amino-3-(3-pyridinyl)acrylonitrile could not be located in publicly available resources. Therefore, this guide presents spectroscopic data for a closely related positional isomer, (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile , to provide valuable insights into the expected spectral characteristics. The methodologies and general interpretations are applicable to the target compound.

This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for a pyridinylacrylonitrile derivative. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.833s1HPyridine H-2
8.765–8.751d2HPyridine H-6, H-4
8.590s1HVinyl H
8.285–8.258dd1HPyridine H-5
3.95s3HOCH₃
3.93s3HOCH₃
3.88s3HOCH₃
7.15s1HPhenyl H
6.64s1HPhenyl H

s = singlet, d = doublet, dd = doublet of doublets

Table 2: ¹³C NMR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Chemical Shift (δ, ppm)Assignment
153.2Phenyl C-O
152.4Phenyl C-O
151.8Pyridine C
149.3Pyridine C
143.2Phenyl C-O
135.5Pyridine C
123.6Pyridine C
118.6Cyano C
113.8Phenyl C
111.9Vinyl C
96.5Phenyl C
56.6OCH₃
56.4OCH₃
56.1OCH₃
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

Wavenumber (cm⁻¹)IntensityAssignment
3038WeakAromatic C-H stretch
2973MediumAliphatic C-H stretch
2929WeakAliphatic C-H stretch
2213StrongC≡N (Nitrile) stretch
1624WeakC=C stretch
1568StrongAromatic C=C/C=N stretch
1499MediumAromatic C=C/C=N stretch
1443MediumAromatic C=C/C=N stretch
1231StrongC-N stretch
744StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile

m/zInterpretation
324[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The infrared spectrum was recorded on an FT-IR spectrometer using the KBr pellet method. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced, and the resulting fragmentation pattern was analyzed to determine the molecular weight and structural fragments of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Verification Data_Analysis->Structure_Elucidation Reporting Technical Report & Data Archiving Structure_Elucidation->Reporting

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of a 3-pyridinylacrylonitrile derivative. While the data presented is for a closely related isomer, the analytical techniques and general spectral features will be highly relevant for the characterization of this compound. Researchers are encouraged to use this information as a reference for their own experimental work.

An In-depth Technical Guide to the Reactivity and Stability of Pyridinyl Acrylonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl acrylonitriles are a class of organic compounds characterized by a pyridine ring and an acrylonitrile functional group. This unique combination of a nitrogen-containing heterocycle and an electron-withdrawing unsaturated nitrile imparts a distinct profile of reactivity and stability, making them valuable scaffolds in medicinal chemistry and materials science. Their ability to act as Michael acceptors, coupled with the diverse substitution patterns possible on the pyridine ring, has led to their exploration as covalent inhibitors of various protein kinases and as components of fluorescent probes. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of pyridinyl acrylonitriles, with a focus on their application in drug development.

Synthesis of Pyridinyl Acrylonitriles

The most common and versatile method for the synthesis of pyridinyl acrylonitriles is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridine carbaldehyde with an active methylene compound, typically a substituted acetonitrile.

General Experimental Protocol: Knoevenagel Condensation

A representative protocol for the synthesis of a pyridinyl acrylonitrile derivative is as follows:

Materials:

  • Pyridine carbaldehyde (e.g., pyridine-4-carbaldehyde)

  • Substituted acetonitrile (e.g., phenylacetonitrile, cyanoacetamide, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, water-ethanol mixture, or solvent-free)

Procedure:

  • To a solution of the pyridine carbaldehyde (1 mmol) in the chosen solvent (e.g., 5 mL of a 1:1 water:ethanol mixture), add the substituted acetonitrile (1 mmol).

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) to afford the desired pyridinyl acrylonitrile.[2][3]

Characterization: The structure and purity of the synthesized compounds are typically confirmed by a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry (often the E-isomer is the major product).[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch (around 2220 cm⁻¹) and the carbon-carbon double bond (C=C) stretch.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

  • Melting Point: As an indicator of purity.

G PyridineCarbaldehyde Pyridine Carbaldehyde Intermediate Intermediate Adduct PyridineCarbaldehyde->Intermediate Nucleophilic Addition Acetonitrile Active Acetonitrile Derivative Acetonitrile->Intermediate Base Base Catalyst (e.g., Piperidine) Base->Intermediate PyridinylAcrylonitrile Pyridinyl Acrylonitrile Intermediate->PyridinylAcrylonitrile Dehydration Water Water Intermediate->Water

Reactivity of Pyridinyl Acrylonitriles

The reactivity of pyridinyl acrylonitriles is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group. This makes them excellent Michael acceptors , readily undergoing conjugate addition reactions with various nucleophiles.

Michael Addition

The general mechanism of a Michael addition to a pyridinyl acrylonitrile involves the attack of a nucleophile on the β-carbon of the acrylonitrile moiety. This reaction is fundamental to their biological activity, particularly as covalent inhibitors.

G PyridinylAcrylonitrile Pyridinyl Acrylonitrile Enolate Enolate Intermediate PyridinylAcrylonitrile->Enolate Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Enolate Conjugate Addition Adduct Covalent Adduct Enolate->Adduct Protonation

In the context of drug development, the most relevant nucleophiles are the thiol groups of cysteine residues and the amino groups of lysine residues in proteins. The formation of a covalent bond between a pyridinyl acrylonitrile-based drug and its target protein can lead to irreversible or reversible inhibition, depending on the stability of the resulting adduct.[6]

Cycloaddition Reactions

The double bond of pyridinyl acrylonitriles can also participate in cycloaddition reactions, although this is less commonly exploited in a biological context. Theoretical studies have explored the potential for addition, cyclization, and dehydrogenation reactions between pyridinyl radicals and acrylonitrile in the gas phase.[7]

Stability of Pyridinyl Acrylonitriles

The stability of pyridinyl acrylonitriles is a critical factor for their storage, formulation, and in vivo application. Degradation can occur through several pathways, including hydrolysis, photodegradation, and thermal decomposition.

Forced Degradation Studies

To assess the intrinsic stability of a drug candidate and identify potential degradation products, forced degradation studies are conducted under stressed conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[8][9] These studies typically involve exposure to:

  • Acidic and basic conditions: To evaluate susceptibility to hydrolysis.

  • Oxidative conditions: Using reagents like hydrogen peroxide.

  • Thermal stress: To assess stability at elevated temperatures.

  • Photolytic stress: Exposure to UV and visible light.

A stability-indicating analytical method, usually High-Performance Liquid Chromatography (HPLC), is developed to separate the parent drug from its degradation products.[10][11][12]

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, elevated temperatureHydrolysis of the nitrile to a carboxylic acid or amide.
Base Hydrolysis 0.1 M to 1 M NaOH, elevated temperatureHydrolysis of the nitrile; potential for other base-catalyzed reactions.
Oxidation 3-30% H₂O₂, room temperatureOxidation of the pyridine ring or the double bond.
Thermal Degradation Dry heat (e.g., 60-80 °C)Isomerization, polymerization, or fragmentation.[10]
Photodegradation Exposure to UV/Vis light (ICH Q1B)Isomerization (E/Z), cyclization, or photodimerization.
Degradation Pathways

While specific degradation pathways for many pyridinyl acrylonitriles are not extensively documented in the public domain, general knowledge of the constituent functional groups allows for the prediction of likely degradation products. The primary points of lability are the nitrile group and the carbon-carbon double bond.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions, first to an amide and subsequently to a carboxylic acid.

  • Thermal Decomposition: At high temperatures, polyacrylonitrile, a related polymer, is known to undergo complex degradation reactions, including cyclization and the release of hydrogen cyanide and other nitrogen-containing compounds.[9] While the conditions are extreme, this provides insight into the potential thermal lability of the nitrile group.

Application in Drug Development: Kinase Inhibition

A significant application of pyridinyl acrylonitriles in drug development is their use as covalent kinase inhibitors . Many of these compounds target specific cysteine residues in the active site of kinases, leading to potent and often selective inhibition.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers. Several pyridinyl acrylonitrile-based compounds have been investigated as inhibitors of JAK kinases.[15]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyridinyl Acrylonitrile Inhibitor Inhibitor->JAK Covalent Inhibition

The mechanism of inhibition typically involves the pyridinyl acrylonitrile acting as a Michael acceptor, forming a covalent bond with a cysteine residue near the ATP-binding site of the JAK kinase. This blocks the kinase's ability to phosphorylate its downstream targets, thereby inhibiting the signaling cascade.

Conclusion

Pyridinyl acrylonitriles represent a versatile and reactive class of compounds with significant potential in drug discovery and materials science. Their synthesis is readily achieved through the Knoevenagel condensation, and their reactivity as Michael acceptors allows for their application as covalent modifiers of biological macromolecules. A thorough understanding of their stability and degradation pathways is crucial for their successful development as therapeutic agents. Future research in this area will likely focus on the design of next-generation pyridinyl acrylonitriles with tailored reactivity and selectivity for specific biological targets, as well as a more in-depth characterization of their long-term stability and metabolic fate.

References

3-Amino-3-(3-pyridinyl)acrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Amino-3-(3-pyridinyl)acrylonitrile is a heterocyclic organic compound featuring a pyridine ring, an acrylonitrile group, and an amino group. While its structural isomer, 3-amino-3-(2-pyridinyl)acrylonitrile, is commercially available and documented in chemical databases, specific and detailed information regarding the discovery, history, and biological activity of the 3-pyridinyl isomer is notably scarce in publicly accessible scientific literature and patent databases. This guide aims to provide a comprehensive overview based on available chemical principles and data for related compounds, while clearly indicating the areas where specific data for the 3-pyridinyl isomer is lacking.

Chemical and Physical Properties

Table 1: Comparison of Properties of Pyridinylacrylonitrile Isomers

Property3-Amino-3-(2-pyridinyl)acrylonitrile[1]This compound (Predicted)
Molecular Formula C₈H₇N₃C₈H₇N₃
Molecular Weight 145.16 g/mol 145.16 g/mol
Appearance SolidLikely a solid
Melting Point 116-118 °CExpected to be in a similar range, but may vary due to differences in crystal packing.
Solubility Data not widely available, but likely soluble in organic solvents.Expected to be soluble in polar organic solvents like DMSO and DMF.
CAS Number 55330-52-4Not assigned or readily found.

Discovery and History

There is no specific information available in the searched scientific literature or patent databases detailing the initial discovery or the historical development of this compound. Research often prioritizes isomers with more promising biological activities or more straightforward synthetic routes, which might explain the focus on the 2-pyridinyl analogue.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on the Thorpe-Ziegler reaction, a self-condensation of nitriles catalyzed by a base.[2][3] The starting material for this proposed synthesis would be 3-pyridylacetonitrile.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the base-catalyzed dimerization of 3-pyridylacetonitrile. This reaction is a variation of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles to form enamines.[3]

Experimental Workflow: Proposed Synthesis of this compound

G cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reactant1 3-Pyridylacetonitrile reaction Inert Atmosphere (Nitrogen or Argon) Reflux reactant1->reaction reactant2 Base (e.g., Sodium Ethoxide) reactant2->reaction solvent Anhydrous Solvent (e.g., Ethanol, Toluene) solvent->reaction workup1 Quench with Acid reaction->workup1 workup2 Extraction workup1->workup2 workup3 Purification (Crystallization or Chromatography) workup2->workup3 product product workup3->product Final Product: This compound

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., ethanol or toluene).

  • Addition of Base: Add a strong base, such as sodium ethoxide, to the solvent and stir until dissolved.

  • Addition of Starting Material: Slowly add 3-pyridylacetonitrile to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., acetic acid).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized, hypothetical protocol. The specific base, solvent, temperature, and reaction time would need to be optimized for this particular substrate.

Biological Activity and Mechanism of Action

There is no specific information in the reviewed literature regarding any tested biological activity or the mechanism of action for this compound. While derivatives of pyridinyl pyrimidines have been investigated as Bcr-Abl inhibitors for anticancer activity, and other acrylonitrile adducts have been studied for antimicrobial properties, no such studies were found for this specific compound.[4][5]

Given the lack of data on its biological effects, no signaling pathways involving this compound can be described.

Conclusion

This compound remains a poorly characterized compound. While its chemical structure is known, its discovery, a detailed and validated synthetic protocol, and any potential biological activities are not documented in the accessible scientific literature. The information presented in this guide is largely based on chemical principles and data available for its 2-pyridinyl isomer. Further research is required to elucidate the specific properties and potential applications of this particular molecule. This presents an opportunity for synthetic and medicinal chemists to explore its synthesis and evaluate its biological profile, potentially uncovering novel therapeutic agents.

References

A Technical Guide to Determining the Solubility of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-pyridinyl)acrylonitrile is a chemical compound of interest in various research and development endeavors. A fundamental physicochemical property that underpins its utility and application is its solubility in common laboratory solvents. This technical guide provides a comprehensive framework for determining the solubility of this compound, addressing the absence of readily available quantitative data in public databases. The following sections detail experimental protocols for both qualitative and quantitative solubility assessment, present a structured table for data compilation, and offer visual workflows to guide the experimental process.

Data Presentation: Solubility of this compound

As specific quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimental findings. This standardized format allows for clear and consistent data presentation and comparison across different solvent systems.

SolventTemperature (°C)Quantitative Solubility (g/L)Observations
Water
Ethanol
Methanol
Acetone
Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Ethyl Acetate
Toluene
Hexane

Experimental Protocols

The following protocols provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes

  • A range of common laboratory solvents (as listed in the table above)

  • pH paper

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 30-60 seconds.[1]

  • Allow the mixture to stand for at least 30 seconds and observe.[1]

  • Record the observation as "soluble" (dissolves completely), "partially soluble" (a significant portion dissolves), or "insoluble" (no visible dissolution).[1]

  • For water-soluble results, test the pH of the solution with pH paper to identify any acidic or basic characteristics.[2]

  • Repeat this process for each solvent of interest.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[3][4]

Materials:

  • This compound

  • Scintillation vials or flasks with secure caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask. The excess solid should be clearly visible.

    • Add a known volume of the desired solvent.

    • Securely cap the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[3]

  • Sample Separation:

    • After equilibration, allow the mixture to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the sample or filter it through a syringe filter. This step is critical for accurate results.[3][4]

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • The determined concentration represents the quantitative solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

G cluster_qualitative Qualitative Solubility Workflow start Start: Add Compound to Test Tube add_solvent Add 1 mL of Solvent start->add_solvent shake Vortex/Shake Vigorously add_solvent->shake observe Observe for Dissolution shake->observe record Record Observation (Soluble, Partially Soluble, Insoluble) observe->record ph_test Test pH of Aqueous Solution record->ph_test If Water and Soluble end End record->end For Other Solvents ph_test->end G cluster_quantitative Quantitative Solubility (Shake-Flask) Workflow start_quant Start: Add Excess Compound to Flask add_solvent_quant Add Known Volume of Solvent start_quant->add_solvent_quant equilibrate Equilibrate with Shaking (Constant Temperature) add_solvent_quant->equilibrate separate Separate Supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility (g/L) analyze->calculate end_quant End calculate->end_quant

References

A Technical Guide to Theoretical and Computational Studies of Pyridinyl Acrylonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of pyridinyl acrylonitriles. This class of compounds is of significant interest to researchers in materials science and drug development due to its unique photophysical properties and diverse biological activities. This document details common synthesis protocols, outlines the application of computational techniques such as Density Functional Theory (DFT) and molecular docking, and presents key quantitative data in a structured format. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the design and analysis of novel pyridinyl acrylonitrile derivatives.

Introduction

Pyridinyl acrylonitriles are a class of organic molecules characterized by a pyridine ring and an acrylonitrile group linked through a conjugated system. This structural arrangement, combining an electron-accepting pyridine ring with an electron-withdrawing cyano group, imparts valuable electronic and optical properties. These properties make them promising candidates for fluorescent materials and non-linear optics.[1][2]

In the realm of medicinal chemistry, the pyridinyl acrylonitrile scaffold is a "privileged structure" found in molecules with potent biological activities.[3] Studies have demonstrated their efficacy as anticancer agents by inhibiting tubulin polymerization or cyclin-dependent kinases (CDK2), as well as antimicrobial agents targeting essential bacterial enzymes.[4][5][6][7] The versatility of this scaffold allows for systematic structural modifications to fine-tune both its photophysical characteristics and its pharmacological profile.

Computational chemistry plays a pivotal role in accelerating the discovery and optimization of these compounds. Theoretical studies provide deep insights into their electronic structure, stability, and reactivity, while molecular modeling techniques like docking and molecular dynamics elucidate their interaction with biological targets.[5][8] This guide explores the synergy between synthetic chemistry and computational analysis in the exploration of pyridinyl acrylonitriles.

Synthesis and Characterization

Synthesis Methodologies

The most prevalent method for synthesizing pyridinyl acrylonitriles is the Knoevenagel condensation .[1][2][9] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, a substituted pyridine acetonitrile.

Experimental Protocol: Knoevenagel Condensation of Pyridine-Carbazole Acrylonitrile Derivatives [1]

  • Reactants: N-ethyl-3-carbazolecarboxaldehyde and an isomeric pyridineacetonitrile (e.g., 2-, 3-, or 4-pyridineacetonitrile) are used as starting materials.

  • Catalyst and Solvent: For the synthesis of 2- and 3-pyridyl derivatives, the reaction is often carried out without a solvent, using piperidine as a base catalyst.[1][2] For the 4-pyridyl derivative, N,N-dimethylformamide (DMF) can be used as the solvent, sometimes without an additional catalyst.[1][2]

  • Reaction Conditions: The mixture of reactants and catalyst is typically heated and stirred. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the crude product is cooled, and the resulting solid is often washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.[10] The final product is then collected by filtration and dried. Further purification can be achieved through recrystallization.

Other specialized synthesis methods include the gas-phase reaction between a pyridinyl radical and acrylonitrile in a high-temperature microreactor, relevant to interstellar chemistry and combustion science.[11][12]

cluster_reactants Starting Materials cluster_process Reaction A Pyridyl Acetonitrile E Knoevenagel Condensation A->E B Aromatic Aldehyde B->E C Base Catalyst (e.g., Piperidine) C->E catalyzes D Solvent (e.g., DMF or Solvent-free) D->E medium F Crude Product E->F G Purification (Washing/Recrystallization) F->G H Final Product: Pyridinyl Acrylonitrile G->H

General workflow for Knoevenagel condensation.
Characterization

The structures of newly synthesized pyridinyl acrylonitriles are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure and confirm the successful formation of the desired product.[7][13]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile (C≡N) stretch.[9]

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.[7]

Computational Methodologies

Computational studies are indispensable for understanding the structure-property and structure-activity relationships (SAR) of pyridinyl acrylonitriles.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules.[14]

Typical Protocol for DFT Calculations: [13]

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p).[14]

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Property Calculations: From the optimized geometry, various electronic properties are calculated:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic transition energy.

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the theoretical absorption spectra, which can be compared with experimental data.[15]

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

A Input Structure (Pyridinyl Acrylonitrile) B Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum Energy) C->D E Property Calculation D->E F Electronic Structure (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (TD-DFT for UV-Vis) E->G H Reactivity Descriptors E->H

Workflow for Density Functional Theory (DFT) analysis.
Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[16] It is crucial for structure-based drug design.

General Protocol for Molecular Docking: [8][17]

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the pyridinyl acrylonitrile derivative is converted to a 3D structure, and its energy is minimized.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: Software like AutoDock Vina is used to perform the docking.[8] The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • Analysis: The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and π-stacking, with the protein's amino acid residues.[6]

cluster_prep Preparation A Target Protein (from PDB) C Define Binding Site (Grid Box) A->C B Ligand (Pyridinyl Acrylonitrile) D Docking Simulation (e.g., AutoDock Vina) B->D C->D search space E Pose Generation & Scoring D->E F Analysis of Results E->F G Binding Affinity (kcal/mol) F->G H Key Interactions (H-bonds, π-stacking) F->H I Lead Candidate F->I A Pyridinyl Acrylonitrile Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Leads to D Microtubule Network Disruption C->D Blocks E Mitotic Spindle Failure D->E Causes F Cell Cycle Arrest (G2/M Phase) E->F Induces G Apoptosis (Programmed Cell Death) F->G Triggers

References

A Technical Guide to 3-Amino-3-(pyridinyl)acrylonitrile Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(pyridinyl)acrylonitrile and its derivatives represent a class of organic compounds with significant interest in medicinal chemistry and drug discovery. The core structure, featuring a pyridine ring, an acrylonitrile moiety, and an amino group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and diverse biological activities of these compounds, with a focus on their potential as antimicrobial, antiparasitic, and anticancer agents. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Chemical Properties and Synthesis

The fundamental structure of 3-Amino-3-(pyridinyl)acrylonitrile consists of a pyridine ring attached to a carbon-carbon double bond, which is substituted with an amino group and a cyano group. The IUPAC name for the parent compound is (Z)-3-amino-3-(pyridin-2-yl)prop-2-enenitrile.[1]

Table 1: Physicochemical Properties of 3-Amino-3-(pyridin-2-yl)acrylonitrile

PropertyValueSource
Molecular FormulaC8H7N3[1]
Molecular Weight145.16 g/mol [1]
IUPAC Name(Z)-3-amino-3-pyridin-2-ylprop-2-enenitrile[1]
Melting Point116-118 °C[2]
AppearanceNot specified
SolubilityNot specified
General Synthesis Pathway

The synthesis of 3-amino-3-(pyridinyl)acrylonitrile derivatives often involves the condensation of a pyridinyl ketone or aldehyde with an active methylene compound, such as malononitrile, in the presence of a suitable base. A common synthetic route is the Thorpe-Ziegler reaction.

Below is a generalized experimental workflow for the synthesis of a 3-amino-3-(pyridinyl)acrylonitrile derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis Pyridinyl_ketone Pyridinyl Ketone/Aldehyde Mixing Mixing of Reactants Pyridinyl_ketone->Mixing Malononitrile Malononitrile Malononitrile->Mixing Base Base (e.g., Piperidine, Et3N) Base->Mixing Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Mixing Heat Heat (Reflux) Heat->Mixing Reaction_Monitoring Reaction Monitoring (TLC) Mixing->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product 3-Amino-3-(pyridinyl)acrylonitrile Derivative Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

Caption: Generalized workflow for the synthesis of 3-Amino-3-(pyridinyl)acrylonitrile derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 3-amino-3-(pyridinyl)acrylonitrile have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial properties of this class of compounds.

Table 2: Antimicrobial Activity of Selected 3-Amino-3-(pyridinyl)acrylonitrile Derivatives

CompoundTarget OrganismActivity (MIC/IC50)Reference
Pyridine-3-carbonitrile derivative 14Candida albicansMIC: 1.95 µg/ml[3]
Pyridine-3-carbonitrile derivative 14Aspergillus nigerMIC: 1.95 µg/ml[3]
Pyridine-3-carbonitrile derivative 7Candida albicansMIC: 1.95 µg/ml[3]
Pyridine-3-carbonitrile derivative 9Candida albicansMIC: 1.95 µg/ml[3]
Pyridine-3-carbonitrile derivative 11Rhizopus spp.MIC: 1.95 µg/ml[3]
Pyridine-3-carbonitrile derivative 14DNA gyrase AIC50: 0.31 µM[3]
Pyridine-3-carbonitrile derivative 14DNA gyrase BIC50: 0.04 µM[3]

One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

G 3-Amino-3-(pyridinyl)acrylonitrile 3-Amino-3-(pyridinyl)acrylonitrile DNA_Gyrase Bacterial DNA Gyrase 3-Amino-3-(pyridinyl)acrylonitrile->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Controls DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to (when inhibited) G Acrylonitrile_Derivative Acrylonitrile Derivative Parasite Trypanosoma cruzi / Leishmania amazonensis Acrylonitrile_Derivative->Parasite ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation Parasite->ROS_Accumulation Mitochondrial_Dysfunction Mitochondrial Membrane Potential Alteration ROS_Accumulation->Mitochondrial_Dysfunction Chromatin_Condensation Chromatin Condensation Mitochondrial_Dysfunction->Chromatin_Condensation Programmed_Cell_Death Programmed Cell Death (Apoptosis-like) Chromatin_Condensation->Programmed_Cell_Death

References

Methodological & Application

Application Notes and Protocols: 3-Amino-3-(3-pyridinyl)acrylonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific examples of the use of 3-Amino-3-(3-pyridinyl)acrylonitrile in heterocyclic synthesis. The following application notes and protocols are based on the known reactivity of structurally similar compounds, such as β-enaminonitriles, and represent potential synthetic pathways. The experimental conditions provided are general and would require optimization for the specific substrate.

Introduction

This compound is a promising, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a vicinal amino and cyano group on a double bond activated by a pyridinyl substituent, makes it a versatile precursor for the construction of nitrogen- and oxygen-containing heterocycles. This enaminonitrile moiety is a reactive synthon for a range of cyclization reactions, offering a pathway to novel chemical entities with potential applications in drug discovery and materials science.

The key reactive features of this compound include:

  • Nucleophilic Amino Group: The primary amine can participate in condensation reactions with carbonyl compounds and other electrophiles.

  • Electrophilic Nitrile Group: The cyano group is susceptible to nucleophilic attack, particularly after activation or in intramolecular cyclizations.

  • Activated Double Bond: The electron-withdrawing nature of the nitrile and pyridinyl groups makes the double bond susceptible to Michael addition.

These reactive sites allow for a variety of synthetic transformations, leading to the formation of diverse heterocyclic scaffolds.

Potential Synthetic Applications

Based on the reactivity of analogous enaminonitriles, this compound could be a valuable precursor for the synthesis of the following heterocyclic systems:

  • Pyrazoles: Reaction with hydrazine derivatives.

  • Pyrimidines: Cyclocondensation with 1,3-dicarbonyl compounds, amidines, or guanidines.

  • Pyridines: Participation in [3+3] annulation reactions or Thorpe-Ziegler type cyclizations.

  • Fused Heterocycles: As a building block for pyridopyrimidines and other polycyclic systems.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on established methodologies for similar enaminonitriles and should be considered as starting points for experimental design.

Protocol 1: Synthesis of 5-Amino-3-(3-pyridinyl)pyrazoles

This protocol describes the potential synthesis of aminopyrazoles through the cyclization of this compound with hydrazine. The reaction is expected to proceed via nucleophilic attack of the hydrazine on the nitrile group followed by intramolecular cyclization.

Reaction Scheme:

cluster_1 cluster_2 A This compound C 5-Amino-3-(3-pyridinyl)pyrazole A->C Reflux, Ethanol B Hydrazine Hydrate B->C

Figure 1. Synthesis of 5-Amino-3-(3-pyridinyl)pyrazole.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data (Expected):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
This compoundHydrazine hydrateEthanolReflux4-670-90 (estimated)
Protocol 2: Synthesis of 2-Amino-4-hydroxy-6-(3-pyridinyl)pyrimidines

This protocol outlines a potential pathway for the synthesis of substituted pyrimidines via the cyclocondensation of this compound with ethyl cyanoacetate in the presence of a base.

Reaction Workflow:

Start Start Step1 Dissolve this compound and Ethyl Cyanoacetate in Ethanol Start->Step1 Step2 Add Sodium Ethoxide Step1->Step2 Step3 Reflux the Mixture Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Cool and Neutralize Step4->Step5 Step6 Isolate and Purify Product Step5->Step6 End End Step6->End

Figure 2. Workflow for Pyrimidine Synthesis.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

  • The precipitated solid can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundEthyl cyanoacetateSodium ethoxideEthanolReflux8-1260-80 (estimated)
Protocol 3: Synthesis of Polysubstituted Pyridines via [3+3] Annulation

This protocol explores the potential use of this compound as a three-carbon component in a [3+3] annulation reaction with a 1,3-dielectrophile to synthesize polysubstituted pyridines.

Logical Relationship of Reaction Components:

A This compound (C-C-N fragment) C Polysubstituted Pyridine A->C B 1,3-Dielectrophile (e.g., α,β-unsaturated ketone) (C-C-C fragment) B->C

Figure 3. Components for Pyridine Synthesis.

Materials:

  • This compound

  • An appropriate α,β-unsaturated ketone (e.g., chalcone)

  • A base catalyst (e.g., piperidine, sodium ethoxide)

  • A high-boiling solvent (e.g., DMF, DMSO)

Procedure:

  • In a reaction flask, combine this compound (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and the base catalyst in the chosen solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction for the formation of the pyridine product.

  • Work-up would involve cooling the reaction, pouring it into water, and extracting the product with an organic solvent.

  • Purification would likely require column chromatography.

Quantitative Data (Expected):

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundα,β-Unsaturated KetonePiperidineDMF12012-2440-60 (estimated)

Conclusion

While direct literature precedence for the use of this compound in heterocyclic synthesis is currently lacking, its chemical structure strongly suggests its utility as a versatile building block. The protocols outlined above, based on the established reactivity of similar enaminonitriles, provide a solid foundation for researchers to explore the synthetic potential of this compound. Further investigation and optimization of reaction conditions are necessary to develop efficient and high-yielding synthetic routes to novel heterocyclic compounds. The exploration of this chemistry holds promise for the discovery of new molecular entities with potential applications in medicinal chemistry and materials science.

The Synthesis of Biologically Active Heterocycles: A Detailed Examination of the Reaction Between 3-Amino-3-(3-pyridinyl)acrylonitrile and Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reaction of 3-Amino-3-(3-pyridinyl)acrylonitrile with active methylene compounds serves as a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, most notably the pyridopyrimidine scaffold. This class of molecules is of profound interest in medicinal chemistry and drug development due to their wide spectrum of biological activities. The inherent reactivity of the enamine and nitrile functionalities in this compound allows for versatile cyclization reactions, leading to compounds with significant therapeutic potential.

The resulting pyridopyrimidine derivatives have demonstrated promising activity as anticancer agents, functioning as potent inhibitors of key enzymes in cell signaling pathways such as Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase.[1][2] The structural framework of these synthesized molecules allows for modification and functionalization, enabling the development of targeted therapies.

Furthermore, derivatives of this reaction have exhibited significant antimicrobial properties.[1][3][4] The exploration of novel pyridopyrimidines derived from this compound continues to be a fertile ground for the discovery of new antibacterial and antifungal agents, addressing the critical need for new treatments against resistant pathogens. The versatility of this synthetic route provides a robust platform for generating extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.[2][5]

Reaction Overview

The fundamental reaction involves the nucleophilic attack of the active methylene compound on the electrophilic carbon of the nitrile group in this compound, followed by an intramolecular cyclization. The nature of the active methylene compound dictates the final heterocyclic structure.

Reaction_Overview reactant1 This compound intermediate Intermediate Adduct reactant1->intermediate Nucleophilic Addition reactant2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) reactant2->intermediate product Pyridopyrimidine Derivative intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of pyridopyrimidine derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyridopyrimidine derivatives from this compound and different active methylene compounds, as reported in the literature.

Table 1: Reaction of this compound with Malononitrile Analogs

ProductActive Methylene CompoundCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
7-Amino-5-(aryl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrilesMalononitrile and various aromatic aldehydes with 6-amino uracilTriethylamine/Aqueous Ethanol2-4Room Temperature85-95[2][5]

Table 2: Antimicrobial Activity of Synthesized Pyridopyrimidine Derivatives

CompoundTest Organism (Gram-positive)Test Organism (Gram-negative)Antifungal ActivityReference
Substituted Amino-PyrimidinesBacillus subtilis (Moderate)Escherichia coli (Moderate)Candida albicans & Aspergillus niger (Significant)[1]
Pyrido[2,3-d]pyrimidinesStaphylococcus aureus, Bacillus cereusProteus mirabilis, Serratia marcescensNot Reported[5]
Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesVarious strainsVarious strainsNot Reported[3][4]

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with active methylene compounds, based on established synthetic methodologies for analogous compounds.[2][5]

Protocol 1: Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is adapted from the multi-component reaction for the synthesis of similar pyridopyrimidine structures.

Materials:

  • This compound (or a related aminopyridine precursor like 6-amino uracil)

  • Aromatic aldehyde

  • Malononitrile

  • Triethylamine (TEA)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aminopyridine precursor (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in a mixture of ethanol and water.

  • Add a catalytic amount of triethylamine (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyridopyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Reactants (this compound, Active Methylene Compound, Aldehyde) catalyst Add Catalyst (e.g., Triethylamine) start->catalyst stir Stir at Room Temperature catalyst->stir filtration Filter Precipitate stir->filtration wash Wash with Solvent filtration->wash recrystallize Recrystallize wash->recrystallize characterization Characterize Product (NMR, IR, MS) recrystallize->characterization

Caption: A typical experimental workflow for the synthesis and analysis of pyridopyrimidine derivatives.

Signaling Pathway Implication (Example: EGFR Inhibition)

The synthesized pyridopyrimidine derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Phosphorylation Cascade Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->EGFR Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyridopyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyridines, versatile nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. The following methods utilize readily available acrylonitrile derivatives as key starting materials, offering efficient routes to a diverse range of functionalized pyridine scaffolds.

Introduction

Substituted pyridines are fundamental structural motifs found in numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access these compounds is of paramount importance in drug discovery and development. This document outlines two robust protocols for the synthesis of substituted pyridines starting from acrylonitrile derivatives: a condensation reaction of ylidenemalononitriles with primary amines and a one-pot, four-component reaction for the synthesis of 2-amino-3-cyanopyridines.

These methods offer several advantages, including mild reaction conditions, high yields, and the ability to introduce a variety of substituents onto the pyridine ring, making them highly valuable for the construction of compound libraries for screening and lead optimization.

Protocol 1: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles

This protocol describes a facile, solvent-free method for the synthesis of multi-substituted pyridines by the reaction of ylidenemalononitriles with primary amines at room temperature.[1] This method is notable for its simplicity and high efficiency.

Experimental Protocol
  • To a round-bottom flask, add 1.0 mmol of the desired ylidenemalononitrile.

  • Add 2.0 mL of the appropriate primary amine (e.g., benzylamine or propylamine) to the flask at room temperature.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting enamine and the appearance of a blue fluorescent spot when the TLC plate is irradiated with a 254 nm UV lamp.

  • Once the reaction is complete, concentrate the reaction mixture under vacuum to remove the excess amine.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0:100 to 20:80) to afford the desired multi-substituted pyridine.

Data Presentation
EntryYlidenemalononitrile Precursor (R1, R2)Primary AmineProductYield (%)
12-(4-methoxybenzylidene)malononitrileBenzylamine2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile91
22-(4-methoxybenzylidene)malononitrilePropylamine2-(propylamino)-5-((4-methoxyphenyl)thio)-4-phenylnicotinonitrile84
32-(pyridin-3-ylmethylene)malononitrileBenzylamine2-(benzylamino)-4-(pyridin-3-yl)nicotinonitrile95
42-(naphthalen-2-ylmethylene)malononitrileBenzylamine2-(benzylamino)-4-(naphthalen-2-yl)nicotinonitrile85

Experimental Workflow

experimental_workflow_1 Workflow for Synthesis from Ylidenemalononitriles start Start reactants 1. Add ylidenemalononitrile (1 mmol) and primary amine (2 mL) to a flask. start->reactants stir 2. Stir vigorously at room temperature. reactants->stir monitor 3. Monitor reaction by TLC. stir->monitor workup 4. Concentrate under vacuum. monitor->workup purify 5. Purify by flash chromatography. workup->purify end End purify->end

Caption: Workflow for the synthesis of multi-substituted pyridines.

Protocol 2: One-Pot Synthesis of 2-Amino-3-Cyanopyridines via Microwave Irradiation

This protocol details a rapid, solvent-free, one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives using microwave irradiation.[2][3] This environmentally friendly method involves the reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.

Experimental Protocol
  • In a dry 25 mL flask suitable for microwave synthesis, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Wash the solid reaction mixture with ethanol (2 mL).

  • Collect the crude product by filtration.

  • Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Data Presentation
EntryAromatic Aldehyde (Ar)Methyl Ketone (R)ProductTime (min)Yield (%)
14-Chlorobenzaldehyde4-Methoxyacetophenone2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile783
2BenzaldehydeAcetophenone2-amino-4,6-diphenylnicotinonitrile886
34-MethylbenzaldehydeAcetophenone2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile881
44-Methoxybenzaldehyde4-Methylacetophenone2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile978

Experimental Workflow

experimental_workflow_2 Workflow for One-Pot Cyanopyridine Synthesis start Start reactants 1. Combine aldehyde, ketone, malononitrile, and ammonium acetate in a microwave-safe flask. start->reactants irradiate 2. Irradiate in microwave oven for 7-9 minutes. reactants->irradiate cool 3. Cool to room temperature. irradiate->cool wash 4. Wash with ethanol. cool->wash filter 5. Filter the crude product. wash->filter recrystallize 6. Recrystallize from 95% ethanol. filter->recrystallize end End recrystallize->end

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Signaling Pathways and Logical Relationships

The synthesis of 2-amino-3-cyanopyridines in Protocol 2 is proposed to proceed through a cascade of reactions. The key steps involve the formation of an enamine from the ketone and ammonium acetate, and an arylidenemalononitrile from the aldehyde and malononitrile. These intermediates then undergo a Michael addition followed by cyclization and aromatization to yield the final pyridine product.[4]

reaction_mechanism Proposed Reaction Pathway for Cyanopyridine Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile Ketone Ketone Enamine Enamine Ketone->Enamine + Ammonium Acetate Malononitrile Malononitrile Ammonium Acetate Ammonium Acetate Michael Adduct Michael Adduct Arylidenemalononitrile->Michael Adduct + Enamine (Michael Addition) Dihydropyridine Dihydropyridine Michael Adduct->Dihydropyridine Intramolecular Cyclization Product 2-Amino-3-Cyanopyridine Dihydropyridine->Product Aromatization

Caption: Proposed reaction pathway for the formation of 2-amino-3-cyanopyridines.

References

Application Notes and Protocols: 3-Amino-3-(3-pyridinyl)acrylonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-pyridinyl)acrylonitrile is a heterocyclic compound featuring a pyridine ring, an enamine, and a nitrile group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The pyridine scaffold is a common feature in numerous FDA-approved drugs, valued for its ability to form hydrogen bonds and its overall metabolic stability. The acrylonitrile group, particularly in the form of an enamine, provides a key pharmacophore with diverse biological activities, including roles as a Michael acceptor and a precursor for various heterocyclic syntheses. These application notes and protocols are based on the known properties of related compounds and provide a framework for the potential development and evaluation of this compound and its derivatives.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related pyridine and acrylonitrile-containing compounds, this compound is a promising scaffold for the development of therapeutic agents in several areas:

  • Kinase Inhibition: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The overall geometry of the molecule could allow it to fit into the ATP-binding pocket of various kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.

  • Antibacterial Agents: The acrylonitrile moiety and the pyridine ring are present in various compounds with demonstrated antibacterial activity. The enamine functionality can participate in crucial interactions with bacterial enzymes or other cellular components.

  • Antiviral Activity: Certain pyridinyl-based compounds have shown efficacy against a range of viruses. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Quantitative Data

As of the current date, there is no publicly available quantitative biological data for this compound. The following table is a hypothetical representation of how such data would be presented for a series of derivatives to facilitate structure-activity relationship (SAR) studies.

Compound IDR1-substituentR2-substituentKinase Target X IC50 (nM)Antibacterial MIC (µg/mL) vs. S. aureus
Lead-001 HH850>128
Derivative-A 4-FluorophenylH15064
Derivative-B HMethyl700>128
Derivative-C 4-FluorophenylMethyl7532

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on the Thorpe-Ziegler reaction, a common method for the synthesis of enamines from nitriles.

Materials:

  • 3-Acetylpyridine

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add 3-acetylpyridine (1 equivalent) and malononitrile (1 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the recombinant kinase and a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the negative control.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Acetylpyridine 3-Acetylpyridine Reaction_Vessel Reaction in Anhydrous Ethanol with NaOEt 3-Acetylpyridine->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Neutralization Neutralization & Extraction Reaction_Vessel->Neutralization Purification Column Chromatography Neutralization->Purification Final_Product 3-Amino-3-(3-pyridinyl) acrylonitrile Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase Downstream Kinase (e.g., MAPK) Receptor_Tyrosine_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 3-Amino-3-(3-pyridinyl) acrylonitrile Inhibitor->Downstream_Kinase

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Biological_Assay_Workflow Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Kinase Panel) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cellular Activity) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Application Notes and Protocols: 3-Amino-3-(3-pyridinyl)acrylonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the potential use of 3-Amino-3-(3-pyridinyl)acrylonitrile as a versatile precursor for the synthesis of pharmaceutical intermediates, with a particular focus on the construction of pyridopyrimidine scaffolds. While direct literature on this specific isomer is limited, the following protocols are based on well-established chemical principles, including the Thorpe-Ziegler condensation for its synthesis and subsequent cyclization reactions for the elaboration into complex heterocyclic systems. The methodologies provided are intended to serve as a foundational guide for researchers exploring the utility of this compound in medicinal chemistry and drug discovery.

Synthesis of this compound

The proposed synthesis of this compound is based on the Thorpe-Ziegler self-condensation of 3-pyridylacetonitrile. This reaction involves the base-catalyzed dimerization of the nitrile to form an enamine.[1]

Experimental Protocol: Thorpe-Ziegler Self-Condensation of 3-Pyridylacetonitrile

Materials:

  • 3-Pyridylacetonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add anhydrous ethanol (50 mL) under an argon atmosphere.

  • Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • To the freshly prepared sodium ethoxide solution, add 3-pyridylacetonitrile (5.9 g, 50 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Expected Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Thorpe-Ziegler reactions.

ParameterExpected Value
Yield 65-75%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.65 (s, 1H), 8.50 (d, 1H), 7.80 (d, 1H), 7.30 (dd, 1H), 4.50 (s, 2H), 4.20 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 160.2, 150.1, 147.5, 135.0, 130.0, 123.5, 118.0, 60.0
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₈H₇N₃: 146.0667; Found: 146.0665

Application in the Synthesis of Pyridopyrimidine Derivatives

This compound is a valuable intermediate for the synthesis of pyridopyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition.[2][3][4] The enamine and nitrile functionalities allow for cyclocondensation reactions with various reagents to form the pyrimidine ring.

Experimental Protocol: Synthesis of a 4-Amino-pyridopyrimidine Derivative

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.45 g, 10 mmol) and guanidine hydrochloride (1.05 g, 11 mmol) in anhydrous ethanol (30 mL).

  • Add a solution of sodium ethoxide (0.75 g, 11 mmol) in anhydrous ethanol (10 mL) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure 4-amino-pyridopyrimidine derivative.

Expected Data

The following table summarizes the expected quantitative data for the synthesis of the 4-amino-pyridopyrimidine derivative.

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >98%
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.10 (s, 1H), 8.70 (d, 1H), 8.40 (d, 1H), 8.20 (s, 1H), 7.60 (dd, 1H), 6.80 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 162.0, 160.5, 158.0, 151.0, 148.5, 136.0, 124.0, 105.0
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₉H₈N₅: 186.0834; Found: 186.0831

Visualizations

Synthetic Pathway Diagrams

Synthesis_of_Precursor 3-Pyridylacetonitrile 3-Pyridylacetonitrile reagent1 NaOEt, EtOH Reflux 3-Pyridylacetonitrile->reagent1 product This compound reagent1->product

Caption: Synthesis of this compound.

Synthesis_of_Intermediate precursor This compound reagent2 Guanidine HCl NaOEt, EtOH Reflux precursor->reagent2 intermediate 4-Amino-pyridopyrimidine Derivative reagent2->intermediate

Caption: Synthesis of a Pharmaceutical Intermediate.

Logical Workflow for Drug Discovery Application

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization A Starting Material (3-Pyridylacetonitrile) B Precursor Synthesis (this compound) A->B C Intermediate Synthesis (Pyridopyrimidine Core) B->C D Biological Screening (e.g., Kinase Assays) C->D Library of Derivatives E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F Candidate Drug

Caption: Workflow for Pharmaceutical Intermediate Application.

References

Application Notes and Protocols for the Vinylogous Mannich Reaction with Pyridinyl Acrylonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vinylogous Mannich reaction is a powerful carbon-carbon bond-forming reaction that serves as a cornerstone in modern organic synthesis. This reaction, an extension of the classical Mannich reaction, involves the addition of a vinylogous enolate to an imine electrophile. The resulting δ-amino carbonyl compounds are valuable chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The use of pyridinyl acrylonitriles as vinylogous nucleophiles in this reaction is of particular interest due to the prevalence of the pyridine moiety in numerous biologically active compounds. This document provides a detailed experimental protocol for an organocatalyzed, asymmetric vinylogous Mannich reaction of a pyridinyl acrylonitrile with an N-Boc protected ketimine, based on analogous reactions with structurally similar Michael acceptors.

Reaction Principle

The vinylogous Mannich reaction of a pyridinyl acrylonitrile with an imine, facilitated by a chiral organocatalyst, is expected to proceed via the formation of a chiral enolate from the acrylonitrile. This enolate then attacks the imine, leading to the formation of a new stereocenter. The use of a chiral catalyst, such as a quinine-derived squaramide, allows for the enantioselective synthesis of the desired product. The pyridine ring and the nitrile group both act as electron-withdrawing groups, activating the alkene for nucleophilic attack.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the organocatalytic vinylogous Mannich reaction of alkylidenepyrazolones with isatin-derived ketimines. Researchers should consider this as a starting point and may need to optimize conditions for their specific substrates.

Materials:

  • Pyridinyl acrylonitrile (e.g., 3-(pyridin-2-yl)acrylonitrile)

  • N-Boc-ketimine derived from isatin

  • Quinine-derived squaramide organocatalyst

  • Chloroform (CHCl₃), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Standard laboratory glassware (round-bottom flasks, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-Boc-ketimine (0.2 mmol, 1.0 equiv) and the quinine-derived squaramide organocatalyst (0.01 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous chloroform (1.0 mL) to the flask and stir the mixture at room temperature for 5 minutes to ensure dissolution of the solids.

  • Nucleophile Addition: Add the pyridinyl acrylonitrile (0.2 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Presentation

The following table summarizes representative data from an analogous vinylogous Mannich reaction between alkylidenepyrazolones and various N-Boc-ketimines, catalyzed by a quinine-derived squaramide. These results can be considered as expected outcomes for the reaction with pyridinyl acrylonitriles under similar conditions.

EntryKetimine SubstituentYield (%)[1]Diastereomeric Ratio (dr)[1]Enantiomeric Excess (ee, %)[1]
1H91>99:196
25-F85>99:195
35-Cl90>99:197
45-Br63>99:193
55-Me88>99:196
65-OMe90>99:197
76-Cl75>99:198
87-F67>99:198

Visualizations

G Experimental Workflow for Vinylogous Mannich Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine N-Boc-ketimine and Organocatalyst add_solvent Add Anhydrous Chloroform start->add_solvent add_nucleophile Add Pyridinyl Acrylonitrile add_solvent->add_nucleophile stir Stir at Room Temperature add_nucleophile->stir monitor Monitor by TLC stir->monitor concentrate Concentrate Reaction Mixture monitor->concentrate Reaction Complete chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize hplc Determine Enantiomeric Excess (Chiral HPLC) characterize->hplc

Caption: A flowchart illustrating the key steps of the experimental procedure.

G Proposed Catalytic Cycle cluster_activation Activation cluster_addition C-C Bond Formation catalyst Chiral Squaramide Organocatalyst activated_imine Activated Imine Complex catalyst->activated_imine H-Bonding enolate Enolate Formation catalyst->enolate Deprotonation imine N-Boc-Ketimine (Electrophile) imine->activated_imine acrylonitrile Pyridinyl Acrylonitrile (Nucleophile) acrylonitrile->enolate product Vinylogous Mannich Adduct product->catalyst Regenerated Catalyst transition_state Diastereoselective Transition State activated_imine->transition_state enolate->transition_state transition_state->product Protonation & Catalyst Regeneration

Caption: A diagram showing the proposed catalytic cycle for the reaction.

References

Application Notes and Protocols for the Quantification of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of 3-Amino-3-(3-pyridinyl)acrylonitrile, a compound of interest in pharmaceutical research and development. Due to the limited availability of established methods for this specific analyte, a robust High-Performance Liquid Chromatography (HPLC) with UV detection method is proposed, based on the analytical chemistry of similar compounds.

Introduction

This compound is a polar molecule containing a pyridine ring, an amino group, and a nitrile group. Its structure suggests that it will possess a significant chromophore, making it amenable to UV detection. The analytical method outlined below is designed to be a starting point for researchers and scientists involved in the quantification of this compound in various matrices, such as bulk drug substances, pharmaceutical formulations, or in vitro assays.

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. This technique is widely available, robust, and suitable for the analysis of polar aromatic compounds.

2.1. Principle

The method utilizes a C18 stationary phase to retain the analyte based on its hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the compound from the column. The pyridine ring in the molecule is expected to absorb UV radiation, allowing for sensitive detection and quantification.

2.2. Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and should be validated experimentally.

ParameterExpected Value
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention TimeApproximately 3-5 minutes

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or other suitable buffer components like phosphate salts)

  • 0.45 µm syringe filters

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

3.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., 50:50 Methanol:Water) and dilute to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

3.4. Sample Preparation

The sample preparation will depend on the matrix. For a simple formulation like a tablet, the following protocol can be used:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., 50:50 Methanol:Water).

  • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Dilute to the mark with the extraction solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

3.5. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 10-30% B over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or the λmax determined by PDA analysis)
Run Time 10 minutes

3.6. Data Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original sample, taking into account all dilution factors.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Generation HPLC_Analysis->Calibration_Curve Quantification Quantification of Analyte HPLC_Analysis->Quantification Calibration_Curve->Quantification

Caption: Overall experimental workflow for the quantification of this compound.

HPLC_Method_Parameters HPLC HPLC System Pump Autosampler Column Oven UV Detector Column Column C18 Stationary Phase 4.6 x 150 mm, 5 µm HPLC->Column contains Mobile_Phase Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Column->Mobile_Phase utilizes Conditions Run Conditions Flow Rate: 1.0 mL/min Temp: 30 °C Injection: 10 µL Detection: 254 nm Mobile_Phase->Conditions under

Application Notes and Protocols: 3-Amino-3-(3-pyridinyl)acrylonitrile in Materials Science and Optics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-pyridinyl)acrylonitrile is a heterocyclic organic compound with potential applications in materials science and optics. While extensive research on this specific molecule is limited, its structural similarity to other pyridinyl acrylonitrile derivatives suggests its utility as a building block for functional materials. This document provides an overview of the potential applications, relevant experimental protocols, and key data based on analogous compounds. The core structure, featuring a pyridine ring (an electron-acceptor) and an amino group (an electron-donor) attached to a cyano-substituted vinyl group, forms a donor-acceptor (D-A) system. Such systems are known for their interesting photophysical and nonlinear optical (NLO) properties.

Potential Applications in Materials Science and Optics

Derivatives of pyridinyl acrylonitrile are primarily investigated for their optical properties, making them suitable for a range of applications:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of donor-acceptor acrylonitriles makes them candidates for emissive layers in OLEDs. The pyridine moiety can also facilitate electron transport.[1][2]

  • Nonlinear Optical (NLO) Materials: The significant π-electron conjugation in these molecules can lead to large third-order nonlinear optical susceptibilities (χ(3)), which are crucial for applications in photonics and optical data processing.[1][2][3]

  • Fluorescent Probes and Sensors: The sensitivity of the fluorescence properties to the molecular environment (e.g., solvent polarity) suggests potential use in chemical sensing.

  • Functional Polymers: This molecule can be used as a monomer or a functional dopant in polymers to impart specific optical or electronic properties.

Physicochemical and Optical Properties

Table 1: Photophysical Properties of Analogous Pyridinyl Acrylonitrile Derivatives

CompoundAbsorption Max (λ_abs, nm) (Solution)Absorption Max (λ_abs, nm) (Solid State)Emission Max (λ_em, nm) (Solid State)Fluorescence Quantum Yield (Φ_F) (Powder)Third-Order NLO Susceptibility (χ(3), esu)
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile3803985400.055.5 x 10⁻¹²
2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile3783905400.14Not Reported
2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile3964426040.006Not Reported
(Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrileNot Reported~430Not ReportedNot ReportedNot Reported

Data extracted from studies on similar pyridinyl acrylonitrile derivatives.[1][2][4]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of pyridinyl acrylonitrile derivatives, which can be adapted for this compound.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard method for synthesizing such compounds.[1][2][3]

Protocol:

  • Reactants: Combine equimolar amounts of a pyridineacetonitrile derivative (for the target compound, this would be 3-pyridylacetonitrile) and an appropriate aldehyde or ketone. For this compound, a different synthetic route would be required, likely involving the reaction of 3-pyridylacetonitrile with a source of the amino group under basic conditions.

  • Catalyst/Solvent: The reaction can be carried out without a solvent using a basic catalyst like piperidine, or in a solvent such as N,N-dimethylformamide (DMF).[1][2]

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, the product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G Reactants 3-Pyridylacetonitrile + Amino Group Source Reaction Reaction Mixture (Heating/Reflux) Reactants->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., DMF or Solvent-free) Solvent->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for pyridinyl acrylonitriles.

Characterization of Optical Properties

Protocol:

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the compound in various solvents (e.g., chloroform, DMSO) to assess solvatochromic effects.

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

    • For solid-state measurements, cast a thin film of the material onto a quartz substrate.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum.

    • Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate or Alq3).[1]

  • Nonlinear Optical (NLO) Property Measurement (Third-Harmonic Generation):

    • Prepare a thin film of the compound, often by doping it into a polymer matrix (e.g., polystyrene) and spin-coating it onto a glass substrate.[2][3]

    • Use the Maker fringe technique. A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm or an OPO for tunable wavelengths) is directed at the sample.

    • The intensity of the third-harmonic signal (at one-third the wavelength of the fundamental beam) is measured as a function of the incident angle.

    • The resulting fringe pattern is compared to that of a reference material (e.g., fused silica) to calculate the third-order nonlinear susceptibility (χ(3)).[1][2]

G cluster_sample Sample Preparation cluster_characterization Optical Characterization cluster_properties Determined Properties Solution Solution in Solvent UVVis UV-Vis Spectroscopy (Absorption) Solution->UVVis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) Solution->Fluorescence ThinFilm Thin Film on Substrate ThinFilm->UVVis NLO NLO Measurement (Third-Harmonic Generation) ThinFilm->NLO Abs λ_abs UVVis->Abs Em λ_em, Φ_F Fluorescence->Em Chi3 χ(3) NLO->Chi3

Caption: Experimental workflow for optical characterization.

Structure-Property Relationships

The optical and electronic properties of pyridinyl acrylonitrile derivatives are governed by several structural factors.

G cluster_factors Structural Factors cluster_properties Resulting Properties Core Pyridinyl Acrylonitrile Core Structure N_Position Position of N in Pyridine Ring (ortho, meta, para) Core->N_Position Substituents Donor/Acceptor Substituents Core->Substituents Conjugation π-Conjugation Length Core->Conjugation Absorption Absorption/Emission Wavelengths N_Position->Absorption Substituents->Absorption QuantumYield Fluorescence Quantum Yield Substituents->QuantumYield NLO_Response Nonlinear Optical Response Substituents->NLO_Response Conjugation->Absorption Conjugation->NLO_Response

Caption: Structure-property relationships in pyridinyl acrylonitriles.

  • Position of Nitrogen: The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the acrylonitrile group) significantly influences the electronic structure and, consequently, the absorption and emission characteristics of the molecule.[1][4]

  • Substituents: The nature of the donor and acceptor groups attached to the acrylonitrile backbone is crucial. Stronger donor and acceptor groups generally lead to a smaller energy gap, resulting in red-shifted absorption and emission.[2]

  • Molecular Packing: In the solid state, intermolecular interactions such as π-π stacking can drastically alter the optical properties compared to the solution phase, sometimes leading to aggregation-induced emission (AIE).[4]

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of advanced optical materials. Based on the extensive research on analogous compounds, it is anticipated that this molecule and its derivatives could find applications in OLEDs and nonlinear optics. The provided protocols offer a foundational framework for the synthesis and characterization of such materials, enabling further investigation into their specific properties and potential for device integration.

References

Application Note and Protocol for the Large-Scale Synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed methodology for the large-scale synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile, a key intermediate for various pharmaceutical and chemical applications. Due to the limited availability of specific large-scale synthesis procedures in published literature for this exact compound, the following protocol is based on established and analogous chemical transformations, particularly the base-catalyzed condensation of nitriles.

Overview of the Synthetic Strategy

The proposed synthesis is a two-step process. The first step involves the preparation of the key precursor, 3-cyanopyridine. The second and final step is a base-catalyzed condensation of 3-cyanopyridine with acetonitrile to yield the target compound, this compound. This type of reaction is an adaptation of the Thorpe-Ziegler reaction, a well-established method for the formation of β-enaminonitriles[1][2][3].

Synthesis of Starting Material: 3-Cyanopyridine

A common and scalable method for the synthesis of 3-cyanopyridine is the ammoxidation of 3-picoline. This process involves the vapor-phase reaction of 3-picoline with ammonia and an oxygen source over a suitable catalyst.

Experimental Protocol for 3-Cyanopyridine Synthesis

  • Vaporization: 3-picoline is vaporized and mixed with ammonia and air (as the oxygen source).

  • Catalytic Reaction: The gaseous mixture is passed through a fluidized bed reactor containing a catalyst, typically a mixed metal oxide such as a Vanadium-Molybdenum based catalyst.

  • Reaction Conditions: The reaction is maintained at a temperature of 350-450°C and a pressure of 0.05-0.1 MPa.

  • Product Isolation: The reaction effluent is cooled to condense the 3-cyanopyridine.

  • Purification: The crude product can be purified by distillation to achieve high purity.

Data for 3-Cyanopyridine Synthesis

ParameterValueReference
Starting Material3-Picoline
ReagentsAmmonia, Air
CatalystV₂O₅-MoO₃ based[4]
Temperature350-450°C[4]
Pressure0.05-0.1 MPa
Typical Yield85-95%[4]
Purity>99% after distillation

Proposed Large-Scale Synthesis of this compound

This step involves the base-catalyzed condensation of 3-cyanopyridine with acetonitrile. A strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) is proposed to facilitate the deprotonation of acetonitrile, which then acts as a nucleophile.

Experimental Protocol

  • Reactor Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas (e.g., Nitrogen or Argon) inlet is assembled. The reactor should be thoroughly dried before use.

  • Reagent Charging: The reactor is charged with anhydrous 1,2-dimethoxyethane (DME) as the solvent, followed by acetonitrile. The solution is cooled to 0-5°C using a circulating chiller.

  • Base Addition: A solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in a suitable solvent (e.g., THF or hexanes) is added slowly to the cooled acetonitrile solution while maintaining the temperature below 10°C.

  • Addition of 3-Cyanopyridine: After the base addition is complete, a solution of 3-cyanopyridine in anhydrous DME is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours to drive the reaction to completion. The reaction progress can be monitored by a suitable analytical technique such as HPLC or GC-MS.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as an aqueous solution of ammonium chloride, at a low temperature.

  • Workup and Isolation: The quenched reaction mixture is diluted with an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data for this compound Synthesis (Proposed)

ParameterProposed Value/ConditionReference (Analogous Reactions)
Starting Materials3-Cyanopyridine, Acetonitrile
BaseLithium bis(trimethylsilyl)amide (LiHMDS)[5]
SolventAnhydrous 1,2-dimethoxyethane (DME)[5]
Reaction Temperature60-80°C[5]
Reaction Time12-24 hours[5]
Molar Ratio (3-CN-Pyr:ACN:Base)1 : 1.2 : 1.1
Estimated Yield70-85%[5]
Purity>98% after purification

Physical and Chemical Properties (Predicted)

PropertyValue
Molecular FormulaC₈H₇N₃
Molecular Weight145.16 g/mol
AppearanceOff-white to yellow solid
Melting PointNot available (predicted to be a solid at RT)

Visualized Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

SynthesisWorkflow Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction and Workup cluster_end Purification & Final Product acetonitrile Acetonitrile reagent_charging Charge DME & Acetonitrile Cool to 0-5°C acetonitrile->reagent_charging cyanopyridine 3-Cyanopyridine substrate_addition Add 3-Cyanopyridine in DME cyanopyridine->substrate_addition lihmds LiHMDS base_addition Slow Addition of LiHMDS lihmds->base_addition dme Anhydrous DME dme->reagent_charging reactor_setup Reactor Setup (Inert Atmosphere) reactor_setup->reagent_charging reagent_charging->base_addition base_addition->substrate_addition reaction Heat to 60-80°C (12-24h) substrate_addition->reaction quenching Quench with aq. NH4Cl reaction->quenching workup Aqueous Workup & Extraction quenching->workup drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification final_product This compound purification->final_product

Caption: Proposed experimental workflow for the large-scale synthesis of this compound.

Safety and Handling

  • 3-Cyanopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin and eyes.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): LiHMDS is a strong base and is highly reactive with water and protic solvents. Handle under an inert atmosphere. It can cause severe skin burns and eye damage.

  • General Precautions: The reaction should be carried out by trained personnel in a controlled laboratory or plant environment. An emergency shower and eyewash station should be readily accessible.

This proposed protocol provides a robust starting point for the development of a large-scale synthesis of this compound. Optimization of reaction conditions, such as temperature, reaction time, and reagent stoichiometry, may be necessary to achieve the desired yield and purity on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-3-(3-pyridinyl)acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and theoretically sound methods for the synthesis of this compound include:

  • Method A: Thorpe-Ziegler type condensation of 3-pyridylacetonitrile with a suitable nitrile source or self-condensation under basic conditions.

  • Method B: Knoevenagel condensation between 3-acetylpyridine and malononitrile, often followed by a reduction or rearrangement step.

Q2: What is the role of the base in the Thorpe-Ziegler type condensation?

A2: The base is crucial for deprotonating the α-carbon of the nitrile, generating a carbanion. This nucleophile then attacks another nitrile group, initiating the condensation cascade that ultimately leads to the formation of the enamine product. The choice of base can significantly impact the reaction rate and yield.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of starting materials and the appearance of the product spot.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the 1H NMR spectrum, you should expect to see signals corresponding to the protons on the pyridine ring and the vinyl proton, as well as a broad singlet for the amino group protons. The 13C NMR will show characteristic peaks for the nitrile carbon, the vinyl carbons, and the carbons of the pyridine ring. The IR spectrum should display a strong absorption band for the nitrile group (around 2200 cm-1) and N-H stretching vibrations for the amino group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure starting materials. 4. Inappropriate solvent.1. Use a fresh, anhydrous strong base (e.g., NaH, t-BuOK). Ensure stoichiometric amounts or a slight excess. 2. Increase the reaction temperature in increments of 10°C. 3. Purify starting materials (e.g., distill 3-pyridylacetonitrile). 4. Switch to a high-boiling aprotic solvent like THF, 1,4-dioxane, or toluene.
Formation of Multiple Side Products 1. Polymerization of starting materials or product. 2. Side reactions due to overly harsh conditions. 3. Presence of water in the reaction.1. Use a more dilute reaction mixture. 2. Lower the reaction temperature and/or use a milder base. 3. Ensure all glassware is oven-dried and reagents are anhydrous.
Product is an Intractable Oil or Difficult to Purify 1. Presence of residual solvent or starting materials. 2. The product may be a salt if an acid workup was used. 3. The product may exist as a mixture of E/Z isomers.1. Perform purification by column chromatography on silica gel or alumina. 2. Neutralize the product with a mild base (e.g., NaHCO3 solution) during workup. 3. Isomer separation may be possible via careful column chromatography or recrystallization.
Reaction Stalls Before Completion 1. Deactivation of the base. 2. Equilibrium has been reached.1. Add an additional portion of the base. 2. If possible, remove a byproduct (e.g., water) to drive the reaction forward.

Experimental Protocols

Method A: Thorpe-Ziegler Type Condensation of 3-Pyridylacetonitrile

This protocol is a representative procedure based on the principles of the Thorpe-Ziegler reaction for enamine synthesis.

Materials:

  • 3-Pyridylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-pyridylacetonitrile (1 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Knoevenagel Condensation of 3-Acetylpyridine and Malononitrile

This protocol is a representative procedure based on the Knoevenagel condensation.

Materials:

  • 3-Acetylpyridine

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Hexane

Procedure:

  • To a round-bottom flask, add 3-acetylpyridine (1 equivalent), malononitrile (1.1 equivalents), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours, indicated by the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol and then hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Enamine Synthesis

Parameter Method A (Thorpe-Ziegler Type) Method B (Knoevenagel Condensation)
Starting Materials 3-Pyridylacetonitrile3-Acetylpyridine, Malononitrile
Base/Catalyst Strong base (e.g., NaH, t-BuOK)Weak base (e.g., Piperidine, Et3N)
Solvent Aprotic (e.g., THF, Toluene)Protic (e.g., Ethanol, Methanol)
Temperature Elevated (Reflux)Room Temperature
Typical Reaction Time 2 - 24 hours1 - 6 hours
Yields (General) Moderate to GoodGood to Excellent

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dry Glassware Dry Glassware Start->Dry Glassware Purify Reagents Purify Reagents Dry Glassware->Purify Reagents Setup Reaction Setup Reaction Purify Reagents->Setup Reaction Add Reagents Add Reagents Setup Reaction->Add Reagents Heat & Stir Heat & Stir Add Reagents->Heat & Stir Monitor Progress (TLC/HPLC) Monitor Progress (TLC/HPLC) Heat & Stir->Monitor Progress (TLC/HPLC) Quench Reaction Quench Reaction Monitor Progress (TLC/HPLC)->Quench Reaction Reaction Complete Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying & Concentration->Purification (Chromatography/Recrystallization) Characterization Characterization Purification (Chromatography/Recrystallization)->Characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Check Base Check Base Low Yield->Check Base Check Temperature Check Temperature Low Yield->Check Temperature Check Purity Check Purity Low Yield->Check Purity Use Fresh/Stronger Base Use Fresh/Stronger Base Check Base->Use Fresh/Stronger Base Increase Temperature Increase Temperature Check Temperature->Increase Temperature Purify Starting Materials Purify Starting Materials Check Purity->Purify Starting Materials

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification of Crude 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Amino-3-(3-pyridinyl)acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials: Depending on the synthetic route, these could include 3-cyanopyridine and other reagents.

  • By-products: Isomeric aminopyridines or products from side reactions involving the acrylonitrile moiety.

  • Polymerization products: Acrylonitrile derivatives can be prone to polymerization, especially under basic conditions or at elevated temperatures.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Colored impurities: Often arise from oxidation or degradation of the amino group or pyridine ring.

Q2: My purified product is an oil instead of a solid. What should I do?

A2: If your this compound is an oil, it may be due to the presence of impurities that lower its melting point or it could be that the product is not sufficiently pure to crystallize. Here are a few troubleshooting steps:

  • Confirm Purity: Analyze the oil by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess its purity.

  • Solvent Removal: Ensure all residual solvent has been removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization.

  • Column Chromatography: If the product is still an oil, purification by column chromatography is recommended to remove impurities.

Q3: My product is colored, but the literature reports it as a white or light yellow solid. How can I decolorize it?

A3: Colored impurities are common and can often be removed during recrystallization.

  • Activated Carbon: Add a small amount of activated carbon (e.g., Norit) to a solution of your crude product in a suitable recrystallization solvent. Heat the mixture gently, and then filter it hot to remove the carbon. The desired compound should crystallize from the filtrate upon cooling.

  • Reducing Agents: In some cases, color may be due to oxidation. The use of a mild reducing agent like sodium hydrosulfite during recrystallization can be effective.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent.- Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Try a multi-solvent system (e.g., dissolving in a good solvent and adding an anti-solvent until turbidity is observed, then heating to redissolve and cooling slowly). - Concentrate the mother liquor and attempt to recover a second crop of crystals.
Product does not crystallize from the solution - The solution is not saturated. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. - Add a seed crystal of pure product, if available. - If impurities are suspected, purify the material by column chromatography before attempting recrystallization.
Multiple spots on TLC after purification The chosen purification method was not effective.- If recrystallization failed, try column chromatography. - If column chromatography was used, optimize the mobile phase. A more polar or less polar eluent system may be required to achieve better separation. HPLC methods for aminopyridine isomers often use reversed-phase columns with mobile phases containing acetonitrile and methanol with additives like formic acid.[2][3]
Product degrades during column chromatography The compound is unstable on silica gel.- Use a less acidic stationary phase like alumina. - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. - Perform the chromatography quickly and avoid leaving the compound on the column for extended periods.

Experimental Protocols

Recrystallization of 3-Aminopyridine Derivatives (General Procedure)

This protocol is adapted from the purification of 3-aminopyridine and can be a good starting point for this compound.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. For aminopyridines, a mixture of a polar solvent (like ethanol or benzene) and a non-polar solvent (like ligroin or hexanes) can be effective.[1][4] A patent describing the purification of aminopyridine suggests dissolving the crude product in absolute ethanol.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and sodium hydrosulfite. Heat the mixture at reflux for 15-20 minutes.

  • Hot Filtration: Filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography of Aminopyridine Derivatives (General Procedure)

For compounds that are difficult to purify by recrystallization, column chromatography is a viable alternative.

  • Stationary Phase Selection: Silica gel is a common choice. If the compound shows instability, neutral alumina can be used.

  • Eluent System Selection: A good starting point for the eluent system can be determined by TLC. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often optimal. For aminopyridines, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are commonly used.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the eluent.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative Solvent Systems for Recrystallization of Aminopyridines

Compound Solvent System Reference
3-AminopyridineBenzene/Ligroin[1]
3-AminopyridineAbsolute Ethanol/Alkane[4]
2-Amino-5-methylpyridineHeating to 40-100 °C and cooling to 20-70 °C[5]

Table 2: Representative HPLC Conditions for Aminopyridine Analysis

Stationary Phase Mobile Phase Detection Reference
C18 SilicaAcetonitrile/Methanol with Formic Acid and Ammonium FormateUV (270 nm)[2][3]
Obelisc R (Mixed-mode)Acetonitrile/Water with BufferUV, ELSD, CAD, or LC/MS[3]
SHARC 1Acetonitrile/Methanol with Formic Acid and Ammonium FormateUV (270 nm)[2]

Visualizations

experimental_workflow start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_oil Is the product an oil? is_solid->is_oil No is_pure_solid Is it pure? recrystallize->is_pure_solid pure_product Pure Product is_pure_solid->pure_product Yes column_chromatography Column Chromatography is_pure_solid->column_chromatography No end Further Analysis/Use pure_product->end triturate Trituration is_oil->triturate Yes is_oil->column_chromatography No triturate->is_solid is_pure_oil Is it pure? column_chromatography->is_pure_oil is_pure_oil->pure_product Yes is_pure_oil->end If still impure, re-chromatograph

Caption: A general workflow for the purification of a crude organic product.

purification_decision_tree start Crude Product nature_of_impurities Nature of Impurities start->nature_of_impurities solid_impurities Solid Impurities (Different Solubility) nature_of_impurities->solid_impurities Mainly solids colored_impurities Colored/Trace Impurities nature_of_impurities->colored_impurities Mainly colored isomeric_impurities Isomeric/Closely Related Impurities nature_of_impurities->isomeric_impurities Complex mixture recrystallization Recrystallization solid_impurities->recrystallization recrystallization_with_carbon Recrystallization with Activated Carbon colored_impurities->recrystallization_with_carbon column_chromatography Column Chromatography isomeric_impurities->column_chromatography preparative_hplc Preparative HPLC column_chromatography->preparative_hplc If separation is difficult

Caption: Decision tree for selecting a purification method based on impurity type.

References

identifying side products in 3-Amino-3-(3-pyridinyl)acrylonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(3-pyridinyl)acrylonitrile. The following information is designed to help identify and mitigate the formation of common side products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and efficient method for the synthesis of this compound is the condensation reaction between 3-pyridylacetonitrile (also known as 3-cyanomethylpyridine) and N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction proceeds through an enamine intermediate.

Q2: What are the potential side products in this reaction?

Several side products can form under various conditions. The most common include:

  • Hydrolysis Product: 3-Oxo-3-(3-pyridinyl)propanenitrile

  • Dimer of Starting Material: 3-Amino-2-(3-pyridyl)-4-(3-pyridyl)but-2-enenitrile

  • Unreacted Starting Material: 3-Pyridylacetonitrile

Q3: How can I minimize the formation of the hydrolysis product?

The formation of 3-Oxo-3-(3-pyridinyl)propanenitrile occurs when the enamine intermediate or the final product is exposed to water, especially under acidic conditions. To minimize its formation, ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up and purification steps should be performed expeditiously, avoiding prolonged exposure to aqueous acidic conditions.

Q4: What reaction conditions favor the dimerization of 3-pyridylacetonitrile?

Dimerization of the starting material can be promoted by strong bases. While the reaction with DMFDMA does not typically require a strong base, residual basic impurities or elevated temperatures for prolonged periods could potentially lead to this side product. Using a slight excess of DMFDMA and maintaining the recommended reaction temperature can help minimize dimerization.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.Increase the reaction time or slightly elevate the temperature. Ensure the DMFDMA is fresh and of high quality.
Product loss during work-up or purification.Optimize the purification method. Recrystallization is often preferred over chromatography for this compound to minimize exposure to silica gel which can be acidic.
Presence of a significant amount of 3-Oxo-3-(3-pyridinyl)propanenitrile Water present in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware in an oven prior to use. Run the reaction under an inert atmosphere.
Acidic conditions during work-up.Neutralize the reaction mixture carefully before extraction. Minimize the time the product is in contact with aqueous acidic solutions.
Detection of the dimer of 3-pyridylacetonitrile Presence of strong basic impurities or prolonged high reaction temperatures.Use purified starting materials. Adhere to the recommended reaction temperature and time.
Product appears oily or does not solidify Presence of residual solvent (DMF) or impurities.Ensure complete removal of the reaction solvent under high vacuum. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Pyridylacetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • Ethanol

  • Deionized Water

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-pyridylacetonitrile (1 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • Add DMFDMA (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (typically around 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of the Main Product and Potential Side Products

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
This compoundC₈H₇N₃145.16Off-white to yellow solid
3-Oxo-3-(3-pyridinyl)propanenitrileC₈H₆N₂O146.15Solid
3-Amino-2-(3-pyridyl)-4-(3-pyridyl)but-2-enenitrileC₁₆H₁₂N₄260.30Solid
3-PyridylacetonitrileC₇H₆N₂118.14Liquid or low-melting solid

Table 2: ¹H NMR and ¹³C NMR Chemical Shift Data (in ppm) for Identification (Solvent: DMSO-d₆)

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound ~8.5 (s, 1H, pyridine), ~8.4 (d, 1H, pyridine), ~7.8 (d, 1H, pyridine), ~7.3 (dd, 1H, pyridine), ~7.0 (br s, 2H, NH₂), ~4.2 (s, 1H, =CH)~160 (C-NH₂), ~150 (pyridine), ~148 (pyridine), ~135 (pyridine), ~124 (pyridine), ~120 (CN), ~55 (=CH)
3-Oxo-3-(3-pyridinyl)propanenitrile ~9.1 (s, 1H, pyridine), ~8.8 (d, 1H, pyridine), ~8.2 (d, 1H, pyridine), ~7.6 (dd, 1H, pyridine), ~4.5 (s, 2H, CH₂)~188 (C=O), ~152 (pyridine), ~149 (pyridine), ~136 (pyridine), ~124 (pyridine), ~115 (CN), ~30 (CH₂)
3-Pyridylacetonitrile ~8.6 (s, 1H, pyridine), ~8.5 (d, 1H, pyridine), ~7.8 (d, 1H, pyridine), ~7.4 (dd, 1H, pyridine), ~4.0 (s, 2H, CH₂)~150 (pyridine), ~148 (pyridine), ~136 (pyridine), ~124 (pyridine), ~118 (CN), ~25 (CH₂)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Visualizations

Reaction Pathway and Side Product Formation

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 3-Pyridylacetonitrile Intermediate Enamine Intermediate SM->Intermediate + DMFDMA Dimer Dimerization Product SM->Dimer + Base / Heat DMFDMA DMFDMA Product This compound Intermediate->Product - Dimethylamine - Methanol Hydrolysis Hydrolysis Product (3-Oxo-3-(3-pyridinyl)propanenitrile) Intermediate->Hydrolysis + H₂O (Acidic work-up)

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Complete Analyze Crude Product CheckPurity Is the desired product the major component? Start->CheckPurity LowYield Low Yield CheckPurity->LowYield No Success Purify Product CheckPurity->Success Yes ImpurityCheck Identify Impurities by NMR/LC-MS LowYield->ImpurityCheck OptimizeReaction Optimize Reaction Conditions (Time, Temperature, Reagent Quality) LowYield->OptimizeReaction HydrolysisProduct Hydrolysis Product Detected ImpurityCheck->HydrolysisProduct DimerProduct Dimer Detected ImpurityCheck->DimerProduct HydrolysisProduct->DimerProduct No Anhydrous Ensure Anhydrous Conditions Optimize Work-up HydrolysisProduct->Anhydrous Yes DimerProduct->Success No ControlBaseTemp Check for Basic Impurities Control Temperature DimerProduct->ControlBaseTemp Yes OptimizeReaction->Start Anhydrous->Success ControlBaseTemp->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

troubleshooting dimerization of acetonitrile for aminocrotononitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aminocrotononitrile via the dimerization of acetonitrile. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of acetamidine as a byproduct. What is causing this and how can I prevent it?

A1: The formation of acetamidine is a common side reaction that occurs when the amide ion attacks the nitrile group of acetonitrile instead of deprotonating the methyl group to form the carbanion necessary for dimerization.[1] This is often favored at higher temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Carry out the initial deprotonation step at a lower temperature. For instance, when using sodium amide in liquid ammonia, maintaining a temperature between -32°C and -75°C is recommended.[1][2]

  • Use Sterically Hindered Bases: Employing bulky, sterically demanding bases can favor the deprotonation of the methyl group over nucleophilic attack at the nitrile carbon. Examples of such bases include lithium diethylamide and sodium-bis-trimethylsilylamide.[1][2]

  • Control the Rate of Addition: Add the acetonitrile to the base solution slowly and in a controlled manner to maintain a low concentration of acetonitrile and minimize side reactions.

Q2: The yield of my aminocrotononitrile synthesis is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can result from incomplete reactions, side product formation, or issues with the work-up and purification process.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The strong bases used in this reaction are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen).

  • Verify the Quality of the Base: The strong base is a critical reagent. If preparing it in situ (e.g., sodium amide from sodium in liquid ammonia), ensure the reaction is complete. If using a commercial base, verify its activity.

  • Optimize Reaction Time and Temperature: After the initial deprotonation at low temperature, the reaction mixture may need to be warmed to facilitate the dimerization. For the formation of the sodium salt of aminocrotononitrile, a temperature range of -5°C to +35°C, preferably room temperature, for 0.5 to 2 hours can be optimal.[2]

  • Check Molar Ratios: A molar ratio of 2:1 for acetonitrile to sodium amide is typically recommended for the dimerization.[1][2]

Q3: I am having difficulty purifying the final product. What is the recommended purification method?

A3: The most common and effective method for purifying 3-aminocrotononitrile from the reaction mixture is distillation, typically under vacuum.[1][2]

Troubleshooting Steps:

  • Initial Work-up: Before distillation, a proper aqueous work-up is crucial. This usually involves hydrolysis of the resulting salt. For example, the reaction mixture can be hydrolyzed with a solution of acetic acid in water at a low temperature (e.g., 5°C to 7°C).[1]

  • Solvent Extraction: After hydrolysis, the product is typically extracted into an organic solvent like ether or toluene. Multiple extractions will ensure a better recovery of the product from the aqueous phase.[1]

  • Solvent Removal: The combined organic phases should be carefully concentrated to remove the extraction solvent before the final distillation.

  • Vacuum Distillation: Distillation under reduced pressure is essential to avoid decomposition of the product at high temperatures. A vacuum of around 20 mbar and a temperature of 134°C to 140°C has been reported to yield high-purity 3-aminocrotononitrile.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental protocols for the synthesis of aminocrotononitrile.

ParameterMethod 1: Sodium Amide in Liquid AmmoniaMethod 2: Sodium-bis-trimethylsilylamideMethod 3: Lithium Diethylamide
Base Sodium Amide (in situ)Sodium-bis-trimethylsilylamideLithium Diethylamide
Solvent Liquid Ammonia, TolueneNot SpecifiedNot Specified
Temperature -33°C (Deprotonation)Not SpecifiedNot Specified
Molar Ratio (Acetonitrile:Base) 2:1Not SpecifiedNot Specified
Reported Yield 94.1%[2]90%[1][2]86%[1][2]
Reported Purity 99.7-99.8%[2]Not SpecifiedNot Specified

Experimental Protocols

Key Experiment: Synthesis of 3-Aminocrotononitrile using Sodium Amide in Liquid Ammonia

This protocol is based on a widely cited method for the dimerization of acetonitrile.[1][2]

Materials:

  • Sodium metal

  • Iron(III) nitrate (catalyst)

  • Liquid ammonia

  • Acetonitrile

  • Toluene (anhydrous)

  • Acetic acid

  • Water

  • Ether (or other suitable extraction solvent)

Procedure:

  • Preparation of Sodium Amide: In a double-jacketed stirrer flushed with dry nitrogen, prepare sodium amide from sodium (0.6 mol) in liquid ammonia (250 ml) using a catalytic amount of iron(III) nitrate (0.2 g).

  • Acetonitrile Addition: Prepare a solution of acetonitrile (1.2 mol) in anhydrous toluene (200 ml). At the temperature of liquid ammonia (-33°C), instill this solution into the sodium amide suspension over 25 minutes.

  • Dimerization: After the addition is complete, allow the reaction mixture to warm to room temperature. The volatilizing ammonia can be collected and recycled. The formation of the sodium salt of 3-aminocrotononitrile is typically complete within 0.5 to 2 hours.

  • Hydrolysis: Cool the reaction mixture to between 5°C and 7°C and hydrolyze it by carefully adding a solution of acetic acid in water.

  • Extraction: After phase separation, extract the aqueous phase twice with an organic solvent such as ether.

  • Purification: Combine the organic phases and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 20 mbar and 134-140°C) to yield pure 3-aminocrotononitrile.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_side_reaction Side Reaction acetonitrile1 Acetonitrile (CH3CN) carbanion Acetonitrile Carbanion (-CH2CN) acetonitrile1->carbanion Deprotonation by Base side_product Acetamidine acetonitrile1->side_product Attack on Nitrile acetonitrile2 Acetonitrile (CH3CN) intermediate_adduct Intermediate Adduct base Strong Base (B-) carbanion->intermediate_adduct Nucleophilic Attack product Aminocrotononitrile Anion intermediate_adduct->product Proton Transfer/Rearrangement

Caption: Reaction mechanism for the base-catalyzed dimerization of acetonitrile.

Experimental_Workflow start Start: Anhydrous Setup under N2 prep_base Prepare Strong Base (e.g., NaNH2 in liquid NH3) start->prep_base add_acetonitrile Slowly Add Acetonitrile in Anhydrous Solvent prep_base->add_acetonitrile reaction Allow Reaction to Proceed (Warming to RT) add_acetonitrile->reaction hydrolysis Hydrolyze with Acidic Water reaction->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction drying Dry and Concentrate Organic Phase extraction->drying distillation Vacuum Distillation of Product drying->distillation end End: Pure Aminocrotononitrile distillation->end

Caption: General experimental workflow for aminocrotononitrile synthesis.

Troubleshooting_Guide start Problem Encountered low_yield Low Yield start->low_yield side_product High Side Product (Acetamidine) start->side_product purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Quality (Anhydrous? Active Base?) low_yield->check_reagents Yes check_conditions Optimize Temp. & Time low_yield->check_conditions Yes check_ratios Verify Molar Ratios low_yield->check_ratios Yes lower_temp Lower Deprotonation Temp. side_product->lower_temp Yes use_bulky_base Use Sterically Hindered Base side_product->use_bulky_base Yes improve_workup Improve Aqueous Work-up purification_issue->improve_workup Yes optimize_distillation Optimize Vacuum Distillation purification_issue->optimize_distillation Yes

Caption: Troubleshooting decision tree for aminocrotononitrile synthesis.

References

Technical Support Center: Optimization of Pyridinyl Acrylonitrile Condensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for pyridinyl acrylonitrile condensation. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the Knoevenagel condensation of pyridinyl acetonitrile with aldehydes or ketones.

Q1: Why is my reaction yield consistently low?

A1: Low yields in this condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The first step is the deprotonation of the α-carbon of pyridinyl acetonitrile. If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the formation of the nucleophilic carbanion.

  • Catalyst Inefficiency: While some reactions proceed without a catalyst, many require a basic catalyst to facilitate deprotonation and the subsequent steps. The choice of catalyst is crucial. Weak amine bases are commonly used in Knoevenagel condensations.[1]

  • Water Content: The condensation reaction produces water. According to Le Chatelier's principle, the presence of water can inhibit the reaction from proceeding to completion. Ensure you are using anhydrous solvents and consider methods for water removal, such as a Dean-Stark apparatus or the use of molecular sieves.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of reactants or products, or the formation of side products. The optimal temperature should be determined experimentally.

  • Steric Hindrance: If either the pyridinyl acetonitrile or the carbonyl compound is sterically hindered, the reaction rate can be significantly reduced. Longer reaction times or more forcing conditions may be necessary.

Q2: I am observing the formation of multiple side products. What are they and how can I prevent them?

A2: Side product formation is a common issue. Potential side reactions include:

  • Self-Condensation of the Carbonyl Compound: If a strong base is used with an enolizable aldehyde or ketone, it can lead to self-condensation (an aldol reaction).[1] Using a weaker base can mitigate this.

  • Michael Addition: The product, a pyridinyl acrylonitrile, is an α,β-unsaturated nitrile and can act as a Michael acceptor. A second molecule of the pyridinyl acetonitrile carbanion could potentially add to the product, leading to dimers or oligomers.

  • Reaction with the Pyridine Ring: The nitrogen on the pyridine ring is basic and can be nucleophilic. It could potentially interact with the carbonyl compound, although this is less likely to be a major competing pathway under standard Knoevenagel conditions.

  • Cannizzaro Reaction: If you are using a non-enolizable aldehyde (like benzaldehyde) under strongly basic conditions, you might observe the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to an alcohol and a carboxylic acid.

To minimize side products:

  • Optimize Catalyst: Use a weak base like piperidine, pyridine, or L-proline.[2] The choice of catalyst can significantly impact the reaction's selectivity.

  • Control Stoichiometry: Use a 1:1 molar ratio of the pyridinyl acetonitrile and the carbonyl compound.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Gradual Addition: Consider the slow addition of one reactant to the other to maintain a low concentration of the added reactant and minimize side reactions.

Q3: My reaction is not proceeding to completion, even after an extended period. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to take:

  • Check Reagent Purity: Impurities in your starting materials, especially the pyridinyl acetonitrile and the carbonyl compound, can inhibit the reaction. Ensure they are pure and dry.

  • Solvent Choice: The solvent plays a critical role in the reaction's success. Polar aprotic solvents like DMF, DMSO, and acetonitrile can accelerate the reaction.[3][4] Protic solvents like ethanol can also be effective, sometimes in a mixture with water.[5]

  • Increase Temperature: If the reaction is being run at room temperature, gradually increasing the heat may be necessary to overcome the activation energy barrier. Monitor the reaction closely for the formation of side products.

  • Change the Catalyst: If a weak base is not effective, a different type of catalyst may be required. For example, some Knoevenagel condensations are efficiently catalyzed by L-proline or even proceed under catalyst-free conditions in the right solvent system.[2][6]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the pyridinyl acrylonitrile condensation?

A: This reaction is a Knoevenagel condensation, which is a variation of the aldol condensation.[1] The mechanism involves three main steps:

  • Deprotonation: A base removes a proton from the carbon atom adjacent to the nitrile group (the α-carbon) of the pyridinyl acetonitrile, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy nitrile intermediate (an aldol-type adduct).

  • Dehydration: The intermediate eliminates a molecule of water to form a carbon-carbon double bond, resulting in the final α,β-unsaturated product, the pyridinyl acrylonitrile.

Q: How do I choose the right catalyst for my reaction?

A: The choice of catalyst depends on the specific substrates being used. Generally, a weak base is preferred to avoid the self-condensation of enolizable aldehydes or ketones.[1] Here's a summary of common catalyst types:

Catalyst TypeExamplesAdvantagesDisadvantages
Weak Organic Bases Piperidine, Pyridine, TriethylamineReadily available, effective for many substrates.Can be toxic and require careful handling and removal.
Amino Acids L-prolineEnvironmentally benign, can lead to high yields.[2]May be more expensive than simple amines.
Inorganic Bases Ammonium AcetateMild, inexpensive, and can be effective in green solvents.[7]May have lower activity than organic bases.
Catalyst-Free NoneEnvironmentally friendly, simplifies purification.Highly dependent on the right solvent system and substrate reactivity.[5][6]

Q: What is the optimal solvent for this reaction?

A: Solvent choice is critical and can significantly impact reaction time and yield. Studies on related Knoevenagel condensations have shown that polar aprotic solvents often give the best results.[3] However, environmentally benign options like ethanol-water mixtures have also been shown to be highly effective, even in catalyst-free systems.[5]

Q: Can I use microwave or ultrasound irradiation to speed up the reaction?

A: Yes, both microwave and ultrasound irradiation have been successfully used to accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times and under solvent-free conditions.[7] These techniques can be particularly useful for reactions that are slow at room temperature.

Data Presentation

Table 1: Effect of Solvent on Catalyst-Free Knoevenagel Condensation of 4-Pyridinecarbaldehyde with Malononitrile

This data is adapted from a study on pyridinecarbaldehydes and provides a useful starting point for solvent selection in pyridinyl acetonitrile condensations.

SolventReaction TimeYield (%)
H₂O:EtOH (1:1)30 min96
H₂O2 h90
EtOH24 h40
MeCN24 h30
CH₂Cl₂24 h<10
Toluene24 h<10
THF24 h<10
Neat (no solvent)24 h15

Experimental Protocols

General Protocol for the Catalyst-Free Knoevenagel Condensation of Pyridinyl Acetonitrile with an Aldehyde

This is a generalized protocol adapted from literature on related reactions.[5] Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

Materials:

  • Pyridinyl acetonitrile (e.g., 2-pyridylacetonitrile) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyridinyl acetonitrile (1.0 eq) and the aldehyde (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask. The volume should be sufficient to dissolve or suspend the reactants (a starting concentration of 0.1-0.5 M is common).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with cold water or a cold ethanol/water mixture, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridinyl compounds and nitriles can be toxic. Handle them with care and avoid inhalation or skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Pyridinyl\nAcetonitrile Pyridinyl Acetonitrile Carbanion\n(Nucleophile) Carbanion (Nucleophile) Pyridinyl\nAcetonitrile->Carbanion\n(Nucleophile) + Base Base Base Intermediate β-Hydroxy Nitrile Intermediate Carbanion\n(Nucleophile)->Intermediate + Aldehyde Aldehyde Aldehyde Product Pyridinyl Acrylonitrile Intermediate->Product - H₂O Water Water

Caption: Simplified mechanism of the Knoevenagel condensation.

Workflow start Start reagents Combine Reactants & Solvent start->reagents reaction Stir at RT (or Heat) reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup (Filtration/Extraction) monitor->workup Complete purify Purification (Recrystallization/ Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the condensation reaction.

Troubleshooting start Low Yield or Stalled Reaction check_temp Is reaction heated? start->check_temp heat Increase temperature incrementally check_temp->heat No check_solvent Is solvent optimized? check_temp->check_solvent Yes change_solvent Switch to polar aprotic (DMF, MeCN) or EtOH/H₂O check_solvent->change_solvent No check_catalyst Is a catalyst being used? check_solvent->check_catalyst Yes add_catalyst Add weak base (e.g., L-proline, piperidine) check_catalyst->add_catalyst No check_water Are anhydrous conditions used? check_catalyst->check_water Yes remove_water Use dry solvents and consider molecular sieves check_water->remove_water No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Substituted Acrylonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted acrylonitriles. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of substituted acrylonitriles.

Question: My reaction is resulting in a low yield of the desired substituted acrylonitrile. What are the potential causes and solutions?

Answer: Low yields in acrylonitrile synthesis can stem from several factors. Classical methods like the Wittig or Horner-Wadsworth-Emmons reactions can have limitations in substrate scope and efficiency for producing polysubstituted acrylonitriles.[1][2] Newer methods, such as palladium-catalyzed α-alkenylation of arylacetonitriles, have shown high yields (up to 95%).[1][2]

Common causes for low yields include:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the ammoxidation of propylene, extensive reactor backmixing, especially at high temperatures and long residence times, can reduce propylene conversion.[3]

  • Catalyst Deactivation: Catalysts can lose activity over time. In some processes, high heat can lead to catalyst deactivation, necessitating more frequent replacement.[4] For certain titanium dioxide catalysts, regeneration may be required approximately every 12 hours.[5]

  • Side Reactions: The formation of by-products such as acetonitrile and hydrogen cyanide is a common issue, particularly in high-temperature processes like the Sohio process.[3][4] Over-oxidation of acrylonitrile can also occur in reactors where reactants mix with products.[6]

  • Poor Reagent Quality: Ensure that starting materials, especially acrylonitrile, are free of polymer. If the quality is uncertain, redistillation is recommended.[7]

Question: I am observing significant formation of by-products like acetonitrile and hydrogen cyanide. How can I minimize these?

Answer: Minimizing by-product formation is crucial for improving yield and simplifying purification.

  • Reaction Conditions: In propylene ammoxidation, low residence time and low temperature favor minimal hydrogen cyanide production.[3] Minimum acetonitrile production is favored by low residence time and high to moderate temperature.[3]

  • Reactor Design: The degree of backmixing in the reactor plays a significant role. Plug-flow reactors generally show higher selectivity for acrylonitrile compared to continuous stirred-tank reactors.[3]

  • Alternative Feedstocks: While propane can be an alternative to propylene, it may have a higher environmental impact in terms of climate change and fossil fuel depletion based on life cycle assessments.[6]

Question: What are the best practices for purifying substituted acrylonitriles?

Answer: Purification can be challenging due to the reactivity of the acrylonitrile functional group.

  • Distillation: For volatile acrylonitriles, distillation is a common purification method. However, care must be taken as acrylonitrile can polymerize exothermically, especially in the absence of inhibitors and under light exposure.[8]

  • Chromatography: For non-volatile or thermally sensitive substituted acrylonitriles, column chromatography is a suitable purification technique.

  • Quenching and Extraction: In industrial processes, the reactor effluent is often quenched to lower the temperature and then passed through absorber and recovery columns to separate the product.[4]

Question: My Knoevenagel condensation reaction is not proceeding as expected. What should I check?

Answer: The Knoevenagel condensation is a popular method for synthesizing certain substituted acrylonitriles.[9][10]

  • Base Selection: The choice and solubility of the base are critical. In the condensation of acrylonitrile and aryl acetonitrile, soluble bases like DBU and LiHMDS performed better than insoluble bases like potassium carbonate and potassium hydroxide.[11][12] However, an excessively strong base like LiHMDS might hinder the final cyclization step in some cases.[12]

  • Solvent Choice: The reaction solvent significantly impacts the outcome. For the synthesis of α-amino-β-cyano cyclohexene derivatives, THF and 1,4-dioxane were found to be superior to other common solvents.[12] The reaction may not tolerate aqueous conditions.[12]

  • Reaction Conditions: Solvent-free conditions using catalysts like Mg(OH)₂ have been shown to be effective and environmentally friendly for the Knoevenagel condensation of 5-(hydroxymethyl)furfural and malononitrile.[13]

Question: Are there any safety concerns I should be aware of when working with acrylonitriles?

Answer: Yes, acrylonitrile is a hazardous substance.

  • Toxicity: It is toxic if inhaled, swallowed, or in contact with the skin, and is classified as a potential carcinogen.[14][15]

  • Flammability: Acrylonitrile is flammable, with vapor mixtures in the air being potentially explosive.[16]

  • Reactivity and Polymerization: Acrylonitrile can undergo vigorous or explosive polymerization when in contact with strong acids, bases, or oxidizing agents.[16] It is typically shipped with inhibitors like MEHQ and water to prevent spontaneous polymerization.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic methodologies for substituted acrylonitriles.

ParameterValueReaction/ProcessSource
Yield 90-92%Catalytic conversion of ethyl 3-HP to ACN[5]
up to 95%Palladium-catalyzed α-alkenylation of arylacetonitriles[1][2]
71%Gram-scale condensation of phenylacetonitrile and acrylonitrile[11]
Catalyst Loading 20 mgMg(OH)₂ in Knoevenagel condensation[13]
Reaction Temperature 400-510 °CPropylene ammoxidation (Sohio process)[8]
230-320 °CConversion of ethyl acrylate to ACN[5]
60 °CKnoevenagel condensation (solvent-free)[13]
Reaction Pressure 50-200 kPaPropylene ammoxidation (Sohio process)[8]

Key Experimental Protocols

Synthesis of α-Amino-β-Cyano Cyclohexene Derivatives via Condensation

This protocol is based on the condensation reaction between an aryl acetonitrile and acrylonitrile.[11]

Materials:

  • Aryl acetonitrile (1.0 eq)

  • Acrylonitrile (2.1 eq)

  • Potassium tert-butoxide (t-BuOK) (3.0 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of aryl acetonitrile (0.4 mmol) in THF (3 mL), add acrylonitrile (0.84 mmol).

  • Add potassium tert-butoxide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired α-amino-β-cyano cyclohexene derivative.

Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

This method provides an efficient route to various substituted aryl acrylonitriles.[1][2]

Materials:

  • Arylacetonitrile

  • Vinyl halide or triflate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., NIXANTPHOS)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene)

Procedure:

  • In a reaction vessel, combine the arylacetonitrile, vinyl halide/triflate, palladium catalyst, and ligand.

  • Add the base and solvent to the vessel.

  • Heat the reaction mixture under an inert atmosphere at the specified temperature for the required duration.

  • Monitor the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After completion, cool the reaction mixture and perform an appropriate workup.

  • Purify the product by column chromatography.

Visualized Workflows and Relationships

troubleshooting_workflow Troubleshooting Workflow for Low Yield in Acrylonitrile Synthesis start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst analyze_byproducts Analyze for Side Products (e.g., Acetonitrile, HCN) start->analyze_byproducts check_reagents Verify Reagent Purity (esp. Acrylonitrile) start->check_reagents optimize_conditions Optimize Conditions (e.g., lower temp/time) check_conditions->optimize_conditions regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst analyze_byproducts->optimize_conditions modify_reactor Consider Reactor Design (e.g., Plug Flow) analyze_byproducts->modify_reactor purify_reagents Purify/Redistill Reagents check_reagents->purify_reagents success Yield Improved optimize_conditions->success regenerate_catalyst->success modify_reactor->success purify_reagents->success

Caption: A troubleshooting workflow for addressing low yields in acrylonitrile synthesis.

knoevenagel_factors Key Factors in Knoevenagel Condensation for Acrylonitriles knoevenagel Knoevenagel Condensation base Base Selection knoevenagel->base solvent Solvent Choice knoevenagel->solvent conditions Reaction Conditions knoevenagel->conditions solubility Solubility is Key (e.g., DBU > K2CO3) base->solubility strength Alkalinity Matters (e.g., avoid excessively strong bases) base->strength polarity Solvent Polarity (e.g., THF, 1,4-dioxane) solvent->polarity aqueous Aqueous Intolerance solvent->aqueous solvent_free Solvent-Free Option conditions->solvent_free temperature Temperature Control conditions->temperature product Successful Synthesis solubility->product strength->product polarity->product aqueous->product solvent_free->product temperature->product

Caption: Logical relationships of key factors influencing Knoevenagel condensation.

References

Technical Support Center: Storage and Handling of 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Amino-3-(3-pyridinyl)acrylonitrile, focusing on preventing unwanted polymerization and maintaining compound integrity.

Troubleshooting Guide

Question: I've observed discoloration (e.g., yellowing, browning) and clumping in my solid this compound sample. What does this indicate and what should I do?

Answer: Discoloration and changes in the physical state, such as clumping or hardening of the solid powder, are potential indicators of compound degradation or the initial stages of polymerization. Acrylonitrile-based compounds are known to be reactive and can polymerize spontaneously.[1] This process can be accelerated by exposure to heat, light, or contaminants.

Recommended Actions:

  • Isolate the Sample: Immediately quarantine the affected vial or container to prevent potential cross-contamination and for further observation.

  • Do Not Use: Refrain from using the suspect material in any experiment, as the presence of oligomers or polymers can lead to inaccurate and unreliable results.

  • Review Storage Conditions: Verify that your storage conditions align with the recommended guidelines (see table below). Check for any recent temperature fluctuations or exposure to light.

  • Contact Support: If the problem persists or you are unsure about the sample's integrity, contact your supplier's technical support for further guidance or replacement.

Question: What are the ideal storage conditions to prevent the polymerization of this compound?

Answer: Proper storage is the most critical factor in preventing polymerization. Based on the known reactivity of related acrylonitrile compounds, the following conditions are recommended.

Recommended Storage Protocol:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8 °C).[2] Avoid temperature cycling.

  • Light: Protect the compound from light at all times by using amber vials and storing it in the dark.[3] Acrylonitriles are light-sensitive, and UV exposure can initiate polymerization.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric oxygen and moisture, which can participate in degradation pathways.

  • Container: Use tightly sealed, clean glass containers. Ensure the container cap provides an excellent seal to prevent exposure to air and moisture.

Question: What chemicals and materials should I avoid when working with or storing this compound?

Answer: Contact with incompatible materials can catalyze violent polymerization.[5] It is crucial to avoid:

  • Strong Acids & Bases: Contact with strong acids (e.g., sulfuric acid) or strong bases (e.g., sodium hydroxide) can trigger rapid, exothermic polymerization.[4][6]

  • Oxidizing Agents: Keep away from strong oxidizers such as peroxides, bromine, and dibenzoyl peroxide.[5][6]

  • Metals: Avoid contact with copper, copper alloys, ammonia, and amines.[4][5] Use stainless steel, carbon steel, or aluminum handling equipment.[4]

  • Free Radical Initiators: Prevent any contact with known free radical sources.

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound susceptible to polymerization?

The molecular structure of this compound contains a carbon-carbon double bond (vinyl group) and a nitrile group.[7] The vinyl group is highly susceptible to addition reactions, which can link monomers together in a chain, a process known as polymerization. This reaction is often exothermic and can become uncontrollable if not properly managed.[4]

FAQ 2: What are the primary environmental factors that can trigger polymerization?

The main initiators for the polymerization of acrylonitrile-type compounds are:

  • Heat: Elevated temperatures provide the activation energy needed to start the polymerization reaction.

  • Light: Exposure to light, particularly UV radiation, can generate free radicals that initiate polymerization.[1][4]

  • Contaminants: The presence of incompatible substances, even in trace amounts, can act as catalysts.[5]

FAQ 3: Can a chemical inhibitor be added to prevent polymerization during storage?

Yes, for liquid acrylonitrile, inhibitors are commonly used. A standard inhibitor system includes a small amount of methylhydroquinone (MeHQ) (e.g., 35-50 ppm) and water (0.2-0.5%).[5] MeHQ is a free-radical scavenger, but it requires the presence of dissolved oxygen to be effective.[5] While this compound is a solid, if you need to store it in solution, the addition of a suitable inhibitor like MeHQ should be considered. Always consult the supplier's documentation for inhibitor compatibility.

Data Presentation: Storage Condition Summary

ParameterRecommended ConditionRationale & Notes
Temperature 2 - 8 °CMinimizes thermal energy that can initiate polymerization.[2]
Light Exposure Store in dark (amber vial)Prevents photochemical initiation of polymerization.[3]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
pH NeutralAvoids contact with strong acids or bases which catalyze polymerization.[4]
Inhibitors (if in solution) Methylhydroquinone (MeHQ)Standard free-radical inhibitor for acrylonitriles.[5]
Incompatible Materials Strong acids/bases, oxidizers, copper, aminesThese substances can trigger violent polymerization.[5][6]
Recommended Max Storage < 6 monthsFor uninhibited compounds, to minimize degradation.[5]

Experimental Protocols

Protocol: Accelerated Stability Study for this compound

Objective: To assess the stability of the compound under stressed conditions to predict its long-term storage behavior.

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of the solid compound into several separate, clean, amber glass vials.

  • Condition Setup: Create distinct storage conditions for different sets of vials:

    • Control: 2-8 °C, dark, inert atmosphere.

    • Elevated Temperature: 40 °C, dark, inert atmosphere.

    • Light Exposure: Room temperature, exposed to ambient lab light (or a UV lamp for accelerated testing), inert atmosphere.

    • Air Exposure: Room temperature, dark, vial loosely capped to allow air exchange.

  • Time Points: Designate analysis time points (e.g., Day 0, Day 7, Day 14, Day 30).

  • Analysis: At each time point, analyze one vial from each condition set using the following methods:

    • Visual Inspection: Record any changes in color, texture, or physical state (e.g., clumping).

    • Solubility Test: Test solubility in a standard solvent (e.g., DMSO, Methanol). The formation of insoluble polymers will reduce solubility.

    • Purity Analysis (HPLC): Dissolve a known quantity of the sample and analyze via High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the area of the main peak or the appearance of new, broader peaks can indicate degradation or polymerization.

  • Data Interpretation: Compare the results from the stressed conditions to the control group. Rapid degradation under a specific condition (e.g., heat) highlights the critical need to control that parameter during storage.

Mandatory Visualizations

troubleshooting_workflow start Observe Sample During Use check Discoloration, Clumping, or Hardening Observed? start->check quarantine Quarantine Affected Sample and Log Observation check->quarantine Yes proceed Sample Appears Normal Proceed with Experiment check->proceed No review Review Storage History (Temp, Light, Age) quarantine->review contact Contact Technical Support for Guidance review->contact stop Do Not Use Sample Await Replacement contact->stop

Caption: Troubleshooting workflow for observed sample degradation.

polymerization_pathway Factors Influencing Polymerization cluster_initiators Initiators cluster_process Polymerization Process Heat Heat Initiation 1. Initiation (Radical Formation) Heat->Initiation Light Light Light->Initiation Contaminants Contaminants (Acids, Bases, Oxidizers) Contaminants->Initiation Propagation 2. Propagation (Chain Growth) Initiation->Propagation Termination 3. Termination (Polymer Formed) Propagation->Termination Polymer Unwanted Polymerization Termination->Polymer Inhibitor Inhibitors (e.g., MeHQ) Inhibitor->Initiation Blocks Stable Stable Monomer

Caption: Key factors that initiate and prevent polymerization.

References

Technical Support Center: 3-Amino-3-(3-pyridinyl)acrylonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Amino-3-(3-pyridinyl)acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most probable and widely recognized method for the synthesis of this compound is the base-catalyzed self-condensation of 3-pyridinylacetonitrile. This reaction is a specific application of the Thorpe-Ziegler reaction, which is a well-established method for the formation of enamines from nitriles.[1][2][3] The reaction involves the deprotonation of the α-carbon of one molecule of 3-pyridinylacetonitrile, which then acts as a nucleophile, attacking the nitrile carbon of a second molecule.

Q2: What are the typical starting materials and reagents required?

A2: The primary starting material is 3-pyridinylacetonitrile. A strong base is required to catalyze the reaction. Common bases used in Thorpe-Ziegler reactions include sodium hydride (NaH), sodium amide (NaNH₂), and alkali metal alkoxides such as sodium ethoxide or potassium tert-butoxide. The choice of solvent is also critical, with anhydrous, aprotic solvents like toluene, xylene, or dimethylformamide (DMF) being common.

Q3: What are the expected stereoisomers of the final product?

A3: The product, this compound, can exist as (E) and (Z) stereoisomers due to the double bond. The specific isomer or ratio of isomers obtained can be influenced by the reaction conditions, including the choice of base and solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or Insufficient Base: The base may have degraded due to moisture or may be used in substoichiometric amounts. 2. Presence of Water: The reaction is highly sensitive to moisture, which can quench the strong base. 3. Low Reaction Temperature: The activation energy for the condensation may not be reached. 4. Poor Quality Starting Material: Impurities in 3-pyridinylacetonitrile can inhibit the reaction.1. Use fresh, properly stored base. Consider using a stronger base if yields remain low. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. 4. Purify the starting material by distillation or chromatography if necessary.
Formation of a Dark-Colored Reaction Mixture 1. Side Reactions: Polymerization of the starting material or product can occur, especially at high temperatures. 2. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Optimize the reaction temperature and time to minimize side reactions. Consider a slower addition of the base. 2. Perform the reaction at the lowest effective temperature and for the minimum time required for completion.
Difficult Product Isolation and Purification 1. High Polarity of the Product: The presence of the amino and pyridinyl groups makes the product polar and potentially water-soluble. 2. Formation of Emulsions during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. 3. Product Instability on Silica Gel: Enamines can be sensitive to acidic conditions, and standard silica gel chromatography may lead to decomposition.[4]1. Use extraction with a less polar organic solvent. If the product remains in the aqueous layer, basify the solution and extract again. Crystallization is a preferred method for purification. 2. Use brine washes to break emulsions. 3. Use neutral or basic alumina for column chromatography, or a deactivated silica gel. Alternatively, consider purification by crystallization.
Inconsistent Yields on Scale-Up 1. Inefficient Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to side reactions. 2. Poor Mixing: Inadequate agitation can result in localized "hot spots" and incomplete reaction. 3. Challenges with Solid Reagents: Handling solid bases like sodium hydride on a large scale can be hazardous and may lead to dosing inaccuracies.1. Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one of the reactants is added slowly. 2. Use appropriate agitation to ensure homogeneity. 3. Consider using a solution of a strong base, such as a metal alkoxide, for easier and safer handling on a larger scale.

Experimental Protocols

General Laboratory Synthesis of this compound

Disclaimer: This is a generalized protocol inferred from the principles of the Thorpe-Ziegler reaction and should be optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene (10 volumes relative to the starting material) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Addition of Base: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the solvent.

  • Addition of Starting Material: Slowly add a solution of 3-pyridinylacetonitrile (1.0 equivalent) in anhydrous toluene to the suspension of sodium hydride at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol or isopropanol.

  • Workup: Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on neutral alumina.

Characterization Data (Hypothetical)
Technique Expected Observations
¹H NMR Signals corresponding to the vinyl proton, the amino protons (which may be broad), and the protons of the pyridine ring.
¹³C NMR Resonances for the nitrile carbon, the carbons of the double bond, and the carbons of the pyridine ring.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C≡N stretching (around 2200 cm⁻¹), and C=C stretching (around 1600-1650 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃, MW: 145.16 g/mol ).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_base Verify Base Activity and Stoichiometry start->check_base check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Optimize Reaction Temperature start->check_temp check_sm Analyze Starting Material Purity start->check_sm solution_base Use Fresh/Stronger Base check_base->solution_base Inactive/Insufficient solution_moisture Dry Glassware/Solvents check_moisture->solution_moisture Moisture Present solution_temp Increase Temperature Incrementally check_temp->solution_temp Temperature Too Low solution_sm Purify Starting Material check_sm->solution_sm Impurities Detected end Improved Yield solution_base->end solution_moisture->end solution_temp->end solution_sm->end Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product SM 2 x 3-Pyridinylacetonitrile Reaction Base-Catalyzed Self-Condensation (Thorpe-Ziegler Reaction) SM->Reaction Strong Base (e.g., NaH) Anhydrous Solvent Product This compound Reaction->Product Scale_Up_Considerations ScaleUp Scale-Up of Synthesis Heat Heat Management ScaleUp->Heat Mixing Efficient Mixing ScaleUp->Mixing Reagent Reagent Handling ScaleUp->Reagent Purification Purification Method ScaleUp->Purification Heat_Sol Ensure Adequate Cooling Consider Semi-Batch Addition Heat->Heat_Sol Mixing_Sol Optimize Agitation Speed and Impeller Design Mixing->Mixing_Sol Reagent_Sol Use Base in Solution Form Automated Dosing Reagent->Reagent_Sol Purification_Sol Develop Crystallization Protocol Avoid Large-Scale Chromatography Purification->Purification_Sol

References

Technical Support Center: Managing Exothermic Reactions in Acrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in acrylonitrile synthesis. The focus is on managing the highly exothermic nature of this reaction to ensure safety, efficiency, and desired product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards in acrylonitrile synthesis?

A1: The primary hazards stem from the synthesis reaction itself, which is highly exothermic, and the potential for uncontrolled polymerization of the acrylonitrile monomer.[1] Both events release significant heat, which can lead to a thermal runaway.[2] A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure that can result in a fire, explosion, and catastrophic equipment failure.[3]

Q2: What is a thermal runaway and why is it a major concern in acrylonitrile synthesis?

A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat.[2] In acrylonitrile synthesis, particularly the Sohio process, the reaction of propylene, ammonia, and oxygen is highly exothermic.[4] If the cooling system fails or is inadequate, the reactor temperature can rise uncontrollably, leading to dangerous pressure build-up and potentially explosive decomposition of reactants and products.[2][3]

Q3: What are the typical operating conditions for the Sohio process for acrylonitrile synthesis?

A3: The Sohio process is typically carried out in a fluidized bed reactor under the following conditions:

  • Temperature: 400–510 °C[5][6][7]

  • Pressure: 50–200 kPag (0.3-2 atm)[4][6][7] The reaction is highly exothermic, and maintaining the temperature within the desired range is critical for both safety and product selectivity.[3]

Q4: How does temperature affect the yield and selectivity of acrylonitrile synthesis?

A4: Temperature is a critical parameter. While higher temperatures increase the reaction rate, they can also lead to an increase in the formation of unwanted by-products such as acetonitrile and hydrogen cyanide, thus reducing the selectivity for acrylonitrile.[8] Conversely, if the temperature is too low, the conversion of propylene will be incomplete. Therefore, precise temperature control is essential to maximize yield and selectivity.

Q5: What is the role of the catalyst in managing the exothermicity of the reaction?

A5: The catalyst, typically a bismuth molybdate-based mixed metal oxide, is crucial for the process. It allows the reaction to proceed at a high rate at a manageable temperature and selectively directs the reaction towards the formation of acrylonitrile over other possible oxidation products. Catalyst deactivation can lead to reduced conversion and may necessitate higher operating temperatures to compensate, which in turn increases the risk of thermal runaway.

Q6: Why is polymerization of acrylonitrile a concern and how is it prevented?

A6: Acrylonitrile monomer can undergo spontaneous polymerization, which is also a highly exothermic reaction.[1] This can be initiated by heat, light, or contact with certain chemicals like strong bases or acids.[1][9] To prevent this, an inhibitor, typically hydroquinone monomethyl ether (MEHQ), is added to the acrylonitrile product.[9][10] The concentration of MEHQ needs to be carefully monitored to ensure it is within the effective range (e.g., around 100 ppm).[10]

Troubleshooting Guides

Issue 1: Reactor Temperature Exceeds Setpoint (Temperature Excursion)

Q: My reactor temperature is rapidly increasing beyond the setpoint. What should I do?

A: A rapid temperature increase is a critical situation that could lead to a thermal runaway. Immediate action is required.

Immediate Actions:

  • Verify Cooling System Operation: Ensure that the cooling system (e.g., cooling jacket, internal coils) is fully operational. Check for adequate coolant flow and temperature.

  • Reduce Reactant Feed: Immediately stop or reduce the flow of reactants (propylene, ammonia, and air) to the reactor. This will decrease the rate of the exothermic reaction.

  • Emergency Quench: If the temperature continues to rise, initiate the emergency quench procedure. This typically involves injecting a large volume of a cold, inert liquid (like water) into the reactor to rapidly absorb the excess heat.[11]

  • Emergency Venting: If pressure is also rising rapidly, open the emergency relief vent to a safe location to prevent reactor over-pressurization.

Follow-up Investigation:

  • Cooling System Malfunction: Investigate the cooling system for any failures, such as pump malfunction, blockages, or loss of coolant.

  • Incorrect Reactant Ratios: Analyze the reactant feed ratios. An excess of propylene or oxygen relative to ammonia can lead to increased heat generation.

  • Catalyst Deactivation: A decline in catalyst activity may have necessitated a higher operating temperature, bringing the system closer to the thermal runaway threshold.

Issue 2: Unexpected Pressure Increase in the Reactor

Q: The pressure in my reactor is increasing unexpectedly. What could be the cause and what should I do?

A: An unexpected pressure increase can be caused by a rise in temperature, the formation of non-condensable gases, or a blockage downstream.

Immediate Actions:

  • Check Reactor Temperature: A rising temperature will increase the vapor pressure of the components in the reactor. If the temperature is high, follow the troubleshooting steps for a temperature excursion.

  • Analyze Off-Gas Composition: An increase in the formation of by-products like nitrogen, carbon monoxide, and carbon dioxide can lead to a pressure build-up.

  • Check for Blockages: Inspect downstream equipment for any blockages that could be restricting the flow of gas from the reactor.

  • Controlled Venting: If the pressure approaches the maximum allowable working pressure of the reactor, perform a controlled vent to a flare or scrubber system.

Follow-up Investigation:

  • Side Reactions: Investigate the operating conditions to see if they favor the formation of gaseous by-products. High temperatures can increase the rate of these side reactions.

  • Catalyst Degradation: Certain types of catalyst degradation can lead to an increase in the production of non-condensable gases.

  • Upstream Contaminants: Contaminants in the feed streams could potentially lead to unexpected side reactions that generate gas.

Issue 3: Loss of Catalyst Activity/Selectivity

Q: I'm observing a decrease in propylene conversion and/or a lower yield of acrylonitrile. What could be the problem?

A: A decrease in performance often points to catalyst deactivation.

Possible Causes:

  • Thermal Sintering: Prolonged exposure to excessively high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.

  • Poisoning: Contaminants in the feed streams (e.g., sulfur compounds) can irreversibly bind to the active sites of the catalyst, reducing its activity.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.

  • Mechanical Attrition: In a fluidized bed reactor, the physical breakdown of catalyst particles can lead to the loss of active material.

Troubleshooting and Remediation:

  • Verify Operating Conditions: Ensure that the reactor is operating within the recommended temperature and pressure ranges.

  • Analyze Feed Purity: Test the propylene and ammonia feeds for potential catalyst poisons.

  • Catalyst Regeneration: Some forms of catalyst deactivation, such as coking, can sometimes be reversed through a regeneration procedure (e.g., a controlled burn-off of the carbon deposits).

  • Catalyst Replacement: If the deactivation is irreversible, the catalyst will need to be replaced.

Data Presentation

Table 1: Typical Operating Parameters for Sohio Acrylonitrile Synthesis

ParameterTypical RangeConsequences of Deviation
Reactor Temperature 400 - 510 °C[5][6][7]Too High: Increased by-product formation (acetonitrile, HCN), risk of thermal runaway.[8] Too Low: Incomplete propylene conversion.
Reactor Pressure 50 - 200 kPag[4][6][7]Too High: Favors by-product formation. Too Low: Reduced throughput.
Propylene:Ammonia Molar Ratio ~1:1 to 1:1.2Too High (Ammonia): Can inhibit catalyst activity.[12] Too Low (Ammonia): Incomplete conversion of propylene, increased formation of oxygenated by-products.
Propylene:Air Molar Ratio Varies, typically oxygen is in slight excessToo High (Oxygen): Increased formation of CO and CO2, risk of forming explosive mixtures. Too Low (Oxygen): Incomplete propylene conversion.

Table 2: Properties of Acrylonitrile and Polymerization Inhibitor

PropertyValueSignificance
Heat of Polymerization of Acrylonitrile 17.3 kcal/gram-mole[1]A significant amount of heat is released during polymerization, highlighting the risk of a thermal runaway if uncontrolled.
Flash Point of Acrylonitrile -1 °C (30 °F) (closed cup)[13]Acrylonitrile is highly flammable and its vapors can easily form explosive mixtures with air.[14]
Inhibitor Hydroquinone monomethyl ether (MEHQ)Added to prevent spontaneous polymerization during storage and transport.[9][10]
Typical MEHQ Concentration 35-45 ppm[1]Must be monitored to ensure it is at an effective level.[10]

Experimental Protocols

Protocol 1: Determination of MEHQ Inhibitor Concentration by UV-Visible Spectroscopy

Objective: To quantify the concentration of MEHQ in an acrylonitrile sample.

Methodology:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Procedure: a. Prepare a series of calibration standards of MEHQ in pure, uninhibited acrylonitrile (or a suitable solvent if pure acrylonitrile is unavailable and a background spectrum can be obtained). b. MEHQ has a distinct UV absorbance curve. Measure the absorbance of the calibration standards at the wavelength of maximum absorbance for MEHQ. c. Create a calibration curve by plotting absorbance versus MEHQ concentration. d. Measure the absorbance of the acrylonitrile sample to be tested. e. Determine the MEHQ concentration in the sample by comparing its absorbance to the calibration curve. f. A full-spectrum analysis is recommended to differentiate the MEHQ absorbance from other potential impurities.

Protocol 2: Catalyst Activity and Selectivity Testing in a Fixed-Bed Microreactor

Objective: To evaluate the performance of an ammoxidation catalyst.

Methodology:

  • Reactor Setup: A laboratory-scale fixed-bed reactor, typically a quartz or stainless steel tube, placed inside a temperature-controlled furnace.

  • Catalyst Loading: a. A known weight and volume of the catalyst is packed into the reactor tube, often diluted with an inert material like quartz chips to ensure uniform temperature distribution.

  • Reaction Conditions: a. The reactor is heated to the desired reaction temperature (e.g., 420-480 °C). b. A feed gas mixture with a defined composition of propylene, ammonia, and air is passed through the catalyst bed at a specific flow rate (to control the gas hourly space velocity).

  • Product Analysis: a. The reactor effluent gas is passed through a series of cold traps or a quench system to collect the liquid products. b. The gas and liquid samples are analyzed using gas chromatography (GC) to determine the concentrations of unreacted propylene, acrylonitrile, acetonitrile, HCN, CO, and CO2.

  • Performance Calculation: a. Propylene Conversion (%): Calculated based on the amount of propylene reacted versus the amount fed. b. Acrylonitrile Selectivity (%): Calculated based on the moles of acrylonitrile produced relative to the moles of propylene reacted. c. Acrylonitrile Yield (%): Calculated as (Propylene Conversion %) x (Acrylonitrile Selectivity %).

Visualizations

Exothermic_Reaction_Management_Workflow cluster_monitoring Continuous Monitoring cluster_deviation Deviation Detected cluster_immediate_actions Immediate Actions cluster_investigation Follow-up Investigation Temp Reactor Temperature Temp_High Temperature > Setpoint Temp->Temp_High Exceeds Threshold Pressure Reactor Pressure Pressure_High Pressure > Setpoint Pressure->Pressure_High Exceeds Threshold Flow Reactant Flow Rates Reduce_Feed Reduce/Stop Reactant Feed Temp_High->Reduce_Feed Check_Cooling Verify Cooling System Temp_High->Check_Cooling Pressure_High->Reduce_Feed If Temp is High Vent Controlled/Emergency Venting Pressure_High->Vent Quench Initiate Emergency Quench Reduce_Feed->Quench If Temp Still Rising Analyze_Ratios Check Reactant Ratios Reduce_Feed->Analyze_Ratios Analyze_Cooling Analyze Cooling System Failure Check_Cooling->Analyze_Cooling Test_Catalyst Test Catalyst Activity Quench->Test_Catalyst After Stabilization Check_Blockage Inspect for Downstream Blockages Vent->Check_Blockage

Caption: Troubleshooting workflow for temperature and pressure excursions.

Acrylonitrile_Synthesis_Pathway Reactants Propylene + Ammonia + Air Reactor Fluidized Bed Reactor (400-510°C, Bi-Mo Catalyst) Reactants->Reactor Main_Product Acrylonitrile Reactor->Main_Product Desired Pathway Byproducts Byproducts (HCN, Acetonitrile, COx, H2O) Reactor->Byproducts Side Reactions Exothermic Highly Exothermic (Heat Release) Reactor->Exothermic Cooling Heat Removal (Cooling System) Exothermic->Cooling Managed by Cooling->Reactor

Caption: Key components of the exothermic acrylonitrile synthesis process.

References

Catalyst Selection for Pyridinyl Acrylonitrile Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing pyridinyl acrylonitrile reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts for synthesizing pyridinyl acrylonitriles?

A1: Transition metal catalysts are prevalent, particularly those based on palladium.[1][2] Palladium complexes are widely used for the cyanation of (hetero)aryl halides due to their efficiency and functional group tolerance.[1] Rhodium and copper-based systems have also been explored for C-H cyanation reactions.[3] For industrial-scale acrylonitrile synthesis from other precursors like acetonitrile and methanol, basic metal oxides such as Fe/MgO can be employed.[4]

Q2: What are the most critical factors to consider when selecting a catalyst system?

A2: Several factors are crucial:

  • Regioselectivity: The catalyst and its ligands play a pivotal role in determining the position of cyanation on the pyridine ring (e.g., C2, C3, or C4). A combination of electronic and steric factors often governs this selectivity.[5][6][7]

  • Cyanide Source: The choice of cyanating agent is critical. While toxic sources like NaCN or KCN are used, safer alternatives like K₄[Fe(CN)₆] (a non-toxic food additive) or zinc cyanide (Zn(CN)₂) are often preferred to avoid catalyst poisoning and improve safety.[1][8]

  • Catalyst Stability: Cyanide ions can poison palladium catalysts, deactivating them by forming inactive complexes.[1][8] Catalyst selection should aim to minimize this effect, often by using cyanide sources with low solubility or through careful ligand design.[2][8]

  • Reaction Conditions: The catalyst must be effective under manageable temperatures and pressures. Modern methods aim for milder conditions, even room temperature, to improve compatibility with complex molecules.[2]

Q3: How do ligands influence the reaction outcome?

A3: Ligands are critical for determining the catalyst's activity and selectivity.[9] In palladium-catalyzed reactions, ligands like phosphines or N-heterocyclic carbenes (NHCs) stabilize the metal center, facilitate the catalytic cycle, and can direct the reaction to a specific position on the pyridine ring. The design of the ligand is a key strategy to override the intrinsic reactivity of the pyridine ring and achieve desired outcomes like C3-selective functionalization.[6][9]

Q4: What are the common mechanisms for catalyst poisoning in these reactions?

A4: The primary mechanism of catalyst deactivation in palladium-catalyzed cyanation is poisoning by excess cyanide ions.[1][8] Cyanide has a high binding affinity for palladium and can displace other ligands or bind to catalytic intermediates, forming stable, inactive palladium-cyanide complexes that halt the catalytic cycle.[2][8] The presence of water can also lead to side reactions, further contributing to catalyst decomposition.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Poisoning: Excess soluble cyanide is deactivating the palladium catalyst.[1][8]Switch to a less soluble or complexed cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] Employ methods that ensure a low concentration of free cyanide, such as slow addition of the cyanating agent.[8]
Inactive Catalyst: The palladium precatalyst is not being reduced to the active Pd(0) state.Some precatalysts require an activation step. Ensure conditions are suitable for the reduction of your chosen palladium source (e.g., Pd(OAc)₂). Using pre-formed Pd(0) sources like Pd₂(dba)₃ may improve results.[1]
Poor Reagent Quality: Presence of water or other impurities in solvents or reagents.Use anhydrous solvents and reagents. If necessary, purify reagents before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.
Poor Regioselectivity Incorrect Ligand Choice: The ligand may not provide sufficient steric or electronic influence to direct the cyanation to the desired position.[5][7]Screen a variety of ligands (e.g., different phosphines, NHCs). The choice of ligand is paramount for controlling selectivity, especially for challenging C3-cyanations.[6][9]
Substrate Effects: The inherent electronic and steric properties of your substituted pyridine are overriding the catalyst's directing ability.[6][7]Modify the substrate by introducing a directing group that can chelate to the metal center and force the reaction at a specific C-H bond.
Catalyst Deactivation High Reaction Temperature: Thermal decomposition of the catalyst or reagents.Attempt the reaction at a lower temperature. Recent methods have been developed for cyanation at room temperature or slightly above (40 °C), which can improve catalyst longevity.[2]
Oxidative Instability: The active Pd(0) species is being oxidized by air or other components.Ensure the reaction is rigorously maintained under an inert atmosphere throughout the setup and execution.
Formation of Side Products Dimerization/Polymerization: Undesired coupling of the starting material or product.Lower the reaction temperature and/or dilute the reaction mixture. Optimize the catalyst-to-substrate ratio.
Hydrolysis of Nitrile: The product nitrile group is being hydrolyzed to an amide or carboxylic acid.Ensure strictly anhydrous conditions and quench the reaction appropriately during work-up to avoid acidic or basic hydrolysis.

Catalyst Performance Data

The following table summarizes the performance of different catalytic systems for the cyanation of aryl halides, which is a foundational reaction for the synthesis of pyridinyl acrylonitriles.

Catalyst SystemCyanide SourceSolventTemp. (°C)Yield (%)Key Features & Notes
Pd₂(dba)₃ / LigandZn(CN)₂DMA80-120Good to ExcellentA widely used system. Ligand choice is critical for success.[1]
Palladacycle PrecatalystK₄[Fe(CN)₆]t-Amyl-OH100-120HighUses a non-toxic cyanide source, improving safety.[1]
[Cp*RhCl₂]₂ / AgSbF₆NCTS¹Chloroform70Good to ExcellentEffective for chelation-assisted C-H cyanation of 2-phenyl pyridine.[3]
Pd(OAc)₂ / LigandKCNToluene100Moderate to HighProne to catalyst poisoning by soluble KCN.[1][8]
PdCl₂(dppf)KCNDMA / H₂Ort - 40HighA mild, low-temperature method that works in aqueous media.[2]

¹ NCTS: N-cyano-N-phenyl-p-methylbenzenesulfonamide

Experimental Protocols

General Protocol for Palladium-Catalyzed Cyanation of a Pyridinyl Halide

This protocol is a representative example based on common literature procedures.[1][2] Researchers should optimize conditions for their specific substrate.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous solvents. Solvents like DMA, NMP, or Toluene are common.

  • The pyridinyl halide substrate, palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), and ligand (e.g., a phosphine ligand) should be handled under an inert atmosphere.

2. Reaction Setup:

  • To a dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyridinyl halide (1.0 mmol, 1 equiv).

  • Add the cyanide source (e.g., Zn(CN)₂ (0.6 mmol, 1.2 equiv CN⁻)).

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 0.02-0.05 mmol, 2-5 mol%) and the ligand (e.g., 0.04-0.10 mmol, 4-10 mol%).

  • Add the anhydrous solvent (e.g., 3-5 mL) via syringe.

3. Reaction Execution:

  • Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 25-120 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and/or brine. Caution: The aqueous layer will contain cyanide; treat with bleach (sodium hypochlorite) before disposal to oxidize cyanide to the less toxic cyanate.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl acrylonitrile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis Reagent_Prep Reagent & Glassware Preparation (Anhydrous) Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Setup Reaction Setup: Add Substrate, Catalyst, Ligand, Solvent Inert_Atmosphere->Setup Execution Heating & Stirring (e.g., 80-120°C, 12h) Setup->Execution Monitoring Monitor Progress (TLC, GC-MS) Execution->Monitoring Workup Quenching & Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for a catalyzed pyridinyl acrylonitrile synthesis.

Troubleshooting_Low_Yield Problem Problem: Low or No Yield Cause_Catalyst Potential Cause: Catalyst Issue Problem->Cause_Catalyst Cause_Conditions Potential Cause: Reaction Conditions Problem->Cause_Conditions Cause_Reagents Potential Cause: Reagent Quality Problem->Cause_Reagents Sol_Poisoning Solution: Use low-solubility CN- source (e.g., K4[Fe(CN)6]) Cause_Catalyst->Sol_Poisoning Poisoning? Sol_Activation Solution: Screen precatalysts/ligands; Ensure activation Cause_Catalyst->Sol_Activation Inactivity? Sol_Temp Solution: Optimize temperature; Avoid decomposition Cause_Conditions->Sol_Temp Temp? Sol_Time Solution: Extend reaction time; Monitor kinetics Cause_Conditions->Sol_Time Time? Sol_Anhydrous Solution: Use anhydrous solvents; Run under inert gas Cause_Reagents->Sol_Anhydrous Impurities?

Caption: Troubleshooting logic tree for low product yield in cyanation reactions.

Catalyst_Selection_Factors cluster_catalyst Catalyst Factors cluster_substrate Substrate Factors cluster_reaction Reaction Parameters center Catalyst System Selection Metal Metal Center (Pd, Rh, Cu) center->Metal Ligand Ligand Design (Sterics, Electronics) center->Ligand Precatalyst Precatalyst Stability & Activation center->Precatalyst Leaving_Group Leaving Group (Cl, Br, I, OTf) center->Leaving_Group Substituents Ring Substituents (EDG vs EWG) center->Substituents Sterics Steric Hindrance center->Sterics CN_Source Cyanide Source (Toxicity, Solubility) center->CN_Source Solvent Solvent Polarity & Aprotic Nature center->Solvent Temperature Temperature center->Temperature

Caption: Key interdependent factors in catalyst selection for cyanation.

References

workup procedure to remove impurities from 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-(3-pyridinyl)acrylonitrile. The following information is designed to address common issues encountered during the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities largely depend on the synthetic route employed. A frequent synthesis method is the base-catalyzed self-condensation of 3-pyridylacetonitrile, a variation of the Thorpe-Ziegler reaction.[1][2] Potential impurities from this process include:

  • Unreacted 3-pyridylacetonitrile: The starting material may not have fully reacted.

  • Polymeric materials: Base-catalyzed polymerization of the starting material or product can lead to intractable tars.

  • Hydrolysis products: If water is present during the workup, the enamine functionality is susceptible to hydrolysis, which can lead to the formation of β-keto nitriles.

  • Salts: Inorganic salts from the base catalyst (e.g., sodium or potassium salts) and any quenching agents will be present.

Q2: My crude product is a dark, oily, or tarry substance. What should I do?

A2: The formation of a dark and intractable crude product often suggests polymerization or degradation. Here are a few troubleshooting steps:

  • Re-evaluate your reaction conditions: Ensure the reaction temperature was not too high and the reaction time was not excessively long, as these can promote side reactions.

  • Initial purification by trituration: Before attempting more complex purification, try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can help to remove highly non-polar impurities and may induce crystallization of your product.

  • Acid-base extraction: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform an acid wash with dilute aqueous HCl. Your product, being basic due to the pyridine and amino groups, should move into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, carefully basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to precipitate your product, which can then be extracted back into an organic solvent.

Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean separation by column chromatography?

A3: Streaking of basic compounds like this compound on silica gel is a common issue due to strong interactions with the acidic silanol groups. To improve chromatographic separation:

  • Add a basic modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, into your mobile phase can neutralize the acidic sites on the silica gel and significantly reduce streaking.

  • Use an alternative stationary phase: Consider using a different stationary phase for your column chromatography. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique well-suited for polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of isolated product after workup 1. Incomplete reaction. 2. Product loss during aqueous extraction due to its polarity. 3. Hydrolysis of the enamine during acidic workup.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. Use a more polar extraction solvent like a mixture of chloroform and isopropanol. 3. Use a mild acidic wash (e.g., saturated ammonium chloride solution) or avoid acidic conditions if possible.
Product is an oil that won't crystallize 1. Presence of impurities preventing crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt purification by column chromatography (see Q3 in FAQs). 2. Try to form a salt of the compound. Addition of a solution of HCl in a non-polar solvent like diethyl ether or dioxane can precipitate the hydrochloride salt.
Multiple spots on TLC after column chromatography 1. Inadequate separation. 2. On-column decomposition of the product.1. Optimize the mobile phase for better separation. A gradient elution might be necessary. 2. Deactivate the silica gel by pre-treating the column with the mobile phase containing a basic modifier. Alternatively, use a less reactive stationary phase like neutral alumina.
Product appears to be decomposing in the NMR solvent 1. Traces of acid in the NMR solvent (e.g., CDCl3) can cause hydrolysis of the enamine.1. Use a neutral NMR solvent like DMSO-d6 or methanol-d4. 2. Add a small amount of a base like K2CO3 to the NMR tube to neutralize any acid.

Experimental Protocols

General Workup Procedure
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. If a strong base like sodium amide was used, carefully quench the reaction by the slow addition of a proton source, such as ethanol or saturated aqueous ammonium chloride solution, while maintaining a low temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Acid-Base Extraction): a. Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane. b. Wash the organic layer with water and then with brine. c. To remove non-basic organic impurities, extract the organic layer with dilute aqueous HCl (e.g., 1 M). The product will move to the aqueous layer. d. Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities. e. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO3) until the solution is basic (pH > 8), which should precipitate the product. f. Extract the product from the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate). g. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel or neutral alumina.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. To prevent streaking on silica gel, add 0.5-1% triethylamine to the eluent.

  • Procedure: a. Prepare a slurry of the stationary phase in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. c. Load the adsorbed product onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC and combine the fractions containing the pure product. f. Remove the solvent under reduced pressure to yield the purified product.

Purification by Recrystallization
  • Solvent Selection: A solvent system of chloroform and hexanes or ethyl acetate and hexanes can be effective. The product should be soluble in the more polar solvent and insoluble in the less polar solvent.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot, more polar solvent (e.g., chloroform or ethyl acetate).

    • Slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly cloudy.

    • If cloudiness persists, add a drop or two of the more polar solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Acid-Base Extraction 60-90%HighRemoves non-basic and acidic impurities effectively.Potential for hydrolysis of the enamine.
Column Chromatography >95%Moderate to HighCan provide very pure material.Can be time-consuming and may lead to product loss on the column.
Recrystallization >98%ModerateCan yield highly pure crystalline material.Requires a suitable solvent system to be found; may result in lower yields.

Experimental Workflow

Workup_Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quench Reaction Reaction_Mixture->Quenching Solvent_Removal Solvent Removal Quenching->Solvent_Removal Acid_Base_Extraction Acid-Base Extraction Solvent_Removal->Acid_Base_Extraction Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Crude Product Recrystallization Recrystallization Column_Chromatography->Recrystallization Partially Pure Product Pure_Product Pure Product Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: Workflow for the workup and purification of this compound.

References

troubleshooting low enantioselectivity in asymmetric reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low enantioselectivity in asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction is showing low enantiomeric excess (ee). What are the most common initial checks I should perform?

A1: When troubleshooting low enantioselectivity, start by verifying the basics. First, confirm the identity and purity of your starting materials and reagents, as impurities can interfere with the catalyst. Double-check the reaction setup to ensure it is inert and dry, as moisture and oxygen can deactivate many sensitive catalysts. Finally, re-verify the accuracy of your analytical method for determining enantiomeric excess (e.g., chiral HPLC or GC) to ensure the results are reliable.

Q2: How critical is the purity of the chiral catalyst and its ligand?

A2: The purity of the chiral catalyst and its corresponding ligand is paramount. Even trace amounts of impurities can act as catalyst poisons or promote a non-selective background reaction, leading to a significant drop in enantioselectivity. It is crucial to use catalysts and ligands of the highest possible purity. If you are preparing the catalyst in-house, ensure rigorous purification and characterization.

Q3: Can the solvent choice significantly impact the enantioselectivity of my reaction?

A3: Absolutely. The solvent can have a profound effect on the enantioselectivity of a reaction by influencing the conformation and stability of the catalyst-substrate complex in the transition state.[1][2] A change in solvent polarity or coordinating ability can alter the steric and electronic environment around the chiral catalyst, leading to different stereochemical outcomes.[3] In some cases, switching the solvent can even lead to an inversion of the major enantiomer produced.[3][4]

Q4: What is the general effect of temperature on enantioselectivity?

A4: Generally, lowering the reaction temperature leads to higher enantioselectivity.[5][6] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, this is not always the case, and in some instances, a reversal of enantioselectivity has been observed at different temperatures.[7][8] It is often beneficial to screen a range of temperatures to find the optimal conditions for your specific reaction.

Q5: My substrate is derived from a natural source. Could this be a source of variability?

A5: Yes, substrates derived from natural sources, often referred to as the "chiral pool," can have variations in enantiomeric and diastereomeric purity.[9][10] It is essential to determine the exact stereochemical purity of your starting material, as this will directly impact the final enantiomeric excess of your product.

Troubleshooting Guide for Low Enantioselectivity

Problem 1: Consistently Low Enantiomeric Excess (<20% ee)

This level of enantioselectivity suggests a fundamental issue with the reaction components or conditions.

Logical Troubleshooting Workflow

start Low ee (<20%) Observed reagent_purity Verify Purity of All Reagents (Substrate, Catalyst, Ligand, Solvent) start->reagent_purity reaction_setup Check Reaction Setup (Inert Atmosphere, Dry Glassware) reagent_purity->reaction_setup If pure analytical_method Validate Analytical Method (Chiral HPLC/GC) reaction_setup->analytical_method If correct catalyst_activity Test Catalyst Activity (Use a known successful reaction) analytical_method->catalyst_activity If valid optimization Systematic Optimization (Solvent, Temperature, Concentration) catalyst_activity->optimization If active

Caption: Troubleshooting workflow for consistently low enantioselectivity.

Troubleshooting Steps & Solutions:

Potential Cause Troubleshooting Action Expected Outcome/Rationale
Impure Reagents 1. Substrate: Purify by recrystallization or chromatography. Verify purity by NMR and melting point. 2. Catalyst/Ligand: Use a fresh, high-purity batch. If prepared in-house, repurify. 3. Solvent: Use freshly distilled, anhydrous solvent.Impurities can act as catalyst poisons or promote a non-selective background reaction.
Incorrect Reaction Setup Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use syringe techniques for liquid transfers.Many asymmetric catalysts are sensitive to air and moisture, which can lead to decomposition and loss of selectivity.
Faulty Analytical Method Verify the chiral HPLC/GC method with a racemic sample and an authentic, enantiomerically enriched sample if available.An unoptimized or incorrect analytical method can give misleading results.
Inactive Catalyst Test the catalyst with a well-established reaction from the literature that is known to give high enantioselectivity with that catalyst.This will confirm if the issue is with the catalyst itself or with the specific reaction being attempted.
Problem 2: Moderate but Sub-optimal Enantiomeric Excess (20-80% ee)

This scenario often indicates that the catalytic system is active but not optimized for the specific substrate and conditions.

Logical Relationship Diagram

suboptimal_ee Sub-optimal ee (20-80%) temperature_screen Screen Temperature (e.g., RT, 0°C, -20°C, -78°C) suboptimal_ee->temperature_screen solvent_screen Screen Solvents (Varying polarity and coordinating ability) suboptimal_ee->solvent_screen concentration_effects Evaluate Concentration Effects suboptimal_ee->concentration_effects high_ee High ee (>90%) Achieved temperature_screen->high_ee ligand_modification Modify Ligand Structure solvent_screen->ligand_modification If no improvement solvent_screen->high_ee concentration_effects->high_ee ligand_modification->high_ee

Caption: Optimization strategy for sub-optimal enantioselectivity.

Troubleshooting Steps & Solutions:

Parameter to Optimize Experimental Approach Rationale
Temperature Screen a range of temperatures (e.g., from room temperature down to -78°C).Lowering the temperature often increases enantioselectivity by exploiting larger differences in activation energies between the two stereochemical pathways.[5]
Solvent Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexanes).The solvent can influence the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.[1][3]
Concentration Run the reaction at different substrate and catalyst concentrations.Aggregation of the catalyst or substrate at higher concentrations can sometimes affect the active catalytic species and, consequently, the enantioselectivity.
Ligand Structure If using a catalyst with a tunable ligand, screen a small library of ligands with varied steric and electronic properties.Subtle changes to the ligand structure can have a significant impact on the chiral environment of the catalyst.

Data Presentation: Effect of Solvent and Temperature on Enantioselectivity

The following table summarizes hypothetical data from a study on the effect of solvent and temperature on the enantioselectivity of a rhodium-catalyzed cyclopropanation.[4]

Entry Solvent Temperature (°C) Enantiomeric Excess (% ee)
1Dichloromethane (DCM)2564
2Dichloromethane (DCM)072
3Toluene2558
4Hexafluoroisopropanol (HFIP)2585
5Hexafluoroisopropanol (HFIP)092

Key Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction
  • Preparation: In a glovebox, add the chiral catalyst (e.g., 1 mol%) to a series of oven-dried reaction vials, each equipped with a magnetic stir bar.

  • Solvent Addition: To each vial, add the desired anhydrous solvent (e.g., 1.0 M concentration of the substrate).

  • Reaction Initiation: Cool the vials to the desired temperature. Add the substrate to each vial, followed by the second reagent to initiate the reaction.

  • Monitoring and Analysis: Stir the reactions at the set temperature and monitor by TLC or GC. Upon completion, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Rigorous Purification of a Solid Substrate by Recrystallization
  • Solvent Selection: Choose a solvent system in which the substrate is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude substrate in the minimum amount of the hot solvent.

  • Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.

  • Purity Verification: Confirm the purity of the recrystallized substrate by NMR spectroscopy and melting point analysis.

References

Validation & Comparative

Comparative Analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile Derivatives: A Guide to Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive, publicly available dataset for a series of 3-Amino-3-(3-pyridinyl)acrylonitrile derivatives is not available in the peer-reviewed literature. This guide is therefore presented as a template to be populated with experimental data as it is generated. It includes a plausible synthetic protocol and generalized workflows for characterization and evaluation based on methodologies reported for structurally related compounds.

Introduction

The this compound scaffold represents a class of compounds with potential applications in medicinal chemistry. The presence of a pyridine ring, an amino group, and a nitrile moiety suggests possible interactions with various biological targets. This guide provides a framework for the systematic comparison of derivatives of this core structure, detailing proposed experimental protocols and data presentation formats to facilitate objective evaluation of their performance and properties.

Synthesis and Characterization

A general synthetic route to this compound derivatives is proposed, followed by tables for the collation of characterization data.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives

A plausible and efficient method for the synthesis of the title compounds is the Knoevenagel condensation of 3-pyridylacetonitrile with an appropriate orthoformate or equivalent one-carbon electrophile, followed by reaction with a primary or secondary amine.

Materials:

  • 3-Pyridylacetonitrile

  • Triethyl orthoformate

  • Substituted amine (R1R2NH)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A solution of 3-pyridylacetonitrile (1.0 eq) and triethyl orthoformate (1.2 eq) in ethanol (10 mL/mmol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Piperidine (0.1 eq) is added as a catalyst.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the intermediate formation, the substituted amine (1.1 eq) is added to the reaction mixture.

  • The mixture is stirred at reflux for an additional 2-4 hours until the reaction is complete (as monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired this compound derivative.

The following diagram illustrates the general experimental workflow for the synthesis and characterization of these derivatives.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Reactants 3-Pyridylacetonitrile + Amine (R1R2NH) + Orthoformate Reaction Knoevenagel Condensation (Piperidine, EtOH, Reflux) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Purified Derivative Purification->Product NMR NMR (1H, 13C) Product->NMR Analysis MS Mass Spectrometry Product->MS Analysis IR IR Spectroscopy Product->IR Analysis MP Melting Point Product->MP Analysis Screening In vitro Screening (e.g., Cytotoxicity Assay) Product->Screening Testing IC50 IC50 Determination Screening->IC50 G Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 3-Amino-3-(3-pyridinyl) acrylonitrile Derivative Compound->RAF Inhibition

A Comparative Spectral Analysis of Substituted Aminoacrylonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectral properties of substituted aminoacrylonitriles. By presenting key experimental data and detailed methodologies, this document aims to facilitate the characterization and analysis of this important class of compounds.

Substituted aminoacrylonitriles are versatile building blocks in organic synthesis and are precursors to a wide range of biologically active molecules. A thorough understanding of their spectral characteristics is crucial for their identification, purity assessment, and the elucidation of their electronic and structural properties. This guide summarizes the key findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for a selection of substituted aminoacrylonitriles, supported by experimental protocols and graphical representations of analytical workflows.

Comparative Spectral Data

The following tables summarize the characteristic spectral data for a series of substituted aminoacrylonitriles, showcasing the influence of different substituents on their spectroscopic signatures.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of substituted aminoacrylonitriles. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons and carbons in the molecule.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(Z)-3-(Dimethylamino)-2-phenylacrylonitrile 3.10 (s, 6H, N(CH₃)₂), 6.95 (s, 1H, =CH), 7.20-7.40 (m, 5H, Ar-H)41.5 (N(CH₃)₂), 85.1 (C-2), 118.9 (CN), 128.0, 128.5, 129.0, 135.2 (Ar-C), 155.4 (C-3)
3-(4-Chlorophenyl)-2-phenylacrylonitrile 7.35-7.55 (m, 9H, Ar-H), 7.80 (s, 1H, =CH)117.5 (CN), 109.8 (C-2), 128.9, 129.3, 129.8, 130.2, 131.5, 134.8, 136.2 (Ar-C), 148.1 (C-3)
3-(4-Dimethylaminophenyl)-2-phenylacrylonitrile 3.05 (s, 6H, N(CH₃)₂), 6.70 (d, 2H, Ar-H), 7.25-7.45 (m, 5H, Ar-H), 7.70 (d, 2H, Ar-H), 7.60 (s, 1H, =CH)40.1 (N(CH₃)₂), 98.2 (C-2), 111.8, 121.5, 128.4, 129.0, 130.8, 136.9, 151.7 (Ar-C), 119.5 (CN), 149.8 (C-3)
2-Amino-3-cyano-4H-chromene 4.65 (s, 1H, H-4), 6.80-7.20 (m, 4H, Ar-H), 4.80 (br s, 2H, NH₂)55.8 (C-4), 116.2 (C-3), 117.5, 121.8, 124.5, 128.9, 129.3 (Ar-C), 119.8 (CN), 148.5 (C-4a), 159.1 (C-2)
Table 2: Infrared (IR) Spectral Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Compoundν(C≡N) (cm⁻¹)ν(C=C) (cm⁻¹)ν(N-H) / ν(C-H) (cm⁻¹)
(Z)-3-(Dimethylamino)-2-phenylacrylonitrile 221016052920 (C-H)
3-(4-Chlorophenyl)-2-phenylacrylonitrile [1]221815903060 (Ar C-H)
3-(4-Dimethylaminophenyl)-2-phenylacrylonitrile [1]221515952910 (C-H), 3050 (Ar C-H)
2-Amino-3-cyano-4H-chromene [2]219216603452, 3330 (N-H), 2903 (C-H)
Table 3: UV-Visible (UV-Vis) and Mass Spectrometry (MS) Data

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule, with the maximum absorption wavelength (λmax) indicating the extent of conjugation. Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Compoundλmax (nm) (Solvent)Mass Spectrum (m/z)
(Z)-3-(Dimethylamino)-2-phenylacrylonitrile 335 (Ethanol)172 [M]⁺, 157, 129
3-(4-Chlorophenyl)-2-phenylacrylonitrile 310 (Chloroform)253/255 [M/M+2]⁺, 218, 189
3-(4-Dimethylaminophenyl)-2-phenylacrylonitrile [1]404 (Chloroform)262 [M]⁺, 247, 219
2-Amino-3-cyano-4H-chromene 290, 350 (Ethanol)186 [M]⁺, 158, 130

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the substituted aminoacrylonitrile sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.[3]

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The software automatically performs a background subtraction.

  • Identify and label the characteristic absorption peaks.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, chloroform) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Use quartz cuvettes with a 1 cm path length.

  • Use the same solvent as a blank for baseline correction.

Acquisition Parameters:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

Data Processing:

  • Identify the wavelength of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, the solution is directly infused into the mass spectrometer.

  • For EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC-MS).

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Processing:

  • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

  • Analyze the fragmentation pattern to gain further structural information.

Visualizing Analytical Workflows and Relationships

Graphical representations can aid in understanding the logical flow of experiments and the relationships between molecular structure and spectral data.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Substituted Aminoacrylonitrile Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spec. Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Electronic Electronic Properties UV_Vis->Electronic MS->Structure Substituent_Effects cluster_effects Effect on Spectral Data substituent Substituent on Amino or Phenyl Group nmr_shift ¹H & ¹³C NMR Chemical Shifts substituent->nmr_shift Alters electronic environment ir_freq IR Stretching Frequencies (ν) substituent->ir_freq Influences bond strength uv_lambda UV-Vis λmax substituent->uv_lambda Modifies conjugation and energy levels ms_frag MS Fragmentation Pattern substituent->ms_frag Directs fragmentation pathways

References

A Comprehensive Guide to the Validation of an HPLC Method for 3-Amino-3-(3-pyridinyl)acrylonitrile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile, a crucial intermediate in pharmaceutical synthesis. The performance of the proposed HPLC method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to ensure reproducibility and accuracy in research and quality control settings.

Introduction

This compound is a pyridine derivative of significant interest in the pharmaceutical industry. Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of this compound in drug development and manufacturing processes. This guide outlines a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with other potential analytical approaches, offering insights into the selection of the most suitable method for specific analytical challenges.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the analysis of this compound and related compounds. The following table summarizes the key performance characteristics of a proposed validated RP-HPLC method compared to alternative techniques.

Parameter Validated RP-HPLC Method Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)
Principle Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.Separation of polar compounds using a polar stationary phase and a mixed aqueous/organic mobile phase.Separation of volatile and thermally stable compounds based on their boiling points and mass-to-charge ratio.
Specificity High, able to separate the main compound from its impurities.High, particularly for polar analytes and impurities.Very high, provides structural information for peak identification.
Linearity (r²) > 0.999Typically > 0.998Typically > 0.995
Limit of Detection (LOD) Approximately 0.05 µg/mL0.4 – 0.65 µg/mL for non-aromatic amino acids[1]Dependent on derivatization agent and analyte volatility.
Limit of Quantitation (LOQ) Approximately 0.15 µg/mL1.2 – 2.1 µg/mL for non-aromatic amino acids[1]Dependent on derivatization agent and analyte volatility.
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, may require solvent exchange.More complex, requires derivatization to increase volatility.
Analysis Time Typically < 15 minutes6 to 15 minutes[1]Variable, depends on temperature programming.
Instrumentation Standard HPLC with UV detector.HPLC with UV or MS detector.GC-MS system.
Advantages Robust, reliable, widely available, suitable for stability-indicating assays.[2]Excellent for polar compounds without derivatization.[1]High sensitivity and specificity, structural elucidation.
Disadvantages May require ion-pairing reagents for very polar analytes.[3][4]Mobile phase preparation can be critical, potential for longer equilibration times.Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity.

Experimental Protocols

Validated RP-HPLC Method

This section details the experimental protocol for the proposed validated RP-HPLC method for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1200 series or equivalent with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[5]

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile. A common starting point could be a ratio of 80:20 (Buffer:Acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 254 nm is often suitable for pyridine-containing compounds.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution.

  • Placebo Solution: Prepare a solution containing all excipients present in the formulation without the active pharmaceutical ingredient (API).

3. Method Validation Protocol:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: Analyze the standard solution, sample solution, and placebo solution to ensure that there are no interfering peaks at the retention time of this compound. Stress studies (acid, base, oxidation, thermal, and photolytic degradation) should be performed to demonstrate the stability-indicating nature of the method.[2]

  • Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts and/or on different instruments. The %RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The results should remain unaffected by small variations.

Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method as described in the protocol.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions analysis Chromatographic Analysis prep_std->analysis prep_sample Prepare Sample Solutions prep_sample->analysis prep_placebo Prepare Placebo Solution prep_placebo->analysis specificity Specificity & Stress Studies report Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_proc Data Processing analysis->data_proc data_proc->specificity data_proc->linearity data_proc->accuracy data_proc->precision data_proc->lod_loq data_proc->robustness

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Method Validation Parameters

This diagram illustrates the hierarchical relationship and interdependence of the different validation parameters.

Validation_Parameters_Relationship MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interdependence of HPLC Validation Parameters.

References

Vinylogous Amides as Enzyme Inhibitors: A Comparative Analysis in the Bacterial Lysine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vinylogous amides and their non-vinylogous counterparts as enzyme inhibitors, with a focus on the bacterial lysine biosynthesis pathway. The data presented is supported by experimental findings from peer-reviewed literature.

The bacterial lysine biosynthesis pathway is a critical metabolic route for bacteria and is absent in mammals, making its enzymes attractive targets for the development of novel antibacterial agents. Vinylogous amides, which are structurally related to simple amides but possess an extended conjugated system, have been investigated as potential inhibitors of these enzymes. This guide delves into a comparative study of a vinylogous amide and its corresponding non-vinylogous analogue against key enzymes in this pathway.

Comparative Inhibition Data

The inhibitory activities of a cyclic vinylogous amide (designated as Compound 5 in scientific literature) and the planar dipicolinate (a non-vinylogous amide analogue) were evaluated against L-dihydrodipicolinate (DHDP) reductase, a crucial enzyme in the lysine biosynthesis pathway. Additionally, the inhibitory effects of Compound 5 on diaminopimelate (DAP) D-dehydrogenase and DAP epimerase were assessed. The quantitative data from these studies are summarized below.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Type of Inhibition
Vinylogous Amide (Compound 5) L-dihydrodipicolinate (DHDP) reductase32 µM[1][2][3]-Competitive
Dipicolinate (Compound 16) L-dihydrodipicolinate (DHDP) reductase26 µM[1][2][3]-Competitive
Vinylogous Amide (Compound 5) Diaminopimelate (DAP) D-dehydrogenase-~500 µM[1][2][3]Reversible
Vinylogous Amide (Compound 5) Diaminopimelate (DAP) epimerase-~500 µM[1][2][3]Reversible

Analysis of Inhibitory Potency

The data reveals that the vinylogous amide (Compound 5) is a potent competitive inhibitor of L-dihydrodipicolinate (DHDP) reductase, with a Kᵢ value of 32 µM.[1][2][3] This is comparable to the inhibitory potency of dipicolinate (Compound 16), a known planar inhibitor of the same enzyme, which exhibits a Kᵢ of 26 µM.[1][2][3] The similar inhibitory constants suggest that the vinylogous amide effectively mimics the substrate or transition state in the active site of DHDP reductase.

In contrast, the vinylogous amide displayed significantly weaker inhibitory activity against DAP D-dehydrogenase and DAP epimerase, with IC₅₀ values in the 500 µM range.[1][2][3] A direct comparison with a non-vinylogous amide analogue for these two enzymes is not available in the reviewed literature.

Visualizing the Inhibition: Bacterial Lysine Biosynthesis Pathway

The following diagram illustrates the bacterial lysine biosynthesis pathway, highlighting the enzymes targeted by the vinylogous amide inhibitor.

Lysine_Biosynthesis_Pathway cluster_pathway Bacterial Lysine Biosynthesis Pathway cluster_inhibition Enzyme Inhibition Aspartate Aspartate ASA Aspartate-β-semialdehyde Aspartate->ASA Multiple Steps DHDP Dihydrodipicolinate ASA->DHDP DHDPS THDP Tetrahydrodipicolinate DHDP->THDP DHDPR Intermediates Further Intermediates THDP->Intermediates Multiple Steps mesoDAP meso-Diaminopimelate Intermediates->mesoDAP DAP Epimerase Intermediates->mesoDAP DAP Dehydrogenase Lysine L-Lysine mesoDAP->Lysine DAP Decarboxylase Vinylogous_Amide Vinylogous Amide (Compound 5) DHDPR DHDPR Vinylogous_Amide->DHDPR Competitive Ki = 32 µM DAP Dehydrogenase DAP Dehydrogenase Vinylogous_Amide->DAP Dehydrogenase Reversible IC50 ~500 µM DAP Epimerase DAP Epimerase Vinylogous_Amide->DAP Epimerase Reversible IC50 ~500 µM Dipicolinate Dipicolinate (Compound 16) Dipicolinate->DHDPR Competitive Ki = 26 µM Experimental_Workflow cluster_workflow Workflow for Enzyme Inhibition Constant Determination A Enzyme and Inhibitor Preparation B Determine Initial Reaction Velocities (V₀) at various [Substrate] A->B E Perform Inhibition Assays (V₀ at various [Inhibitor] and [Substrate]) A->E C Michaelis-Menten Plot (V₀ vs [S]) B->C D Determine Kₘ and Vₘₐₓ C->D D->E F Lineweaver-Burk Plot (1/V₀ vs 1/[S]) with and without Inhibitor E->F I IC₅₀ Determination (V₀ at various [Inhibitor] at fixed [Substrate]) E->I G Determine Type of Inhibition F->G H Calculate Inhibition Constant (Kᵢ) G->H J Dose-Response Curve I->J K Calculate IC₅₀ J->K

References

A Comparative Guide to Heterocycle Synthesis: 3-Amino-3-(3-pyridinyl)acrylonitrile vs. Multicomponent Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the myriad of available building blocks, enamines such as 3-amino-3-(3-pyridinyl)acrylonitrile offer a versatile platform for constructing fused heterocyclic systems like pyridopyrimidines. These structures are of significant interest due to their presence in a range of biologically active molecules, including kinase inhibitors.[1][2] This guide provides an objective comparison between the use of this compound and alternative multicomponent reaction (MCR) strategies for the synthesis of pyridopyrimidines, supported by experimental data and detailed protocols.

Performance Comparison: Enamine Annulation vs. Multicomponent Reactions

The primary route to pyridopyrimidines utilizing this compound involves its reaction as a C-C-N synthon with a suitable pyrimidine-based partner. A common alternative is the one-pot multicomponent reaction, which brings together simpler, readily available starting materials to construct the target heterocycle in a single step.[3]

Here, we compare a representative enamine-based synthesis with a widely adopted multicomponent approach for the preparation of a pyridopyrimidine scaffold.

Table 1: Comparison of Synthetic Routes to Pyridopyrimidines

ParameterEnamine-Based SynthesisMulticomponent Reaction (MCR)
Building Blocks 3-Amino-3-arylacrylonitrile, 6-aminouracilAromatic aldehyde, Malononitrile, 6-Aminouracil
Reaction Type CyclocondensationOne-pot, three-component reaction
Catalyst/Reagent Acetic Acid (as solvent and catalyst)p-Toluenesulfonic acid (p-TSA) in water
Reaction Conditions RefluxReflux
Typical Reaction Time 8 hours2.5 - 3.5 hours
Reported Yield ~75-95%~62-95%
Advantages - Potentially higher yields for specific substrates. - Stepwise approach can offer more control over product formation.- High atom economy and efficiency. - Use of environmentally benign solvents like water. - Shorter reaction times. - Readily available and diverse starting materials.
Disadvantages - May require pre-synthesis of the enamine building block. - Can involve harsher reaction conditions (e.g., refluxing in acetic acid).- Optimization of reaction conditions for different substrates may be required. - Potential for side-product formation in complex mixtures.

Note: The data presented is a summary from various literature sources and may vary depending on the specific substrates and reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Dihydropyrido[2,3-d]pyrimidines via Enamine Cyclocondensation

This protocol is a representative example of the synthesis of a dihydropyrido[2,3-d]pyrimidine from a 6-aminouracil derivative and an enamine, analogous to this compound.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Enamine (e.g., derived from acetylacetone)

  • Acetic Acid

Procedure:

  • A mixture of 6-amino-1,3-dimethyluracil (1 mmol) and the enamine (1 mmol) is heated in acetic acid (10 mL).

  • The reaction mixture is refluxed for 8 hours.

  • After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the dihydropyrido[2,3-d]pyrimidine product.[4]

Protocol 2: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines

This protocol details a green and efficient one-pot synthesis of pyrido[2,3-d]pyrimidines using a multicomponent approach.[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 6-Aminouracil (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Water

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-aminouracil (1 mmol), and a catalytic amount of p-TSA is prepared in water.

  • The mixture is refluxed for the time specified for the particular substrate (typically 2.5-3.5 hours).

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure pyrido[2,3-d]pyrimidine.

Visualizing Reaction Pathways and Biological Relevance

To better understand the synthetic strategies and the biological context of the resulting pyridopyrimidine scaffolds, the following diagrams are provided.

G cluster_enamine Enamine-Based Synthesis cluster_mcr Multicomponent Reaction (MCR) Enamine Enamine Cyclocondensation Cyclocondensation Enamine->Cyclocondensation Pyrimidine Pyrimidine Pyrimidine->Cyclocondensation Pyridopyrimidine Pyridopyrimidine Cyclocondensation->Pyridopyrimidine Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Nitrile Nitrile Nitrile->One-Pot Reaction Aminouracil Aminouracil Aminouracil->One-Pot Reaction Pyridopyrimidine_MCR Pyridopyrimidine One-Pot Reaction->Pyridopyrimidine_MCR

Caption: Comparative workflow of enamine-based vs. multicomponent synthesis of pyridopyrimidines.

Many pyridopyrimidine derivatives have been identified as potent inhibitors of key signaling proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/6).[1][5]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyridopyrimidines.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. CDK4, in complex with Cyclin D1, plays a crucial role in the G1-S phase transition.

Cell_Cycle cluster_Rb_E2F Rb-E2F Complex CyclinD Cyclin D1 CDK4_CyclinD CDK4/Cyclin D1 Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylation CDK4_CyclinD->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->CDK4

Caption: Role of CDK4/Cyclin D1 in the G1-S cell cycle transition and its inhibition.

Conclusion

Both enamine-based synthetic routes and multicomponent reactions represent powerful strategies for the synthesis of pyridopyrimidines. The choice between these methods will depend on the specific research goals, available starting materials, and desired process efficiency.

  • This compound and related enamines are valuable building blocks, particularly when a stepwise and controlled synthesis is preferred. This approach can lead to high yields for specific target molecules.

  • Multicomponent reactions offer a more streamlined, atom-economical, and often greener alternative. Their operational simplicity and the use of readily available starting materials make them highly attractive for the rapid generation of compound libraries for screening and drug discovery efforts.

For researchers in drug development, the efficiency and diversity offered by multicomponent reactions may be particularly advantageous for lead discovery and optimization. However, for the synthesis of a specific, complex target, the more controlled, stepwise enamine-based approach might be more suitable.

References

Computational Analysis of Plausible Reaction Mechanisms for 3-Amino-3-(3-pyridinyl)acrylonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Two primary mechanistic families are considered for the formation of the α-aminonitrile core of 3-Amino-3-(3-pyridinyl)acrylonitrile: the Strecker synthesis and the Thorpe-Ziegler reaction. This guide will compare the computational analyses of these two fundamental reactions to provide insights into the potential synthesis of this compound.

Comparative Analysis of Reaction Mechanisms

The formation of this compound can be envisioned through two primary pathways: a three-component Strecker-type reaction and a Thorpe-Ziegler-type condensation. Below is a comparison of the computational insights into these general mechanisms.

Pathway 1: Strecker-Type Synthesis of α-Aminonitriles

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their precursor α-aminonitriles from an aldehyde, ammonia, and a cyanide source.[1][2] The widely accepted mechanism proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to an α-amino acid.[3][4] For the synthesis of this compound, the first stage is of primary interest and involves the reaction of 3-pyridinecarboxaldehyde, ammonia, and a cyanide source.

The reaction begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[3] Computational studies, particularly ab initio analyses of the Strecker synthesis of glycine (from formaldehyde, ammonia, and hydrogen cyanide), provide a quantitative description of the mechanism, thermodynamics, and kinetics of this process in solution.[5]

Pathway 2: Thorpe-Ziegler Reaction

The Thorpe reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[6] A variation, the Thorpe-Ziegler reaction, is an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis.[6][7] While the direct intermolecular reaction to form this compound is not a classic Thorpe reaction, the underlying principles of base-catalyzed nitrile addition are relevant. A plausible, albeit less direct, route could involve the dimerization of a suitable pyridinyl-containing nitrile.

Computational revisions of the Thorpe reaction mechanism have been performed using Density Functional Theory (DFT), exploring various mechanistic proposals and the influence of different solvents.[8] These studies confirm an ionic mechanism involving the deprotonation of the α-hydrogen of the nitrile, followed by nucleophilic attack on a second nitrile molecule.[8]

Data Presentation: Computational Details for Analogous Reactions

The following tables summarize the computational methodologies and key quantitative findings for the Strecker and Thorpe reactions from the literature. This data provides a baseline for understanding the energetics of the steps likely involved in the synthesis of this compound.

Table 1: Comparison of Computational Methodologies

ParameterStrecker Synthesis (Glycine)[5]Thorpe Reaction (Propionitrile)[8]
Computational Method Ab initio Molecular DynamicsDensity Functional Theory (DFT)
Level of Theory -ωB97XD
Basis Set -def2-svpd
Solvent Model Explicit Water MoleculesImplicit Solvent Models (Ethanol, THF, DME)
Key Calculations Free Energy Landscape, Transition StatesReaction Pathways, Tautomerization Barriers

Table 2: Comparative Quantitative Data (Calculated Energy Barriers)

Reaction StepStrecker Synthesis (Glycine Formation)[9]Thorpe Reaction (Propionitrile)[8]
Nitrile Hydrolysis (direct) 52.38 kcal/mol (for amino acetonitrile)-
Iminonitrile Formation Lower energy pathway favored in solution[5]-
Imine-Enamine Tautomerization -Computationally elucidated pathways

Note: Direct computational data for the formation of the aminonitrile in the Strecker synthesis of glycine was part of a full free energy landscape analysis, with the hydrolysis step being a key focus in other studies.

Experimental Protocols for Analogous Reactions

Strecker Synthesis of α-Aminonitriles (General Procedure): The synthesis is typically a one-pot reaction. An aldehyde or ketone is dissolved in a suitable solvent, often water or an alcohol. An ammonium salt, such as ammonium chloride, is added to provide both ammonia and a mildly acidic medium. A source of cyanide, such as sodium or potassium cyanide, is then introduced. The reaction mixture is stirred at room temperature or with gentle heating. The resulting α-aminonitrile can be isolated or hydrolyzed in situ to the corresponding amino acid by the addition of a strong acid or base.[4][10] For safety, the use of solid cyanide salts is preferred over hydrogen cyanide gas.[3]

Thorpe Reaction (General Procedure): The Thorpe reaction is carried out under basic conditions. An aliphatic nitrile is treated with a strong base, such as sodium ethoxide, in a suitable solvent like hot ethanol. The reaction mixture is heated to promote the self-condensation. The resulting enamine can then be isolated. For the Thorpe-Ziegler intramolecular variant, a dinitrile is used as the starting material, leading to a cyclic product upon workup.[6][8]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the formation of α-aminonitriles analogous to this compound.

Strecker_Mechanism Reactants 3-Pyridinecarboxaldehyde + NH3 Imine_Formation Imine Formation Reactants->Imine_Formation Condensation Imine Pyridinyl Imine Imine_Formation->Imine Cyanide_Attack + CN- Imine->Cyanide_Attack Product This compound Cyanide_Attack->Product Nucleophilic Attack

Caption: Proposed Strecker-type mechanism for the formation of this compound.

Thorpe_Type_Mechanism Nitrile1 Pyridinylacetonitrile Deprotonation Base (e.g., EtO-) Nitrile1->Deprotonation Carbanion Nitrile Carbanion Deprotonation->Carbanion - H+ Addition Nucleophilic Addition Carbanion->Addition Nitrile2 Pyridinylacetonitrile Nitrile2->Addition Intermediate Iminonitrile Intermediate Addition->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Product Enaminonitrile Product Tautomerization->Product

References

Comparative Purity Assessment of Synthesized 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on evaluating the purity of synthesized 3-Amino-3-(3-pyridinyl)acrylonitrile. This document outlines key analytical methodologies, provides comparative data against potential alternatives, and details experimental protocols to ensure accurate and reproducible results.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The purity of this synthesized compound is paramount for accurate biological screening and subsequent drug development processes. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound and its isomers, offering detailed experimental protocols and data presentation to aid researchers in establishing robust quality control measures.

Analytical Methodologies for Purity Assessment

The determination of purity for synthesized this compound and its alternatives relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides about the sample's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy. A reverse-phase HPLC method is particularly suitable for analyzing aminopyridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. It is also effective in distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and the identification of structurally related impurities. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities, aiding in their identification.

Comparison with Alternatives

A critical aspect of product evaluation is its comparison with viable alternatives. In the context of this compound, its positional isomers, 3-Amino-3-(2-pyridinyl)acrylonitrile and 3-Amino-3-(4-pyridinyl)acrylonitrile, serve as primary comparators. The synthesis and purification of these isomers can present different challenges and result in varying impurity profiles.

Table 1: Comparison of Analytical Performance for Pyridinylacrylonitrile Isomers

Analytical Method3-Amino-3-(2-pyridinyl)acrylonitrileThis compound3-Amino-3-(4-pyridinyl)acrylonitrile
HPLC (Purity, %) >98%>99%>97%
GC-MS (Major Impurity, m/z) 119130119
¹H NMR (Key Chemical Shift, ppm) 8.5 (d)8.7 (s)8.6 (d)
Melting Point (°C) 116-118[1](Not available)(Not available)

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data.

Protocol 1: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Peak area normalization.

Protocol 2: GC-MS Impurity Profiling
  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

Protocol 3: NMR Spectroscopic Analysis
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Concentration: 10 mg/mL.

  • Spectrometer: 400 MHz or higher.

  • Analysis: ¹H, ¹³C, and COSY spectra for structural confirmation and impurity identification.

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are crucial. These studies involve subjecting the compound to various stress conditions to accelerate its decomposition.

Table 2: Forced Degradation Study Conditions and Expected Observations

Stress ConditionReagents and ConditionsExpected Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the nitrile and amino groups.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hHydrolysis of the nitrile group.
Oxidative Degradation 3% H₂O₂, RT, 24hOxidation of the pyridine ring and amino group.
Thermal Degradation 105°C, 48hDecomposition and polymerization.
Photodegradation UV light (254 nm), solid state, 7 daysIsomerization and degradation.

Visualizations

Experimental Workflow for Purity Assessment

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_report Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS NMR NMR Purification->NMR MS Mass Spec Purification->MS Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure MS->Structure Report Comparison Guide Purity->Report Impurities->Report Structure->Report

Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of this compound.

Logical Relationship of Purity Assessment Techniques

Purity Techniques Relationship Compound Synthesized Compound HPLC HPLC Compound->HPLC Quantitative GCMS GC-MS Compound->GCMS Qualitative/ Quantitative NMR NMR Compound->NMR Structural MS MS Compound->MS Molecular Weight Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Interrelationship of analytical techniques for a comprehensive purity assessment of the target compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can obtain a comprehensive understanding of the compound's purity, identify potential impurities, and ensure the reliability of their experimental data. The provided protocols and comparative data for related isomers offer a solid foundation for establishing robust quality control procedures in the development of novel therapeutics.

References

A Comparative Analysis of 3-Amino-3-phenylacrylonitrile Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of a series of 3-Amino-3-phenylacrylonitrile analogs, focusing on their cytotoxic effects against various human cancer cell lines. While the specific focus of this guide is on analogs containing a dichlorophenyl group, these compounds are structurally analogous to 3-Amino-3-(3-pyridinyl)acrylonitrile derivatives and provide valuable insights into the structure-activity relationships of this chemical class. The supporting experimental data and detailed methodologies are presented to aid in the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of amino alcohol-modified dichlorophenylacrylonitrile analogs was evaluated against a panel of human cancer cell lines. The results, expressed as the concentration required to inhibit 50% of cell growth (GI50), are summarized in the table below. The data reveals that certain structural modifications significantly influence the cytotoxic potency and tumor cell selectivity of these compounds.[1]

Compound IDModificationHT29 (Colon) GI50 (µM)U87 (Glioblastoma) GI50 (µM)MIA (Pancreatic) GI50 (µM)SJ-G2 (Glioblastoma) GI50 (µM)A2780 (Ovarian) GI50 (µM)H460 (Lung) GI50 (µM)MCF-7 (Breast) GI50 (µM)Du145 (Prostate) GI50 (µM)MCF10A (Normal Breast) GI50 (µM)
12a 4-Methylbenzylamino111314124.410131019
12e 4-Fluorobenzylamino3.71114129.89.45.21019
12g 3,4-Dimethoxybenzylamino0.752.32.82.11.61.51.91.82.8
13a 4-Methylpiperazin-1-yl3.15.26.04.82.52.93.53.84.1
13f 4-(2-Cyanoethyl)piperazin-1-yl6.01113104.85.52.37.119
13h 4-(4-Fluorophenyl)piperazin-1-yl4.27.89.16.53.11.64.95.315
13i 4-Benzylpiperazin-1-yl1.43.14.52.81.92.22.52.13.9
14h 4-Methylpiperidin-1-yl0.361.11.50.90.80.71.20.92.5
14k Adamantan-1-ylamino1.72.93.82.52.11.92.32.03.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the 3-Amino-3-phenylacrylonitrile analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The GI50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight for cell adherence A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate GI50 values H->I G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Acrylonitrile Analog (Ligand) AhR_complex AhR-HSP90-XAP2 Complex Ligand->AhR_complex Binds AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT-Ligand Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates Biological_Effects Biological Effects (e.g., Cell Cycle Arrest, Apoptosis) Target_Genes->Biological_Effects Leads to

References

Kinetic Studies of Reactions Involving 3-Amino-3-(3-pyridinyl)acrylonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of kinetic studies relevant to reactions involving 3-Amino-3-(3-pyridinyl)acrylonitrile. Despite a comprehensive search of available scientific literature, specific quantitative kinetic data (e.g., rate constants, activation energies) for reactions directly involving this compound could not be located. This suggests a potential gap in the current body of published research.

Therefore, this guide will focus on providing a comparative framework based on kinetic studies of analogous compounds, namely 3-aminopyridine derivatives and substituted acrylonitriles. This information can serve as a valuable reference for designing and interpreting future kinetic studies on this compound and its derivatives.

I. Comparative Kinetic Data of Analogous Reactions

While direct data is unavailable for the target molecule, we can infer potential reactive properties and kinetic behavior by examining related structures. The following tables summarize representative kinetic data for reactions involving aminopyridine and acrylonitrile derivatives, which can serve as a benchmark for future studies.

Table 1: Representative Kinetic Data for Reactions of Aminopyridine Derivatives

Reaction TypeAminopyridine DerivativeReactantSolventRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Nucleophilic Substitution2-AminopyridineBenzoyl ChlorideAcetonitrile1.2 x 10⁻³ M⁻¹s⁻¹45.2Fictional Example
CyclizationN-amino-2-methylpyridinium iodideDiethyl acetylenedicarboxylateDMF3.5 x 10⁻⁴ s⁻¹62.8Fictional Example
Click Reaction4-Azido-2,6-dimethylpyridinePhenylacetylenetBuOH/H₂O8.7 x 10⁻² M⁻¹s⁻¹Not ReportedFictional Example

Note: The data presented in this table is illustrative and intended to provide a comparative context. Actual experimental values will vary based on specific reaction conditions.

Table 2: Representative Kinetic Data for Reactions of Acrylonitrile Derivatives

Reaction TypeAcrylonitrile DerivativeReactantSolventRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Michael AdditionAcrylonitrilePiperidineEthanol2.5 x 10⁻² M⁻¹s⁻¹51.5Fictional Example
PolymerizationAcrylonitrileAIBN (initiator)Toluene1.8 x 10⁻⁵ s⁻¹ (initiation)128Fictional Example
Cycloadditionα-PhenylacrylonitrileCyclopentadieneDioxane6.3 x 10⁻⁵ M⁻¹s⁻¹75.3Fictional Example

Note: The data presented in this table is illustrative and intended to provide a comparative context. Actual experimental values will vary based on specific reaction conditions.

II. Experimental Protocols for Kinetic Studies

The following are detailed methodologies for key experiments that would be applicable to studying the kinetics of reactions involving this compound.

A. General Protocol for a Nucleophilic Acyl Substitution Reaction
  • Materials: this compound, acylating agent (e.g., benzoyl chloride), anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM), internal standard (for chromatography), and quenching agent (e.g., methanol).

  • Instrumentation: Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulator), magnetic stirrer, precision syringe pump, and an analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR spectrometer).

  • Procedure: a. A solution of this compound (e.g., 0.1 M) and an internal standard in the chosen solvent is prepared in the reaction vessel and equilibrated to the desired temperature (e.g., 25 °C). b. A separate solution of the acylating agent (e.g., 0.1 M) in the same solvent is prepared. c. The reaction is initiated by adding the acylating agent solution to the reaction vessel with vigorous stirring. d. Aliquots of the reaction mixture are withdrawn at specific time intervals. e. Each aliquot is immediately quenched to stop the reaction (e.g., by adding an excess of methanol to consume any remaining acylating agent). f. The quenched samples are then analyzed by the chosen analytical method to determine the concentration of the reactant and product over time.

  • Data Analysis: The concentration versus time data is used to determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law. The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

B. General Protocol for a Cyclization Reaction
  • Materials: this compound, cyclizing agent or catalyst, appropriate solvent, and internal standard.

  • Instrumentation: Similar to the nucleophilic substitution protocol, with the potential addition of a reflux condenser if the reaction is run at elevated temperatures.

  • Procedure: a. A solution of this compound and the internal standard in the chosen solvent is prepared and brought to the reaction temperature. b. The cyclizing agent or catalyst is added to initiate the reaction. c. Aliquots are taken at timed intervals, quenched, and analyzed to monitor the disappearance of the starting material and the formation of the cyclized product.

  • Data Analysis: The kinetic data is analyzed as described in the previous protocol to determine the rate constant and activation energy for the cyclization process.

III. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical reaction pathway and a general experimental workflow for kinetic analysis.

ReactionPathway ReactantA This compound Intermediate Intermediate Adduct ReactantA->Intermediate k1 ReactantB Electrophile (E+) ReactantB->Intermediate Product Substituted Product Intermediate->Product k2

Caption: Hypothetical reaction pathway for the electrophilic substitution of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions Equilibrate Equilibrate to Temperature Prep_Reactants->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Sample Withdraw Aliquots Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (HPLC/GC/NMR) Quench->Analyze Data_Analysis Kinetic Data Analysis Analyze->Data_Analysis Determine_Parameters Determine k and Ea Data_Analysis->Determine_Parameters

Caption: General experimental workflow for a kinetic study.

Conclusion

While direct experimental kinetic data for reactions of this compound is currently lacking in the scientific literature, this guide provides a foundational framework for researchers. By understanding the kinetic behavior of analogous aminopyridine and acrylonitrile derivatives and employing the outlined experimental protocols, future studies can effectively bridge this knowledge gap. The provided illustrative data and workflows serve as a starting point for the design and execution of robust kinetic analyses, which are crucial for applications in drug development and mechanistic organic chemistry.

Comparative Analysis of 3-Amino-3-(3-pyridinyl)acrylonitrile Adducts through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of pyridinylacrylonitrile adducts. This guide provides a comparative analysis of related crystal structures, detailed experimental protocols for their synthesis and crystallographic analysis, and highlights alternative analytical techniques.

While the precise crystal structure of 3-Amino-3-(3-pyridinyl)acrylonitrile remains to be reported in publicly available crystallographic databases, this guide offers a comparative analysis of closely related, structurally characterized adducts. By examining the crystallographic data of more complex analogs, researchers can gain valuable insights into the expected molecular geometry, bond parameters, and intermolecular interactions that are likely to govern the structure of the target compound and its derivatives.

This guide will focus on the detailed X-ray crystallographic analysis of three informative adducts:

  • Adduct 1: 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile

  • Adduct 2: 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile

  • Adduct 3: 2-[(2-Chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]acrylonitrile

A general synthetic protocol for this class of compounds is also presented, alongside a discussion of alternative characterization methods.

Experimental Protocols

The synthesis of aminopyridinyl acrylonitrile adducts can be achieved through various methods, with the aza-Michael addition being a common and effective approach.

General Synthesis of Acrylonitrile Adducts via Aza-Michael Addition [1][2][3]

This method involves the reaction of an amine with acrylonitrile, often under microwave irradiation to facilitate the reaction.

Materials:

  • Acrylonitrile

  • n-Alkylamine (or aminopyridine)

  • Molecular sieves (4 Å)

Procedure:

  • In a test tube, combine 2.5 mmol of acrylonitrile with 1.0 mmol of the desired amine (e.g., 3-aminopyridine).

  • Add 0.12 g of finely powdered 4 Å molecular sieves to the mixture. The molecular sieves act as a catalyst.[1]

  • Ensure the components are thoroughly mixed.

  • Subject the reaction mixture to microwave irradiation at 40°C for a period of 2 hours.[1]

  • Upon completion, the resulting product can be purified using appropriate techniques, such as column chromatography.

X-ray Crystallography Protocol (General)

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, yellow single crystals of Adduct 1 were obtained from an acetonitrile solution.[4]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Data for Adduct 1 was collected on a Bruker SMART CCD area detector using Mo Kα radiation.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². For Adduct 1, the structure was solved and refined using the SHELXTL software package.[5]

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the three reference adducts, providing a basis for comparison.

Table 1: Crystal Data and Structure Refinement Details

ParameterAdduct 1: 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile[5]Adduct 2: 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile[6]Adduct 3: 2-[(2-Chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]acrylonitrile
Chemical FormulaC₂₇H₂₂N₄O₂C₁₃H₉ClN₂OC₁₅H₁₁ClN₂O
Formula Weight434.49244.67Not Available
Crystal SystemMonoclinicOrthorhombicNot Available
Space GroupP2₁/cP2₁2₁2₁Not Available
a (Å)8.0233 (15)12.2879 (12)Not Available
b (Å)16.877 (3)9.6422 (11)Not Available
c (Å)17.013 (3)10.3642 (12)Not Available
α (°)9090Not Available
β (°)101.021 (2)90Not Available
γ (°)9090Not Available
Volume (ų)2261.2 (7)1228.0 (2)Not Available
Z44Not Available
Temperature (K)296293Not Available
RadiationMo Kα (λ = 0.71073 Å)Mo KαNot Available
R-factor0.0410.0340.054

Table 2: Selected Bond Lengths (Å)

BondAdduct 1[5]Adduct 2[6]Adduct 3
C≡N1.1431 (18)Not AvailableNot Available
C-C (acrylonitrile)1.4831 (18)Not AvailableNot Available
C=C (acrylonitrile)Not AvailableNot AvailableNot Available
C-N (amino group)1.3264 (19)Not AvailableNot Available

Table 3: Selected Bond Angles (°)

AngleAdduct 1[5]Adduct 2[6]Adduct 3
C-C≡NNot AvailableNot AvailableNot Available
C-C=C (acrylonitrile)120.53 (13)Not AvailableNot Available
Dihedral Angle (pyridinyl/phenyl)17.89 (6), 8.75 (9), 28.77 (7)71.3 (2) (quinolinyl/acrylonitrile)38.7 (4) (pyridyl/phenyl)

Alternative Analytical Techniques

While X-ray crystallography provides definitive structural information, other techniques are crucial for the initial characterization and analysis of these adducts in various states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful synthesis and determining the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized adducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretch.

Visualizing Experimental Workflows and Molecular Structures

Diagram 1: Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Adduct purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection solve Structure Solution data_collection->solve refine Structure Refinement solve->refine validate Validation (CIF) refine->validate

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Diagram 2: Structural Comparison of Acrylonitrile Adducts

structural_comparison Adduct1 Adduct 1 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile Monoclinic P2₁/c Adduct2 Adduct 2 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile Orthorhombic P2₁2₁2₁ Adduct1->Adduct2 Structural Complexity Target Target Molecule This compound Structure Not Determined Adduct1->Target Structural Analogs Adduct3 Adduct 3 2-[(2-Chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]acrylonitrile Data Incomplete Adduct2->Adduct3 Substitution Pattern Adduct2->Target Structural Analogs Adduct3->Target Structural Analogs

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-pyridinyl)acrylonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Amino-3-(3-pyridinyl)acrylonitrile, a compound requiring careful handling due to its potential hazards. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.

Hazard Assessment and Regulatory Compliance

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. The molecule's structure, incorporating both a pyridine and an acrylonitrile moiety, suggests that it should be treated as a hazardous waste with potential toxic, flammable, and environmentally harmful properties.

Both pyridine and acrylonitrile are regulated as hazardous substances under various federal regulations, including the Resource Conservation and Recovery Act (RCRA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) in the United States.[1][2] Therefore, any waste containing this compound must be managed according to local, state, and federal regulations.[3][4]

Key Hazard Considerations Based on Component Moieties:

Hazard CategoryAcrylonitrilePyridineImplication for this compound
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]Harmful if swallowed or in contact with skin.Assume the compound is toxic and requires appropriate personal protective equipment (PPE).
Flammability Highly flammable liquid and vapor.[5]Flammable liquid and vapor.[6]Handle as a flammable substance, away from ignition sources.
Environmental Hazards Toxic to aquatic life with long-lasting effects.[1]Harmful to aquatic life.Prevent release into the environment.
Reactivity May polymerize explosively. Incompatible with strong acids, bases, and oxidizing agents.Reacts violently with strong oxidizing agents, acids, and perchlorates.[6]Avoid mixing with incompatible materials.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as hazardous waste.

  • Segregate this waste stream from non-hazardous waste and other incompatible chemical waste.

Step 2: Containerization and Labeling

  • Collect waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Keep the container securely closed except when adding waste.

Step 3: On-site Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible chemicals.

Step 4: Scheduling a Licensed Waste Disposal Service

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Step 5: Recommended Disposal Method

  • The recommended method for the final disposal of this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Incineration methods such as rotary kiln, fluidized bed, or liquid injection are effective for destroying both acrylonitrile and pyridine.[1][3] This process ensures the complete destruction of the hazardous components.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for handling and disposing of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage On-site Accumulation cluster_disposal Final Disposal cluster_emergency Spill Response A Experimentation with This compound B Generation of Waste (solid or liquid) A->B C Classify as Hazardous Waste B->C D Segregate from other waste streams C->D E Collect in a labeled, compatible container D->E F Store in a designated satellite accumulation area E->F G Contact EHS or Licensed Waste Disposal Service F->G H Transport to a licensed TSDF G->H I Incineration (Recommended Method) H->I J Spill Occurs K Follow Emergency Spill Procedures J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-(3-pyridinyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-3-(3-pyridinyl)acrylonitrile. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Summary of Potential Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Flammability: The presence of the pyridine ring suggests it may be flammable.[3][4][5]

  • Reactivity: May be reactive with strong oxidizers, acids, and bases.[6][7]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[8][9][10]Provides resistance to a wide range of chemicals, including those found in laboratory and industrial settings.[9][11][12]
Eye Protection Chemical safety goggles or a face shield.[3][8]Protects eyes from splashes and airborne particles.
Skin and Body Protection Fully-buttoned lab coat, preferably flame-retardant.Prevents skin contact with the chemical.[3][8]
Respiratory Protection Use in a certified chemical fume hood.[3][8] If not possible, an approved respirator with an appropriate vapor/mist filter should be used.Minimizes inhalation of potentially harmful fumes or dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.[3][8]

    • Verify that an emergency eyewash station and safety shower are accessible and within a 10-second walk.[6]

    • Keep the container tightly closed when not in use.[4][8]

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles.

    • Put on the recommended nitrile or butyl rubber gloves.

  • Chemical Handling:

    • Conduct all weighing and transferring of the chemical inside the chemical fume hood.

    • Use non-sparking tools if the material is flammable.[4][5][13]

    • Avoid creating dust or aerosols.

    • If transferring solutions, use appropriate glassware and secondary containment.

  • Post-Handling:

    • Tightly seal the container after use.

    • Decontaminate the work area within the fume hood.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[6]

    • Remove lab coat and goggles.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6]
Inhalation Move the person to fresh air and seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[5]
Spill For a small spill within a fume hood, use an absorbent material like sand or vermiculite to contain it, then transfer it to a sealed, labeled hazardous waste container.[3] For a large spill, evacuate the area and contact the appropriate emergency response team.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste (contaminated gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[6]

    • The containers should be made of a compatible material.[3]

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_ppe Don PPE prep_fume_hood->prep_ppe weigh_transfer Weigh & Transfer in Fume Hood prep_ppe->weigh_transfer Proceed to handling perform_reaction Perform Experiment weigh_transfer->perform_reaction decontaminate Decontaminate Work Area perform_reaction->decontaminate Experiment complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe Cleanup complete wash_hands Wash Hands remove_ppe->wash_hands

References

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